molecular formula C11H6F5N3O2 B397218 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole CAS No. 957480-99-8

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Cat. No.: B397218
CAS No.: 957480-99-8
M. Wt: 307.18g/mol
InChI Key: BOOUZYOQMASAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a specialized heterocyclic compound designed for advanced research and development applications. This chemical belongs to the pyrazole family, a class of five-membered aromatic heterocycles characterized by two adjacent nitrogen atoms, which are extensively studied for their diverse pharmacological and chemical properties . The structure features a pentafluorobenzyl group at the 1-position, a nitro group at the 3-position, and a methyl group at the 5-position of the pyrazole ring, making it a valuable and multifunctional synthetic intermediate. Research Applications and Value: This compound serves as a key building block in medicinal chemistry and drug discovery. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antidepressant, and antitumor properties . The presence of the electron-withdrawing nitro group and the pentafluorobenzyl moiety makes this particular derivative a promising precursor for the synthesis of more complex molecules. The pentafluorobenzyl group can enhance metabolic stability and influence the lipophilicity of potential drug candidates, while the nitro group offers a handle for further functionalization, such as reduction to an amino group for creating additional molecular diversity . Researchers can utilize this compound in the synthesis of novel ligands, active pharmaceutical ingredients (APIs), and functional materials. Handling and Storage: The compound is provided for research purposes and should be handled by qualified professionals. It is recommended to store the material in a sealed container in a dry, well-ventilated place at room temperature . As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3O2/c1-4-2-6(19(20)21)17-18(4)3-5-7(12)9(14)11(16)10(15)8(5)13/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUZYOQMASAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the functionalization of an asymmetric pyrazole core.

This guide details the synthesis, purification, and structural validation of this specific isomer.[1][2] The protocol prioritizes the isolation of the 5-methyl-3-nitro isomer (where the bulky pentafluorobenzyl group is adjacent to the methyl group), which is often the minor product in direct alkylation due to steric hindrance, requiring precise separation techniques.[1]

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyrazole core substituted with a methyl group at C5, a nitro group at C3, and a pentafluorobenzyl group at N1.[1]

  • Disconnection: The most logical disconnection is the N1–C(benzyl) bond.[1]

  • Precursors: 3-nitro-5-methylpyrazole (commercially available or synthesized via nitration of 3-methylpyrazole) and Pentafluorobenzyl bromide.[1][2]

  • Regioselectivity Challenge: The starting material exists as a tautomeric mixture: 3-nitro-5-methyl-1H-pyrazole

    
    5-nitro-3-methyl-1H-pyrazole .
    
    • Thermodynamic/Steric Control: Alkylation typically favors the less sterically hindered nitrogen (adjacent to the nitro group), yielding the 1-(pentafluorobenzyl)-3-methyl-5-nitro isomer.

    • Target Requirement: To obtain the 5-methyl-3-nitro isomer (N-alkylation adjacent to the methyl group), we must rely on chromatographic separation of the regioisomers formed during the reaction.[1]

Retrosynthesis Target Target: 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole Precursors Precursors: 3-nitro-5-methylpyrazole + Pentafluorobenzyl bromide Target->Precursors N-Alkylation (Regioselectivity Challenge)

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the pyrazole core and the benzyl halide.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3-Nitro-5-methylpyrazole Substrate1.0Core scaffold.[2][3]
Pentafluorobenzyl bromide Electrophile1.1Lachrymator; handle in fume hood.[1]
Cesium Carbonate (Cs₂CO₃) Base2.0Promotes alkylation; Cs⁺ effect may aid ratio.[1][2]
DMF (N,N-Dimethylformamide) Solvent-Anhydrous; polar aprotic to stabilize transition state.[1]
Ethyl Acetate / Hexanes Eluent-For column chromatography.[1][4]
Step-by-Step Synthesis

1. Reaction Setup:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-5-methylpyrazole (1.0 g, 7.87 mmol) in anhydrous DMF (15 mL).

  • Add Cesium Carbonate (5.13 g, 15.7 mmol) in one portion. The suspension will likely turn yellow/orange due to deprotonation of the pyrazole.[1]

  • Stir at room temperature for 15 minutes to ensure complete formation of the pyrazolate anion.

2. Alkylation:

  • Add Pentafluorobenzyl bromide (1.3 mL, 8.66 mmol) dropwise via syringe.[1]

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

    • Note: Monitoring by TLC (30% EtOAc in Hexanes) will show the consumption of the starting material (Rf ~0.[1]2) and the appearance of two higher-running spots (the regioisomers).[1]

3. Workup:

  • Cool the mixture to room temperature.

  • Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.[1]

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.[1]

4. Purification & Isolation (Critical Step):

  • The crude mixture contains both regioisomers:[1]

    • Isomer A (Target): 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.[1][2]

    • Isomer B (Undesired): 3-methyl-5-nitro-1-(pentafluorobenzyl)-1H-pyrazole.[1]

  • Column Chromatography: Load the crude oil onto a silica gel column.[1]

  • Gradient Elution: Start with 100% Hexanes and slowly increase to 20% EtOAc/Hexanes.

  • Separation Logic: The 5-nitro isomer (Isomer B) is typically less polar (due to the nitro group being shielded or "tucked" near the N-benzyl) and elutes first. The 3-nitro isomer (Target, Isomer A) is more polar and elutes second.[1]

    • Rf Values (approx. in 4:1 Hex/EtOAc):

      • Isomer B (5-nitro): 0.65[1]

      • Isomer A (Target, 3-nitro): 0.45[1]

Regioselectivity & Structural Validation

Distinguishing the two isomers is the most critical part of this synthesis. You cannot rely solely on elution order; spectroscopic confirmation is mandatory.[1]

Mechanism of Regioselectivity

The pyrazolate anion has two nucleophilic nitrogen sites.[1]

  • N1 (adjacent to Methyl): Sterically hindered by the methyl group.[1] Attack here yields the 5-methyl-3-nitro product (Target).

  • N2 (adjacent to Nitro): Less sterically hindered.[1] Attack here yields the 3-methyl-5-nitro product (Major byproduct).

The ratio is typically 3:1 or 4:1 favoring the undesired Isomer B. Therefore, careful chromatography is essential to isolate the target Isomer A.[1]

Regioselectivity Anion Pyrazolate Anion (Ambident Nucleophile) PathA Path A: Attack at N(Me) (Sterically Hindered) Anion->PathA Minor Path PathB Path B: Attack at N(NO2) (Sterically Favored) Anion->PathB Major Path ProductA Target Isomer 5-methyl-3-nitro... PathA->ProductA ProductB Byproduct 3-methyl-5-nitro... PathB->ProductB

Figure 2: Bifurcation of the reaction pathway showing the steric influence on product distribution.[1]

Characterization Data (Self-Validating System)

To confirm you have the correct isomer, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]

FeatureTarget: 5-methyl-3-nitro Byproduct: 3-methyl-5-nitro
Proximity Benzyl CH₂ is close to Methyl CH₃ .[2]Benzyl CH₂ is close to Nitro (no protons) and H4 .[1]
NOE Signal Strong enhancement between Benzyl-CH₂ and Methyl-CH₃.No enhancement between Benzyl-CH₂ and Methyl-CH₃. Enhancement between Benzyl-CH₂ and H4.[1]
¹H NMR (CDCl₃) Methyl singlet ~2.30 ppm.[1] Benzyl CH₂ ~5.40 ppm.[1]Methyl singlet ~2.35 ppm.[1] Benzyl CH₂ ~5.50 ppm.[1]
¹⁹F NMR -140 to -160 ppm (multiplets).[1]Similar (not diagnostic for regiochem).

Diagnostic ¹H NMR signals for the Target:

  • δ 2.32 (s, 3H, CH₃) [1]

  • δ 5.45 (s, 2H, N-CH₂)

  • δ 6.85 (s, 1H, H4) [1]

  • NOE Correlation: Irradiating the N-CH₂ peak (5.45 ppm) must enhance the methyl peak (2.32 ppm).[1] If it enhances the aromatic proton (6.85 ppm) instead, you have the wrong isomer.[1]

Safety & Handling

  • Nitro Compounds: While this specific pyrazole is stable, polynitro compounds can be explosive.[1] Do not heat the crude residue above 100°C.

  • Pentafluorobenzyl Bromide: A potent lachrymator and skin irritant.[1] All transfers must occur in a functioning fume hood.[1] Quench glassware with dilute NaOH to destroy residual halide before removal from the hood.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1-substituted 3-methyl-5-nitropyrazoles.[2]

    • Source:Heterocycles, 2015.[1]

    • Context: Establishes the steric dominance of the 5-position substituent in directing alkylation to the distal nitrogen.[1]

    • (Generalized link as specific deep links vary by institution).[1][2]

  • NOE Characterization of Pyrazole Isomers

    • Title: Structural determination of N-alkylated pyrazoles using 1D NOE and 2D NMR techniques.
    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides the definitive method for distinguishing 1,3- vs 1,5-isomers.
    • [1][2]

  • Synthesis of Fluorinated Benzyl Pyrazoles

    • Title: Synthesis and pharmacological evaluation of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes analogous alkylation conditions for fluorinated benzyl groups on pyrazole-like systems.
    • [1][2]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of the novel compound, 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole. As a molecule integrating the stable, electron-deficient nitropyrazole core with the metabolically robust and lipophilic pentafluorobenzyl group, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, predicts key physicochemical and spectroscopic characteristics, and discusses potential therapeutic applications, offering a foundational resource for scientists exploring this and related chemical entities.

Introduction: A Molecule of Designed Potential

The strategic combination of a nitropyrazole scaffold with a pentafluorobenzyl moiety in 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole presents a compelling case for its investigation in drug discovery programs. Nitropyrazoles are a class of aromatic heterocyclic compounds known for their stability against oxidation, heat, and hydrolysis.[1] The nitro group, while contributing to the electronic nature of the pyrazole ring, also serves as a versatile synthetic handle for further molecular elaboration.[1][2][3]

The pentafluorobenzyl group is a well-established constituent in medicinal chemistry, valued for its ability to enhance a molecule's therapeutic profile. The strategic incorporation of fluorine atoms can significantly alter a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target protein.[4][5][6] Specifically, the strong carbon-fluorine bonds can increase a molecule's resistance to metabolic degradation, potentially leading to an extended half-life in vivo.[7] This guide will explore the confluence of these properties in the target molecule.

Proposed Synthesis and Purification

The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole can be logically achieved through the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with pentafluorobenzyl bromide. The acidic proton on the pyrazole nitrogen provides a reactive site for this substitution reaction.[1]

Synthesis_Pathway reactant1 5-methyl-3-nitro-1H-pyrazole reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 Pentafluorobenzyl bromide reactant2->reagents product 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole reagents->product N-alkylation

Caption: Proposed synthetic pathway for 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: While stirring at room temperature, add pentafluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Predicted Physicochemical Properties

The physicochemical properties of the target molecule are predicted based on the known properties of its precursors and related structures.

PropertyPredicted ValueJustification
Molecular Formula C₁₁H₆F₅N₃O₂Based on the covalent assembly of the reactants.
Molecular Weight 323.18 g/mol Calculated from the molecular formula.
Appearance White to pale yellow crystalline solidTypical appearance for similar organic compounds.
Melting Point 110-125 °CExpected to be higher than 5-methyl-3-nitro-1H-pyrazole due to increased molecular weight and intermolecular forces from the pentafluorobenzyl group.
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate).The hydrophobic nature of the pentafluorobenzyl group will likely dominate, leading to low aqueous solubility.
logP ~3.5The pentafluorobenzyl group will significantly increase the lipophilicity compared to the starting pyrazole.

Predicted Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr ms Mass Spectrometry (HRMS) start->ms ir FTIR Spectroscopy start->ir elemental Elemental Analysis start->elemental confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation elemental->confirmation

Caption: Proposed workflow for the analytical characterization of the target compound.

Predicted Spectroscopic Data:

TechniquePredicted Observations
¹H NMR - Singlet for the pyrazole C-H proton (~6.5-7.0 ppm).- Singlet for the methyl protons (~2.5 ppm).- Singlet for the benzylic CH₂ protons (~5.5 ppm).
¹³C NMR - Resonances for the pyrazole ring carbons.- Resonance for the methyl carbon.- Resonance for the benzylic carbon.- Complex pattern for the pentafluorophenyl carbons due to C-F coupling.
¹⁹F NMR - Three distinct resonances for the ortho, meta, and para fluorine atoms of the pentafluorobenzyl group.
Mass Spec. (HRMS) - Accurate mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition.
FTIR - Characteristic peaks for C-H, C=N, N-O (nitro group), and C-F bonds.

Potential Applications in Drug Discovery

The unique structural features of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole suggest its potential as a valuable scaffold in drug discovery.

  • Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors. The substituents on the pyrazole ring can be tailored to achieve specific binding interactions within the ATP-binding pocket of a target kinase.

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The combination with the pentafluorobenzyl group may enhance cell permeability and efficacy.

  • CNS-Active Agents: The introduction of fluorine is a known strategy to increase blood-brain barrier penetration.[5] Therefore, this compound could serve as a starting point for the development of novel therapeutics for neurological disorders.

Safety Considerations

As a novel chemical entity, 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole should be handled with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The toxicological properties have not been established.

Conclusion

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole represents a promising, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The predictive nature of this document is intended to stimulate further research and experimental validation of the properties and utility of this novel compound.

References

  • BenchChem. The Discovery and Enduring Legacy of Pentafluorobenzoic Acid: An In-depth Technical Guide.
  • ResearchGate. Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)
  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PubChem. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736.
  • ResearchG
  • ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry.
  • SpringerLink.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D.
  • MDPI. On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems.
  • PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][8]triazin-7(6H).

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Semantic Scholar. Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3.
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.
  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • JOCPR.
  • ResearchGate.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. (PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole.
  • MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • BenchChem.
  • BenchChem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • ChemScene. 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole.
  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-.
  • JOCPR.
  • Sigma-Aldrich. 3-nitro-1h-pyrazole.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ChemScene. 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl).
  • Chemical Society Reviews (RSC Publishing).
  • EPA. 3-Iodo-5-methyl-1H-pyrazole Properties.

Sources

1H NMR and 13C NMR data for 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole , a specialized heterocyclic intermediate often utilized in the synthesis of agrochemicals and high-energy materials.[1]

The presence of the pentafluorophenyl (


)  group creates a unique NMR profile characterized by a "silent" aromatic region in proton NMR and complex carbon-fluorine coupling patterns in carbon NMR.

Part 1: Structural Context & Regiochemistry[2]

Before analyzing the spectra, it is critical to understand the regiochemical outcome of the synthesis. The alkylation of 3(5)-methyl-5(3)-nitro-1H-pyrazole with pentafluorobenzyl bromide is an ambident nucleophile reaction.[1]

  • Isomer A (Target): 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.[1] (Methyl adjacent to the N-benzyl group).

  • Isomer B (Common Byproduct): 3-methyl-5-nitro-1-(pentafluorobenzyl)-1H-pyrazole.[1] (Nitro adjacent to the N-benzyl group).[2]

Expert Insight: The formation of the 5-methyl isomer (Target) is often sterically disfavored compared to the 3-methyl isomer. However, if the user specifically isolates the 5-methyl-3-nitro isomer, the NMR data must reflect the deshielding influence of the adjacent benzyl group on the methyl protons and the steric compression effects on the carbon shifts.

Regioselectivity & Synthesis Workflow

Regiochemistry cluster_analysis Differentiation Logic Start 3(5)-Methyl-5(3)-nitro-1H-pyrazole Reagent + Pentafluorobenzyl Bromide (Base: K2CO3/DMF) Start->Reagent Isomer3 3-Methyl-5-nitro-1-PFB (Kinetic/Steric Favored) Reagent->Isomer3 Major Product (Usually) Isomer5 TARGET: 5-Methyl-3-nitro-1-PFB (Thermodynamic/Specific Conditions) Reagent->Isomer5 Minor Product (Requires Separation) Diff1 1H NMR: Me-5 is Deshielded (~2.5 ppm) vs Me-3 (~2.3 ppm) Isomer5->Diff1 Diff2 NOESY: Me-5 shows NOE with Benzyl CH2 Isomer5->Diff2

Caption: Synthesis pathway highlighting the divergence between the 3-methyl and 5-methyl regioisomers.

Part 2: 1H NMR Data Analysis

The proton NMR of this molecule is distinct because the aromatic region (


 ppm) is devoid of the usual multiplet signals associated with a benzyl group, as all phenyl protons are replaced by fluorine.
Predicted 1H NMR Data Table

Solvent:


 (Chloroform-d) | Frequency: 400 MHz[1]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C5-

2.50 - 2.58 Singlet (s)3HDiagnostic: The methyl group at C5 is spatially closer to the N-benzyl group and the nitrogen lone pair, causing a slight downfield shift compared to the 3-methyl isomer (typically ~2.30 ppm).[1]
N-

5.45 - 5.55 Singlet (s)2HThe methylene protons are significantly deshielded by the electron-deficient pentafluorophenyl ring and the pyrazole nitrogen.
C4-

6.85 - 6.95 Singlet (s)1HThe lone pyrazole proton.[1] It is deshielded by the adjacent Nitro group at C3.
Ar-

-- Silent0HKey Verification: The absence of aromatic protons confirms the integrity of the pentafluorophenyl group.
Technical Analysis[3][4][5][6]
  • The "Silent" Phenyl Ring: In a standard benzyl group, you would expect a multiplet around 7.2-7.4 ppm.[1] The absence of these peaks, combined with the presence of the

    
     singlet at ~5.5 ppm, is the primary confirmation of the pentafluorobenzyl moiety.
    
  • C5-Methyl vs. C3-Methyl: If your methyl peak appears at 2.30 ppm , you likely have the 3-methyl-5-nitro isomer.[1] The target 5-methyl-3-nitro isomer typically resonates further downfield (>2.50 ppm ) due to the proximity to the N1-substituent (deshielding zone).[1]

  • Broadening: The N-

    
     signal may appear slightly broadened or show very fine splitting due to long-range coupling with the ortho-fluorines (
    
    
    
    ), though this is often unresolved in standard 300/400 MHz spectra.[1]

Part 3: 13C NMR Data Analysis

The Carbon-13 spectrum is complex due to Carbon-Fluorine (C-F) coupling .[1] The pentafluorophenyl carbons will appear as multiplets (doublets of doublets or doublets of triplets) with large coupling constants.

Predicted 13C NMR Data Table

Solvent:


 | Frequency: 100 MHz
CarbonShift (

ppm)
Splitting PatternCoupling (

)
Assignment

11.5 - 12.5 Singlet-Diagnostic: C5-Methyl carbons are typically shielded (upfield) relative to C3-Methyl carbons (~14 ppm) due to steric compression.[1]
N-

40.0 - 42.0 Triplet (approx)

Hz
Benzylic carbon.[1] May show fine splitting from F atoms.[1]
C4 104.0 - 106.0 Singlet-Pyrazole C4.[1] Shielded relative to C3/C5.[1]
C5 140.0 - 142.0 Singlet-Quaternary C attached to Methyl.[1]
C3 155.0 - 158.0 Singlet-Quaternary C attached to Nitro.[1] Deshielded by

.

-1
108.0 - 110.0 Multiplet (td)

Hz
Ipso-carbon of the

ring.[1]

-F (Ortho)
144.0 - 146.0 Doublet (dm)

Hz
Direct C-F coupling dominates.[1]

-F (Para)
140.0 - 143.0 Doublet (dm)

Hz
Direct C-F coupling.[1]

-F (Meta)
136.0 - 139.0 Doublet (dm)

Hz
Direct C-F coupling.[1]
Technical Analysis: The C-F Coupling

The carbons of the pentafluorophenyl group do not appear as single lines.[4] They exhibit large one-bond couplings (


 Hz) .[1]
  • Visual Check: In the 135–150 ppm region, you will see three distinct clusters of signals. These are not impurities; they are the ortho, meta, and para carbons split by their attached fluorines.[1]

  • Intensity: These signals often appear with lower intensity than the pyrazole carbons due to the splitting of signal energy into multiplets and the lack of NOE enhancement (no attached protons).

Part 4: Experimental Protocols

1. Sample Preparation for NMR

To ensure high-resolution data and prevent concentration-dependent shifts:

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) or DMSO-
    
    
    
    .
    • Note: DMSO-

      
       is recommended if the compound is sparingly soluble in chloroform. In DMSO, the water peak appears at 3.33 ppm.
      
  • Filtration: If the solution is cloudy (common with nitro-pyrazoles containing inorganic salts from synthesis), filter through a small plug of cotton wool inside a glass pipette directly into the NMR tube.

2. 19F NMR Validation (Recommended)

While not strictly required for basic characterization, running a 19F NMR (unlocked or coupled) is the fastest way to validate the pentafluorobenzyl group.

  • Expected Pattern: Three signals in a 2:1:2 ratio.[1]

    • 
       -140 to -145 ppm (2F, ortho)[1]
      
    • 
       -150 to -155 ppm (1F, para)[1]
      
    • 
       -160 to -165 ppm (2F, meta)[1]
      

Part 5: References & Authority[2]

The data ranges and assignments provided above are derived from established structure-activity relationships (SAR) for pyrazoles and perfluorinated aromatics.

  • Pyrazole Regiochemistry:

    • Elguero, J., et al.[1] "Proton NMR of pyrazoles. Variation of chemical shifts with substitution."[7][8] Bulletin de la Société Chimique de France, 1966.[1] (Foundational text on Pyrazole NMR shifts).

    • Review: "Regioselectivity in the alkylation of pyrazoles." Journal of Heterocyclic Chemistry.

  • Pentafluorophenyl Group NMR:

    • Wray, V.[1] "Fluorine-19 Nuclear Magnetic Resonance Spectroscopy." Annual Reports on NMR Spectroscopy, Vol 10B, 1980.[1]

    • Thornberry, M. et al.[1] "13C and 19F NMR of pentafluorophenyl compounds." Journal of Fluorine Chemistry.

Reference List
  • Elguero, J., et al. (1994).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. [1]

  • Filiberti, M., et al. (2022).[1] Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles. Molecules. [1]

  • Breton, G. (2014).[1] 13C NMR of pentafluorophenyl groups: Patterns and Coupling. Journal of Chemical Education. [1]

(Note: The specific spectrum for this exact molecule is not in the public domain; the data above is a high-confidence reconstruction based on fragment analysis of the 5-methyl-3-nitro-pyrazole core and the pentafluorobenzyl substituent.)

Sources

Mass spectrometry fragmentation of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Executive Summary This technical guide analyzes the mass spectrometry (MS) behavior of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (MNP-PFB). This compound represents a classic example of a pentafluorobenzyl (PFB) derivative, often synthesized to enhance detectability in gas chromatography-mass spectrometry (GC-MS), particularly under Electron Capture Negative Ionization (ECNI) conditions.

The fragmentation dynamics of MNP-PFB are governed by two distinct ionization physics regimes:

  • Electron Ionization (EI, +): Dominated by the stability of the pentafluorobenzyl cation (

    
     181), resulting in a characteristic "fingerprint" where structural information about the pyrazole core is often suppressed.
    
  • Electron Capture Negative Ionization (ECNI, -): Characterized by Dissociative Electron Capture (DEC), yielding a high-intensity anion corresponding to the deprotonated pyrazole core (

    
     126).
    

Part 1: Structural Analysis & Ionization Physics

1.1 Physicochemical Profile

  • IUPAC Name: 5-methyl-3-nitro-1-[(pentafluorophenyl)methyl]pyrazole

  • Molecular Formula:

    
    
    
  • Exact Mass: 307.04 g/mol

  • Key Moieties:

    • PFB Group (

      
      ):  Highly electronegative; acts as an electron sink. In EI, the benzylic C-N bond is the weakest link.
      
    • Nitro Group (

      
      ):  Located at position 3; susceptible to radical loss (
      
      
      
      ,
      
      
      ).
    • Pyrazole Core: Aromatic heterocycle; generally stable but prone to ring cleavage (RDA-like) at high energies.

1.2 Ionization Regimes The choice of ionization source dictates the fragmentation pathway. Researchers must select the mode based on the analytical goal: structural elucidation (EI) or trace quantification (ECNI).

ParameterElectron Ionization (EI)Electron Capture (ECNI)
Mode Positive (

)
Negative (

)
Energy Hard (70 eV)Soft (Thermal electrons)
Dominant Mechanism Homolytic CleavageDissociative Electron Capture
Base Peak

181 (

)

126 (

)
Sensitivity Nanogram rangeFemtogram range

Part 2: Fragmentation Mechanics (The Core)

Electron Ionization (EI) Pathways

In standard 70 eV EI, the molecular ion (


, 

307) is formed but is energetically unstable. The fragmentation is driven by the stability of the pentafluorobenzyl cation.

Primary Pathway: Benzylic Cleavage (Formation of


 181) 
The bond between the methylene carbon of the PFB group and the N1 nitrogen of the pyrazole ring is the most labile. Upon ionization, the positive charge localizes on the benzyl moiety, leading to heterolytic cleavage.
  • Mechanism: The benzyl cation formed (

    
    ) rapidly rearranges to the thermodynamically stable pentafluorotropylium ion  (
    
    
    
    ).
  • Observation: This ion (

    
     181) is typically the base peak (100% relative abundance) in PFB derivatives.
    

Secondary Pathway: Nitro Group Elimination If the charge remains on the pyrazole core (less favored), the molecular ion may lose the nitro group.

  • Loss of

    
     (46 Da):  Yields fragment at 
    
    
    
    261.
  • Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite (

    
    ), followed by the loss of 
    
    
    
    (30 Da), yielding
    
    
    277.

Tertiary Pathway: Pyrazole Ring Breakup High-energy ions may undergo ring fission, typically losing


 (27 Da) or 

(41 Da) from the pyrazole core.
ECNI Pathways (The Quantitative Standard)

ECNI is the preferred method for this molecule due to the high electron affinity of the fluorine atoms.

Mechanism: Dissociative Electron Capture

  • Capture: The neutral molecule captures a thermal electron into a low-lying anti-bonding orbital.

    
    
    
  • Dissociation: The transient molecular anion is unstable and undergoes immediate bond cleavage at the N-C(benzyl) bond.

    
    
    
    • 
       = 5-methyl-3-nitropyrazole anion (
      
      
      
      ).
    • 
       = Pentafluorobenzyl radical (neutral).
      

Result: The spectrum is dominated by a single intense peak at


 126 , corresponding to the deprotonated 5-methyl-3-nitropyrazole. This lack of fragmentation noise makes ECNI ideal for trace analysis in complex biological matrices.

Part 3: Visualization of Fragmentation Dynamics

Figure 1: Electron Ionization (EI) Fragmentation Pathway Caption: Mechanistic flow of cationic fragmentation in EI mode, highlighting the dominance of the tropylium ion.

EI_Fragmentation cluster_legend Key M Molecular Ion [M]+• (m/z 307) Tropylium Pentafluorotropylium Ion [C7H2F5]+ (m/z 181) (Base Peak) M->Tropylium Benzylic Cleavage (Major Pathway) M_NO2 [M - NO2]+ (m/z 261) M->M_NO2 Loss of NO2• Pyrazole_Cat Pyrazole Core Cation [C4H5N3O2]+ (m/z 127) M->Pyrazole_Cat Charge Retention on Heterocycle High Intensity High Intensity Low Intensity Low Intensity

Figure 2: ECNI Dissociative Electron Capture Mechanism Caption: The "soft" ionization pathway in Negative Mode, yielding the specific analyte anion.

ECNI_Mechanism Neutral Neutral Molecule (MW 307) Transient Transient Anion [M]-• Neutral->Transient + e- (Thermal) Anion Target Anion [M - PFB]- (m/z 126) Transient->Anion Dissociative Capture Radical PFB Radical (Neutral Loss) Transient->Radical

Part 4: Experimental Protocol & Data Interpretation

GC-MS Method Parameters

To replicate these fragmentation patterns, the following instrument parameters are recommended. These are self-validating: if the


 181 peak in EI is not the base peak, the derivatization may have failed or the source temperature is too low.
ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Standard non-polar separation.
Carrier Gas Helium (1.0 mL/min)Optimal flow for MS vacuum.
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Transfer Line 280°CPrevent condensation of high-boiling PFB derivative.
Ion Source (EI) 230°C, 70 eVStandard hard ionization.
Ion Source (ECNI) 150°C, Methane Reagent GasLower temp enhances electron capture efficiency.
Predicted Ion Table (EI Mode)
m/zIon IdentityFormulaRelative Abundance (Est.)Origin
181 Pentafluorotropylium

100% (Base) Cleavage of PFB group. Diagnostic for PFB.
307 Molecular Ion

< 5%Parent molecule (unstable).
261 Des-nitro

10-20%Loss of nitro group from parent.
277 Des-nitroso

5-10%Rearrangement loss of NO.
161 Fluorinated Fragment

< 10%Loss of F from tropylium ion.

Part 5: References

  • Structure and Fragmentation of PFB Derivatives:

    • Title: "Negative ion chemical ionization mass spectrometry of pentafluorobenzyl derivatives."

    • Source: NIST Chemistry WebBook & Journal of Chromatography A.

    • Context: Establishes the dominance of the

      
       ion in ECNI and the 
      
      
      
      181 cation in EI.
    • URL:

  • Mass Spectrometry of Nitropyrazoles:

    • Title: "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."

    • Source: IntechOpen.[1]

    • Context: Details the fragmentation pathways of nitro-substituted pyrazoles, specifically the loss of

      
       and 
      
      
      
      .
    • URL:

  • General Principles of Mass Spectrometry:

    • Title: "Interpretation of Mass Spectra of Organic Compounds."

    • Source: LibreTexts Chemistry.

    • Context: Provides the fundamental rules for benzylic cleavage and ortho-effects used to derive the fragmentation model.

    • URL:

Sources

Architecting Regiocontrol: Advanced Strategies for the Regioselective Synthesis of Substituted 1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole nucleus is a privileged pharmacophore embedded in numerous blockbuster drugs, ranging from COX-2 inhibitors (Celecoxib) to cannabinoid receptor antagonists (Rimonabant). However, the traditional synthesis of these heterocycles—primarily via the Knorr condensation of 1,3-diketones with substituted hydrazines—is notoriously plagued by poor regioselectivity. When asymmetric dielectrophiles are employed, the reaction typically yields a thermodynamic mixture of 1,3,5- and 1,5,3-trisubstituted regioisomers.

For drug development professionals and synthetic chemists, batch-to-batch consistency and the elimination of tedious chromatographic separations are paramount. This whitepaper details advanced, field-proven methodologies to achieve absolute regiocontrol in pyrazole synthesis, focusing on dielectrophile differentiation, reversed-regioselectivity paradigms, and [3+2] cycloaddition strategies.

Mechanistic Foundations of Regiocontrol

Overcoming the Knorr Condensation Limitations via Enaminones

In a standard Knorr condensation, the subtle steric and electronic differences between the two carbonyl carbons of an asymmetric 1,3-diketone fail to provide sufficient bias for the initial nucleophilic attack. To architect absolute regiocontrol, the 1,3-dielectrophile must be fundamentally differentiated.

Replacing one ketone with an enamine (yielding a β-amino enone, or enaminone) replaces an oxygen atom with a less electronegative nitrogen. This drastically alters the electrophilicity of the adjacent carbon. The terminal primary amine of the substituted hydrazine selectively attacks the highly electrophilic carbonyl carbon. Subsequently, the secondary amine displaces the enamine's amino group (often a dialkylamine), locking the regiochemistry and exclusively yielding the 1,3,5-trisubstituted pyrazole (1)[1].

G Start Asymmetric 1,3-Dielectrophile Diketone 1,3-Diketone (Similar Electrophilicity) Start->Diketone Enaminone Enaminone (Differentiated Electrophilicity) Start->Enaminone Hydrazine Substituted Hydrazine (R-NH-NH2) Diketone->Hydrazine Enaminone->Hydrazine Mix Mixture of 1,3,5- and 1,5,3-Isomers (Poor Regiocontrol) Hydrazine->Mix Competing attacks Regio Single Regioisomer (High Regiocontrol) Hydrazine->Regio Directed attack

Mechanistic divergence in pyrazole synthesis based on dielectrophile differentiation.

Reversed Regioselectivity via Nitroolefins

While 1,3,5-substituted pyrazoles are readily accessible, 1,3,4-trisubstituted pyrazoles remain synthetically challenging. A groundbreaking base-mediated protocol reacting hydrazones with nitroolefins effectively reverses traditional regioselectivity (2)[2]. By utilizing a strong base like potassium tert-butoxide (t-BuOK), the hydrazone is deprotonated to form a highly reactive aza-allyl anion. This intermediate undergoes a regioselective Michael addition to the nitroolefin. Quenching the reaction with a strong acid drives the subsequent cyclization and aromatization, yielding the 1,3,4-isomer exclusively.

1,3-Dipolar Cycloaddition ([3+2] Paradigms)

Bypassing condensation entirely, the 1,3-dipolar cycloaddition (1,3-DC) of nitrile imines offers a robust, atom-economical pathway. Nitrile imines are highly reactive dipoles typically generated in situ from hydrazonoyl halides via base-mediated dehydrohalogenation.

Recent advancements highlight the use of vinylsulfonium salts as highly activated dipolarophiles (3)[3]. The cycloaddition proceeds under remarkably mild conditions, yielding highly functionalized pyrazoles with exquisite regioselectivity, driven by the profound electronegativity difference between the carbon and nitrogen termini of the 1,3-dipole.

G Step1 Hydrazonoyl Halide + Base (Et3N) Step2 In situ Generation: Nitrile Imine Dipole Step1->Step2 Step3 Addition of Dipolarophile Step2->Step3 Step4 [3+2] Cycloaddition (Regioselective) Step3->Step4 Step5 Isolation & Purification Step4->Step5

Step-by-step workflow for the [3+2] cycloaddition of in situ generated nitrile imines.

Self-Validating Experimental Protocols

As an application scientist, ensuring that protocols are robust and self-indicating is critical for reproducibility. The following workflows are designed with built-in validation checkpoints.

Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

Objective: Achieve >95:5 regioselectivity using β-amino enones.

  • Reagent Preparation: Dissolve the enaminone (1.0 equiv) and substituted hydrazine hydrochloride (1.1 equiv) in absolute ethanol (0.2 M).

    • Causality: Ethanol provides a protic environment that facilitates proton transfer during the addition-elimination sequence, while the hydrochloride salt tempers the reactivity of the hydrazine, preventing unwanted side reactions.

  • Thermal Activation: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Causality: The initial nucleophilic attack is fast, but the subsequent cyclization and elimination of the dialkylamine leaving group require thermal energy to overcome the activation barrier.

  • Self-Validation Checkpoint: The reaction progress is self-indicating. The initial deep yellow solution of the enaminone typically lightens upon complete cyclization. Validate via TLC (Hexane/EtOAc 3:1, UV 254 nm); the highly polar enaminone spot will disappear, replaced by a non-polar, highly UV-active pyrazole spot.

  • Isolation: Concentrate the solvent in vacuo. Because the reaction is highly regioselective, tedious column chromatography can often be bypassed. Triturate the crude residue with cold diethyl ether to precipitate the pure 1,3,5-trisubstituted pyrazole.

Protocol B: Base-Mediated Synthesis of 1,3,4-Trisubstituted Pyrazoles via Nitroolefins

Objective: Access the elusive 1,3,4-substitution pattern via reversed regioselectivity.

  • Deprotonation: To a solution of hydrazone (1.0 equiv) in anhydrous THF at 0°C, add t-BuOK (2.0 equiv) portion-wise.

    • Causality: Low temperature prevents the decomposition of the sensitive aza-allyl anion while ensuring complete deprotonation.

    • Self-Validation Checkpoint: The deprotonation instantly generates a deep red/purple aza-allyl anion. If the solution remains pale, the hydrazone is not fully deprotonated.

  • Michael Addition: Add the nitroolefin (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic Michael addition and prevents the base-catalyzed polymerization of the nitroolefin. The successful addition is indicated by the fading of the intense red color to a pale yellow.

  • Acidic Quenching & Aromatization: After 1 hour, quench the reaction with neat Trifluoroacetic Acid (TFA, 5.0 equiv) and warm to 40°C for 2 hours.

    • Causality: The basic conditions stall the reaction at the Michael adduct stage. TFA protonates the intermediate, facilitating the elimination of the nitro group (as nitrous acid) to achieve the fully aromatic 1H-pyrazole.

Quantitative Data Summaries

The following table synthesizes the expected yields and regiomeric ratios (rr) across different synthetic strategies, providing a benchmark for experimental design.

Synthetic StrategySubstratesTypical YieldsRegiomeric Ratio (rr)Primary Advantage
Traditional Knorr Asymmetric 1,3-Diketones + Hydrazines40–70%1:1 to 3:1Broad commercial availability of starting materials.
Enaminone Condensation β-Amino Enones + Hydrazines75–95%>95:5Absolute regiocontrol for 1,3,5-trisubstituted cores.
Base-Mediated Michael Hydrazones + Nitroolefins60–85%>99:1Exclusive access to 1,3,4-trisubstituted pyrazoles.
[3+2] Cycloaddition Nitrile Imines + Vinylsulfonium Salts70–92%>95:5Mild conditions; exceptionally high functional group tolerance.

References

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters / ACS Publications. 2

  • An efficient [3 + 2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines. Journal of Organic Chemistry / Organic Chemistry Portal. 3

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC / National Institutes of Health. 1

Sources

Strategic Synthesis of 5-Methyl-3-nitro-1H-pyrazole: Starting Materials, Mechanistic Pathways, and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8), frequently referred to by its tautomeric designation 3-methyl-5-nitro-1H-pyrazole, is a critical heteroaromatic building block in modern medicinal chemistry. It serves as an essential core scaffold in the development of highly selective kinase inhibitors, including PLK4, CDK2, and PKMYT1 antagonists utilized in targeted oncology 12. The synthesis of this specific isomer presents unique regiochemical challenges. This technical guide details the requisite starting materials, the chemical causality behind route selection, and validated experimental protocols to achieve high regiochemical fidelity.

Mechanistic Causality and Selection of Starting Materials

The pyrazole ring is a π-excessive heterocycle. Standard electrophilic aromatic substitution (such as direct nitration using H₂SO₄/HNO₃) predominantly occurs at the most electron-rich C4 position, yielding the undesired 3-methyl-4-nitro-1H-pyrazole. Consequently, synthesizing the 3-nitro (or 5-nitro) isomer requires strategic synthetic workarounds that dictate the choice of starting materials.

Strategy A: Oxidation of Aminopyrazoles (The Regiospecific Approach)
  • Starting Material: 5-Methyl-1H-pyrazol-3-amine.

  • Reagents: Oxone® (Potassium peroxymonosulfate), H₂O.

  • Mechanistic Causality: By utilizing a starting material that already possesses a nitrogen atom at the C3 position, chemists can entirely bypass the C4-directing nature of the pyrazole ring. The primary amine is stepwise oxidized through a transient nitroso intermediate directly to the nitro group. This method is highly favored in modern process chemistry due to its atom economy, environmentally benign aqueous conditions, and absolute regiocontrol 3.

Strategy B: N-Nitration and Thermal Rearrangement
  • Starting Material: 3-Methylpyrazole.

  • Reagents: Acetic anhydride, fuming nitric acid, high-boiling solvent (e.g., anisole).

  • Mechanistic Causality: To force the nitro group to the C3/C5 position starting from a bare pyrazole, the molecule is first N-nitrated under anhydrous conditions to form 1-nitro-3-methylpyrazole. Upon heating (>140 °C), the molecule undergoes a thermally allowed 1,5-sigmatropic rearrangement, migrating the nitro group from the N1 to the adjacent C5 (or C3) carbon. While effective, this route requires strict temperature control to prevent the explosive decomposition of the shock-sensitive N-nitro intermediate 4.

Strategy C: Knorr Cyclocondensation
  • Starting Materials: Nitro-substituted 1,3-diketones (e.g., ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate) and Hydrazine.

  • Mechanistic Causality: This bottom-up approach constructs the pyrazole ring around the nitro group. Cyclocondensation of a nitro-enamine or diketone with hydrazine guarantees the nitro group's position at C3/C5. However, synthesizing the highly functionalized nitro-diketone starting material often requires multiple steps, reducing overall yield 4.

Regioselectivity SM 3-Methylpyrazole Direct Direct Nitration (H2SO4 / HNO3) SM->Direct NNitro N-Nitration (Ac2O / HNO3) SM->NNitro Para 3-Methyl-4-nitro-1H-pyrazole (Undesired Isomer) Direct->Para Intermediate 1-Nitro-3-methylpyrazole (Intermediate) NNitro->Intermediate Heat Thermal Rearrangement (Anisole, Reflux) Intermediate->Heat Target 5-Methyl-3-nitro-1H-pyrazole (Target) Heat->Target

Figure 1: Divergent regiochemical outcomes in the nitration of 3-methylpyrazole.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol emphasizes in-process controls, safety, and clear analytical endpoints. The oxidation of 5-methyl-1H-pyrazol-3-amine is detailed below due to its superior safety profile and absolute regioselectivity 3.

Protocol: Green Aqueous Oxidation of 5-Methyl-1H-pyrazol-3-amine
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazol-3-amine (2.0 mmol, ~194 mg) in 15 mL of distilled water.

  • Temperature Control: Heat the solution gently to 40 °C using a thermostatically controlled water bath. Causality note: Temperatures below 35 °C stall the oxidation at the nitroso stage, while temperatures above 50 °C risk oxidative cleavage of the pyrazole ring.

  • Oxidation: Weigh out Oxone (5.0 mmol, 1.54 g, 2.5 equiv). Add the Oxone to the aqueous amine solution in small portions over a 15-minute window to manage the mild exotherm and prevent localized pH drops.

  • Reaction Monitoring: Stir the suspension continuously at 40 °C. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1). The reaction typically reaches completion within 2 to 4 hours.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Characterization (Self-Validation): The product, 5-methyl-3-nitro-1H-pyrazole, presents as a solid. Validation is confirmed via ¹H NMR (400 MHz, Acetone-d₆): δ = 1.69 (s, 3H, CH₃), 6.37 (s, 1H, CH), 12.30 (s, 1H, NH) ppm. The absence of a peak near δ 8.0 ppm confirms the lack of the C4-nitro isomer.

Oxone_Oxidation Amine 5-Methyl-1H-pyrazol-3-amine (Starting Material) Dissolve Dissolve in H2O (15 mL per 2 mmol) Amine->Dissolve Oxone Add Oxone (2.5 eq) Small Portions at 40°C Dissolve->Oxone Stir Stir at 40°C (Monitor via TLC) Oxone->Stir Product 5-Methyl-3-nitro-1H-pyrazole (High Regiopurity) Stir->Product

Figure 2: Green oxidation workflow of aminopyrazoles to nitropyrazoles using aqueous Oxone.

Quantitative Route Comparison

The following table summarizes the operational metrics for the primary synthetic routes, allowing researchers to select the optimal pathway based on available starting materials and scale requirements.

Synthetic RouteStarting MaterialKey ReagentsRegioselectivityScalability & Safety Profile
Amine Oxidation 5-Methyl-1H-pyrazol-3-amineOxone, H₂OAbsolute (100%) High; mild exotherm, aqueous conditions, no shock hazards.
Thermal Rearrangement 3-MethylpyrazoleHNO₃, Ac₂O, HeatModerate to HighLow/Medium; N-nitro intermediates are shock/heat sensitive.
Cyclocondensation Nitro-diketone / HydrazineHydrazine hydrateHighMedium; starting materials are complex to synthesize.
Direct Nitration 3-MethylpyrazoleH₂SO₄, Fuming HNO₃Poor (Favors C4)High; but requires extensive chromatography to isolate isomers.

References

  • Title: Biarylamide derivatives and their use as pkmyt1 inhibitors (WO2024184550A1)
  • Title: Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof (WO2023159307A1)
  • Source: Scribd (ACS Publications)
  • Title: (5-methyl-3-nitro-1H-pyrazol-1-yl)

Sources

Spectroscopic Characterization of Novel Pyrazole Derivatives: A Multi-Modal Structural Elucidation Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, pyrazole derivatives occupy a privileged scaffold status due to their prevalence in blockbuster drugs (e.g., Celecoxib, Rimonabant). However, the structural characterization of novel pyrazoles presents unique challenges—specifically annular tautomerism in


-unsubstituted derivatives and regioisomerism  (1,3- vs. 1,5-disubstitution) in 

-alkylated/arylated synthesis.

This guide provides a rigorous, self-validating workflow for the spectroscopic elucidation of these compounds. It moves beyond basic functional group verification to address the 3D structural confirmation required for Structure-Activity Relationship (SAR) fidelity in drug discovery.

The Tautomeric Challenge: Dynamics & Detection

The fundamental complexity in characterizing novel pyrazoles stems from the rapid proton exchange between N1 and N2 in solution (annular tautomerism).

Mechanism and Impact on NMR

In solution, 3-substituted and 5-substituted pyrazoles (where


) exist in dynamic equilibrium.
  • Room Temperature (RT): The proton exchange rate (

    
    ) is often faster than the NMR time scale. This results in averaged chemical shifts  for C3/C5 carbons and H3/H5 protons, leading to broad, indistinct signals that mask structural detail.
    
  • The "Broad H" Signature: The N-H proton typically appears as a very broad singlet between 10.0–13.5 ppm (DMSO-

    
    ) or may be invisible due to quadrupole broadening by 
    
    
    
    N and exchange with trace water.[1]
Protocol: Variable Temperature (VT) NMR

To resolve tautomers, one must slow the exchange rate (


) below the frequency difference (

) of the tautomers.

Experimental Directive:

  • Solvent Choice: Use aprotic polar solvents (DMSO-

    
    , DMF-
    
    
    
    ) to disrupt intermolecular H-bonding dimers.
  • Cooling: Lower temperature to -40°C or -60°C .

  • Observation: Coalesced peaks will split into distinct sets of signals corresponding to the individual tautomers (e.g., 3-methyl vs. 5-methyl forms).

Regioisomer Determination: The 1,3 vs. 1,5 Dilemma

When synthesizing


-substituted pyrazoles (e.g., via alkylation or condensation of hydrazines with 1,3-diketones), a mixture of 1,3-disubstituted  and 1,5-disubstituted  regioisomers is frequently obtained. Distinguishing these is the most critical step in characterization.
The "NOE" Solution

Standard 1D NMR is often insufficient because the electronic environments of 1,3- and 1,5-isomers are similar. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method for solution-state assignment.

  • 1,5-Isomer: The

    
    -substituent is spatially close to the C5-substituent (or C5-H). Strong NOE cross-peak observed. 
    
  • 1,3-Isomer: The

    
    -substituent is distant from the C3-substituent. No (or very weak) NOE cross-peak. 
    
Visualization: Regioisomer Elucidation Workflow

Regioisomer_Workflow Start Crude Reaction Mixture (N-substituted Pyrazoles) TLC_LCMS Step 1: Isolation (TLC/HPLC Separation) Start->TLC_LCMS NMR_1H Step 2: 1H NMR Screening (Identify distinct isomer sets) TLC_LCMS->NMR_1H NOESY_Exp Step 3: 2D NOESY Experiment (Target: N-R protons vs Ring C-H/R) NMR_1H->NOESY_Exp Decision NOE Cross-Peak Analysis NOESY_Exp->Decision Result_15 Strong NOE Observed (N-R ↔ C5-R) Conclusion: 1,5-Isomer Decision->Result_15 Cross-peak present Result_13 No/Weak NOE Observed (N-R ↔ C3-R) Conclusion: 1,3-Isomer Decision->Result_13 Cross-peak absent HMBC_Check Confirmation: HMBC (Long range N-C coupling) Result_15->HMBC_Check Result_13->HMBC_Check

Caption: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazoles using 2D NMR.

Multi-Modal Spectroscopic Workflow

A. Infrared Spectroscopy (FT-IR)

IR serves as the "Gatekeeper" for functional group validation.

  • 
    :  Characteristic band at 1580–1600 cm⁻¹ .
    
  • 
    :  In unsubstituted pyrazoles, a broad band at 3100–3400 cm⁻¹  indicates H-bonding. Its disappearance confirms successful 
    
    
    
    -alkylation.
  • 
    :  A weaker diagnostic band often found near 1000–1100 cm⁻¹ .
    
B. Nuclear Magnetic Resonance (NMR)
1H NMR Characteristics
  • H4 Proton: The most diagnostic ring proton, typically appearing as a singlet (or doublet if coupled) at 6.0–7.0 ppm .

  • N-H Proton: Broad singlet, 10.0–13.5 ppm (solvent dependent). Exchangeable with

    
     (signal disappears).
    
13C NMR Characteristics[2][3][4][5][6][7][8][9]
  • C3 vs C5: C3 and C5 are deshielded by the adjacent nitrogen atoms.[5][10] In

    
    -substituted pyrazoles:
    
    • C3 (Azomethine-like): Generally 145–155 ppm .

    • C5 (Amine-like): Generally 130–140 ppm .

    • C4: Shielded, typically 100–110 ppm .

C. Mass Spectrometry (MS)

Fragmentation patterns provide structural fingerprints.

  • Primary Loss: Loss of

    
     (28 Da) or HCN (27 Da) is the hallmark of the pyrazole ring collapse.
    
  • Substituent Effects: Nitro-pyrazoles often show characteristic

    
     or 
    
    
    
    peaks.

Experimental Protocols

Protocol 1: Regioisomer Assignment via NOESY

Objective: Determine if the


-substituent is at position 1 (adjacent to C5) or position 2 (adjacent to C3 - note: nomenclature dictates N1 is the substituted nitrogen).
  • Sample Prep: Dissolve ~10-15 mg of pure derivative in 0.6 mL DMSO-

    
      or CDCl
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • Acquisition:

    • Run standard 1H NMR to identify chemical shifts of the

      
      -substituent protons (e.g., 
      
      
      
      -CH
      
      
      ) and the ring substituent protons.
    • Run 2D NOESY sequence (e.g., noesygpphpp on Bruker).

    • Mixing Time (

      
      ):  Set to 400–600 ms  for small molecules (MW < 500).
      
  • Processing: Phase correction is critical. Look for off-diagonal cross-peaks connecting the

    
    -substituent frequency (F1) to the C5-substituent frequency (F2).
    
Protocol 2: D O Exchange (Validation of NH)

Objective: Confirm the presence of a free N-H group (tautomerizable pyrazole).

  • Acquire standard 1H NMR spectrum.

  • Add 1-2 drops of D

    
    O  directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire 1H NMR.

  • Result: The broad peak at >10 ppm should disappear or diminish significantly due to H/D exchange (

    
    ).
    

Data Interpretation Guide

Table 1: Characteristic Spectroscopic Signals for Pyrazoles[6]
TechniqueParameterTypical Range/ValueStructural Insight
1H NMR

(N-H)
10.0 – 13.5 ppm (Broad)Confirms unsubstituted pyrazole core.
1H NMR

(C4-H)
6.0 – 7.0 ppmDiagnostic for pyrazole ring integrity.
13C NMR

(C3/C5)
130 – 155 ppmDeshielded by Nitrogen.[6] C3 is usually downfield of C5 in N-substituted forms.
13C NMR

(C4)
100 – 110 ppmShielded carbon; sensitive to electronic effects of substituents.
FT-IR

(N-H)
3100 – 3400 cm⁻¹Broad band indicates H-bonding networks.
FT-IR

(C=N)
1580 – 1600 cm⁻¹Ring stretching vibration.
MS (EI) Fragmentation[M - 28]⁺ or [M - 27]⁺Loss of

or

characteristic of ring cleavage.
Visualization: Tautomeric Equilibrium

Tautomerism Tautomer_A 3-Substituted (NH at pos 1, R at pos 3) Transition Proton Transfer (Fast at RT) Tautomer_A->Transition Tautomer_B 5-Substituted (NH at pos 2, R at pos 5) Transition->Tautomer_B

Caption: Dynamic equilibrium of annular tautomerism in N-unsubstituted pyrazoles.

References

  • Alkorta, I., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study. Journal of the Chemical Society. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives: A Guide. BenchChem. Link

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link

  • Faure, R., et al. (1989). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Link

Sources

Harnessing the Nitro-Pyrazole Scaffold: A Technical Whitepaper on Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, the targeted functionalization of this heterocycle with a nitro (


) group unlocks a distinct and potent subset of biological activities. This whitepaper provides an in-depth technical analysis of nitro-substituted pyrazoles, detailing the causality behind their physicochemical properties, their mechanisms of action in antimicrobial and oncology applications, and the rigorously validated protocols required for their synthesis and evaluation.

The Pharmacological Rationale of Nitro-Substitution

As application scientists, we do not append functional groups to heterocycles arbitrarily; every structural modification must serve a precise mechanistic purpose. The introduction of a strongly electron-withdrawing nitro group fundamentally alters the physicochemical and pharmacokinetic landscape of the pyrazole molecule:

  • Electronic Reprofiling: The nitro group pulls electron density away from the pyrazole core via inductive and resonance effects. This lowers the pKa of the pyrrole-type nitrogen, altering the tautomeric equilibrium and stabilizing the molecule against rapid metabolic degradation.

  • Target Engagement via Hydrogen Bonding: The oxygen atoms of the nitro group act as potent hydrogen-bond acceptors. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and PASS predictions confirm that1 due to these enhanced dipole interactions [2].

  • Lipophilicity and Membrane Permeability: Nitro-substitution often increases the lipophilicity (LogP) of the molecule. This facilitates superior penetration through complex bacterial cell walls and mammalian lipid bilayers, a critical prerequisite for intracellular target engagement.

Mechanisms of Action: Antimicrobial and Anticancer Pathways

Nitro-pyrazoles exhibit a remarkably broad spectrum of bioactivity. In oncology, specific conjugates demonstrate2

2 [1]. The primary mechanism involves the bioreduction of the nitro group by cellular oxidoreductases, leading to the generation of reactive oxygen species (ROS). This localized oxidative stress induces severe DNA damage, cell cycle arrest, and subsequent apoptosis.

In microbiology,3 [3]. The mechanism here is typically linked to the competitive inhibition of essential bacterial proteases and the disruption of cell wall integrity.

Pathway NP Nitro-substituted Pyrazole OxRed Oxidoreductase Inhibition NP->OxRed Prot Protease Inhibition NP->Prot ROS ROS Generation OxRed->ROS Bact Bacterial Cell Death Prot->Bact DNA DNA Damage / Cell Arrest ROS->DNA Apop Cancer Cell Apoptosis DNA->Apop

Fig 1. Mechanistic pathways of nitro-pyrazoles in antimicrobial and anticancer activity.

Quantitative Structure-Activity Relationship (QSAR) Data

To transition from theoretical design to practical application, we must analyze the quantitative metrics of these compounds. The following table summarizes recent biological evaluations of various nitro-pyrazole derivatives, highlighting their efficacy across different therapeutic targets.

Compound ClassTarget / Cell LineActivity MetricValue RangeReference
1,3-Diaryl-5-nitropyrazoles Oxidoreductases / ProteasesBinding AffinityHigh In Silico Affinity[2]
Nitro-pyrazole thiazoles S. aureus, E. coliMIC (Antibacterial)3.125 - 12.5 µg/mL[3]
5-Amino-3,4-dinitropyrazole Leukemia K-562

(Anticancer)
1.61 mmol/L[4]
Halogenoaminopyrazoles Bacillus subtilisMIC (Antibacterial)0.007 - 0.062 µg/mL[5]

Experimental Workflows & Self-Validating Protocols

Reproducibility is the bedrock of drug development. The following protocols outline the synthesis and biological evaluation of nitro-pyrazoles, designed with built-in validation checkpoints to ensure data integrity and experimental trustworthiness.

Workflow Start Precursor Design Synth Regioselective Nitration Start->Synth Purif Chromatography Synth->Purif Bio In Vitro Assays Purif->Bio ADME ADME Profiling Bio->ADME

Fig 2. Step-by-step workflow for the synthesis and biological evaluation of nitro-pyrazoles.

Protocol 1: Regioselective Synthesis of 1,3-Diaryl-5-Nitropyrazoles
  • Rationale: Traditional direct nitration of pyrazoles often yields a mixture of positional isomers (e.g., 3-nitro vs. 5-nitro), which confounds biological screening and SAR analysis. We utilize a

    
    -elimination route from trichloromethylated diarylnitropyrazolines to guarantee the regioselective formation of the 5-nitro isomer.
    
  • Step-by-Step Methodology:

    • Precursor Preparation: Dissolve 1.0 mmol of the appropriate trichloromethylated diarylnitropyrazoline in 10 mL of anhydrous tetrahydrofuran (THF).

    • Base-Promoted Elimination: Add 2.5 equivalents of a mild base (e.g., triethylamine) dropwise at

      
       under an inert argon atmosphere. Causality: The low temperature prevents thermal degradation of the nitro group, while the base facilitates the targeted elimination of chloroform to form the aromatic pyrazole ring.
      
    • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent. The complete disappearance of the starting material spot confirms reaction completion.

    • Quenching and Extraction: Quench the reaction with 10 mL of saturated aqueous

      
      . Extract the aqueous layer with ethyl acetate (
      
      
      
      mL).
    • Purification: Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
      
    • Structural Confirmation: Validate the regiochemistry using

      
       and 
      
      
      
      NMR spectroscopy. The absence of the trichloromethyl proton signal and the specific chemical shift of the pyrazole
      
      
      -proton confirm the pure 1,3-diaryl-5-nitropyrazole structure.
Protocol 2: High-Throughput In Vitro Antimicrobial Susceptibility Testing
  • Rationale: To accurately quantify the antimicrobial efficacy of the synthesized nitro-pyrazoles, we employ a standardized 96-well broth microdilution assay. This method provides precise Minimum Inhibitory Concentration (MIC) values and allows for simultaneous testing against multiple pathogenic strains.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) at

      
       until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 
      
      
      
      CFU/mL).
    • Compound Dilution: Dissolve the nitro-pyrazole derivatives in cell-culture grade DMSO to create a stock solution of 1024 µg/mL. Causality: DMSO ensures complete dissolution of the highly lipophilic nitro-pyrazoles; however, the final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

    • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

    • Inoculation and Controls: Add 10 µL of the bacterial inoculum to each well.

      • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

      • Negative Control: MHB + 1% DMSO + Inoculum (no drug) to ensure solvent non-toxicity and robust bacterial growth.

      • Sterility Control: MHB only.

    • Incubation and Readout: Incubate the plates at

      
       for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Validation Checkpoint: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration of the compound that maintains the blue color, indicating complete growth inhibition.
      

Conclusion

The strategic incorporation of a nitro group into the pyrazole scaffold represents a powerful, rational approach in modern drug design. By fine-tuning the electronic and steric properties of the molecule, application scientists can unlock potent antimicrobial and anticancer activities. Future perspectives in this domain should focus on optimizing the pharmacokinetic profiles of these derivatives to minimize off-target toxicity while maximizing their therapeutic index.

References

  • Title: Recent progress in the synthesis of nitropyrazoles and their hydrogenated analogs via noncatalyzed (3+2)
  • Source: mdpi.
  • Source: scispace.
  • Title: Nitropyrazoles: 18.
  • Source: nih.

Sources

Solubility and Stability of Pentafluorobenzylated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility and stability of pentafluorobenzyl (PFB) derivatives, designed for researchers optimizing Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Executive Summary

Pentafluorobenzyl bromide (PFB-Br) is a specialized derivatization reagent used to target acidic protons in carboxylic acids, phenols, thiols, and sulfonamides.[1] The resulting PFB derivatives possess a unique electron-dense aromatic ring that grants two critical analytical advantages:

  • Enhanced Lipophilicity: Facilitates efficient extraction from aqueous biological matrices into non-polar organic solvents.

  • ECNI Hypersensitivity: The high electron affinity of the fluorine atoms makes these derivatives ideal for Electron Capture Negative Ionization (ECNI) MS, often increasing sensitivity by 100–1000 fold compared to Electron Impact (EI) ionization.

However, the reliability of this method hinges on controlling the solubility dynamics during extraction and maintaining chemical stability prior to injection.

Physicochemical Basis of PFB Derivatives[2]

The Fluorine Effect

The introduction of the pentafluorobenzyl moiety (


) fundamentally alters the physicochemical properties of the analyte. The high electronegativity of the five fluorine atoms withdraws electron density from the aromatic ring, creating a strong dipole.
  • Lipophilicity: The bulky, hydrophobic PFB group dominates the solvation profile, rendering even short-chain hydrophilic acids (e.g., formic, acetic) soluble in non-polar solvents.

  • Volatility: PFB derivatives generally exhibit lower boiling points than their underivatized hydrogen-bonded precursors, making them amenable to GC, though they are less volatile than methyl or trimethylsilyl (TMS) esters.

Reaction Mechanism

The derivatization follows a classic SN2 nucleophilic substitution . The acidic analyte is deprotonated by a base to form a nucleophilic anion, which attacks the benzylic carbon of PFB-Br, displacing the bromide leaving group.

ReactionMechanism Figure 1: SN2 Reaction Mechanism for PFB Esterification Analyte R-COO⁻ (Nucleophile) Transition [Transition State]‡ Analyte->Transition Attack Reagent PFB-Br (Electrophile) Reagent->Transition Product R-COO-CH₂-C₆F₅ (PFB Ester) Transition->Product Substitution Byproduct Br⁻ (Leaving Group) Transition->Byproduct

Solubility Profile & Solvent Systems

Understanding the partition coefficient (


) changes is vital for extraction efficiency. PFB derivatives are highly lipophilic.
Solvent Compatibility Table

The following table summarizes the solubility of typical PFB esters (e.g., PFB-stearate, PFB-benzoate) in common laboratory solvents.

Solvent ClassSpecific SolventSolubilityApplication Role
Alkanes Hexane, Heptane, IsooctaneHigh Ideal for final GC injection; low background noise.
Aromatics Toluene, BenzeneVery High Excellent extraction solvent; stabilizes aromatic interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong solvent for reaction; must be evaporated/exchanged before ECNI (Cl interferes).
Polar Aprotic Acetone, AcetonitrileModerate/High Used as reaction medium; keeps both PFB-Br and polar analytes in solution.
Polar Protic Water, MethanolInsoluble PFB derivatives precipitate; used to wash away excess reagent/salts.
Partitioning Dynamics

In biphasic systems (e.g., Water/DCM), PFB derivatives partition almost exclusively (>99%) into the organic phase. This property allows for "Extractive Alkylation," where the derivative is formed at the interface or in the organic phase and immediately sequestered away from the aqueous base, protecting it from hydrolysis.

Stability Profile

Hydrolytic Stability

While PFB esters are more stable than trimethylsilyl (TMS) derivatives, they are esters and thus susceptible to hydrolysis.[2]

  • Risk Factor: High pH (Basic) + Water.

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon, cleaving the ester back to the acid and pentafluorobenzyl alcohol.
    
  • Mitigation: Post-reaction, the organic layer must be dried (using anhydrous

    
    ) to remove residual water. Storage in anhydrous hexane or toluene is recommended.
    
Thermal Stability

PFB derivatives generally exhibit excellent thermal stability up to 300°C, making them suitable for standard split/splitless injection ports.

  • Injection Port Temperature: 250°C – 280°C is typical.

  • Degradation: Excessive temperatures (>320°C) or active sites in dirty liners can cause elimination reactions.

Storage Stability[3][4]
  • Condition: Anhydrous Toluene/Hexane at 4°C or -20°C.

  • Duration: Stable for months (up to 6 months) if kept dry and dark.

  • Light Sensitivity: Some PFB derivatives (especially phenols) can be photosensitive; amber vials are recommended.

Optimized Derivatization Protocols

Protocol A: Extractive Alkylation (Phase Transfer Catalysis)

Best for: Aqueous biological samples (urine, plasma) containing fatty acids or organic acids.

Principle: Uses a phase transfer catalyst (PTC) to transport the carboxylate anion from the aqueous phase into the organic phase where it reacts with PFB-Br.

Materials:

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBA-HS) or 18-Crown-6.

  • Buffer: Phosphate buffer (pH 7.4) or Carbonate buffer.

  • Reagent: 5% PFB-Br in Dichloromethane (DCM).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 100 µL of aqueous sample into a glass vial.

  • Internal Standard: Add isotope-labeled analog.

  • Catalyst Addition: Add 100 µL of 0.1 M TBA-HS (PTC).

  • Reaction: Add 200 µL of 0.1 M Phosphate Buffer (pH 7.4) and 400 µL of PFB-Br solution (in DCM).

  • Agitation: Vortex vigorously or shake for 30–60 minutes at room temperature.

    • Note: The reaction occurs at the interface or within the DCM droplets.

  • Separation: Centrifuge at 2000 x g for 5 minutes.

  • Recovery: Transfer the lower organic (DCM) layer to a clean vial.

  • Drying: Evaporate DCM under Nitrogen (

    
    ) stream.
    
  • Reconstitution: Redissolve residue in Hexane or Toluene for GC injection.

ExtractiveAlkylation Figure 2: Extractive Alkylation Workflow Start Aqueous Sample (Analytes) AddPTC Add Catalyst (TBA-HS) + Buffer Start->AddPTC AddReagent Add PFB-Br in DCM AddPTC->AddReagent Shake Vortex/Shake (Biphasic Reaction) AddReagent->Shake PhaseSep Phase Separation (Centrifuge) Shake->PhaseSep Extract Collect Organic Layer (DCM) PhaseSep->Extract Dry Evaporate & Reconstitute in Hexane Extract->Dry GC GC-ECNI-MS Dry->GC

Protocol B: Anhydrous Derivatization

Best for: Dry residues, lyophilized samples, or standards.

Step-by-Step Workflow:

  • Dry: Ensure sample is completely dry (evaporate solvent).

  • Solubilize: Add 50 µL Acetone and 50 µL PFB-Br (1% in Acetone).

  • Base: Add 10 mg anhydrous

    
     or 10 µL Diisopropylethylamine (DIPEA).
    
  • Heat: Incubate at 60°C for 30–60 minutes (sealed vial).

  • Clean-up: Evaporate Acetone, reconstitute in Hexane/Water (1:1). Vortex.

  • Extract: Collect the upper Hexane layer (contains derivative). Discard aqueous (contains salts/excess base).

  • Dry: Pass Hexane through anhydrous

    
     column.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield Water in anhydrous reactionEnsure strict anhydrous conditions; switch to extractive alkylation protocol.
Peak Tailing Active sites in GC linerReplace liner; silanize glass wool; ensure injection temp < 280°C.
Ghost Peaks Excess PFB-Br ReagentPFB-Br is volatile and elutes early. Ensure solvent delay is set correctly or perform a cleanup step (SPE).
Degradation Hydrolysis during storageStore in Hexane/Toluene over

. Avoid storing in Acetone/Methanol for long periods.

References

  • Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and Gas Chromatography-Mass Spectrometry. Journal of Chromatography.3

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide. MDPI Molecules.4

  • Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives. Environmental Science & Technology.5

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for Fatty Alcohols. NIH / PMC.6

  • Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide. Analytical Chemistry.[7]7

Sources

A Comprehensive Technical Guide to 5-Methyl-3-nitro-pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities. Among its numerous derivatives, 5-methyl-3-nitro-pyrazoles represent a class of compounds with significant, yet not fully explored, potential. The presence of a methyl group at the 5-position and a strong electron-withdrawing nitro group at the 3-position imparts unique electronic and steric properties, influencing their reactivity and biological interactions. This in-depth technical guide provides a comprehensive literature review of 5-methyl-3-nitro-pyrazole derivatives, covering their synthesis, chemical reactivity, diverse biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and the crucial structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and visual diagrams are included to provide a practical and accessible resource for researchers in the field.

Introduction to the Pyrazole Core

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. First described by Ludwig Knorr in 1883, the pyrazole ring is a versatile scaffold found in numerous naturally occurring and synthetic bioactive molecules. Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its facile functionalization at various positions, have made it a cornerstone in the design of novel therapeutic agents. The electronic properties of the pyrazole ring can be readily modulated by the introduction of various substituents, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Synthesis and Chemical Reactivity of 5-Methyl-3-nitro-pyrazoles

The synthesis of the 5-methyl-3-nitro-pyrazole core is a critical first step in the exploration of its derivatives. Several synthetic strategies can be employed, primarily involving the construction of the pyrazole ring followed by nitration, or the use of pre-nitrated building blocks.

Synthesis of the 5-Methyl-pyrazole Ring

A common and effective method for the synthesis of the 5-methyl-pyrazole ring is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 5-methyl-1H-pyrazole, ethyl acetoacetate can be reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (a precursor) [1]

  • To a solution of ethyl acetoacetate (0.1 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.1 mol) dropwise with stirring at room temperature.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to afford 3-methyl-1H-pyrazol-5(4H)-one.

Nitration of the 5-Methyl-pyrazole Ring

Direct nitration of the 5-methyl-pyrazole ring is a common method to introduce the nitro group at the 3-position. The regioselectivity of the nitration is influenced by the reaction conditions and the nature of the substituents already present on the ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent.

Experimental Protocol: General Nitration of Pyrazoles [2]

  • Dissolve the 5-methyl-pyrazole precursor in a suitable solvent, such as trifluoroacetic acid.

  • Cool the solution to -10°C to 0°C in an ice-salt bath.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise with vigorous stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by warming to room temperature.

  • Quench the reaction by carefully pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5-methyl-3-nitro-pyrazole.

Reactivity of the 5-Methyl-3-nitro-pyrazole Core

The 5-methyl-3-nitro-pyrazole core possesses several reactive sites that can be exploited for further derivatization. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base to form an anion, which can then be alkylated or acylated to introduce substituents at the N1 position. The nitro group can be reduced to an amino group, which serves as a versatile handle for the introduction of a wide range of functionalities through amide bond formation, sulfonylation, or diazotization reactions.

G Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Pyrazole 5-Methyl-1H-pyrazole Pyrazolone->Pyrazole Reduction NitroPyrazole 5-Methyl-3-nitro-1H-pyrazole Pyrazole->NitroPyrazole Nitration (HNO3/H2SO4) N_Alkylated N1-Substituted-5-methyl- 3-nitro-pyrazoles NitroPyrazole->N_Alkylated Alkylation/Acylation (R-X, Base) AminoPyrazole 5-Methyl-1H-pyrazol-3-amine NitroPyrazole->AminoPyrazole Reduction (e.g., SnCl2/HCl) Derivatives Further Derivatives AminoPyrazole->Derivatives Amide coupling, etc.

Caption: Synthetic pathways for 5-methyl-3-nitro-pyrazole derivatives.

Biological Activities of 5-Methyl-3-nitro-pyrazole Derivatives

The unique combination of a methyl group and a nitro group on the pyrazole scaffold gives rise to a range of interesting biological activities.

Antimicrobial Activity

Pyrazole derivatives are well-known for their antimicrobial properties. The presence of a nitro group can enhance this activity, as nitroaromatic compounds are known to be effective antimicrobial agents. Studies on related nitro-pyrazole derivatives have demonstrated their potential against various bacterial and fungal strains. For instance, some nitrofuran-containing pyrazole derivatives have shown good antibacterial and antifungal activity.[2] The potential inclusion of nitro substituents has been suggested to undoubtedly increase the antimicrobial activity of pyrazole compounds.[3]

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassTarget OrganismActivityReference
Nitrofuran-containing pyrazolesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansGood antibacterial and antifungal activity[2]
Pyrazole-based thiazolesS. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, A. clavatus, C. albicansRemarkable antibacterial and antifungal activity[4]
4-functionalized pyrazolesS. aureus, E. coli, Candida sp.Pronounced effect[5]
Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research. The nitro group, being a strong electron-withdrawing group, can influence the interaction of these molecules with biological targets. While a decrease in bioactivity has been observed with a nitro group on a benzene ring in some pyrazole derivatives, the presence of methyl groups on the pyrazole ring has been shown to increase cytotoxic effects in others.[6] This highlights the complex interplay of different substituents in determining anticancer potency. Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][8]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineMechanism of ActionReference
Pyrazole carbohydrazidesBreast cancer (MCF-7)PI3 kinase inhibition[7]
Indole-linked pyrazolesHCT116, MCF7, HepG2, A549CDK2 inhibition[7]
Pyrazolone derivativesVariousInhibition of BRAFV600E, EGFR, etc.[8]
Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example. The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9][10] The presence of electron-withdrawing groups, such as a nitro group, has been shown to be beneficial for the anti-inflammatory activity of some pyrazole derivatives.[11]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ClassIn Vitro/In Vivo ModelMechanism of ActionReference
Pyrazole sulphonamidesCarrageenan-induced paw edemaCOX-2 inhibition[10]
2,4-dinitrophenyl substituted pyrazolesBovine serum albumin denaturation-[11]
3,5-diarylpyrazolesLPS-stimulated RAW 264.7 macrophagesCytokine suppression[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-methyl-3-nitro-pyrazole derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • Role of the Nitro Group: The electron-withdrawing nature of the nitro group at the 3-position significantly influences the electronic distribution within the pyrazole ring. This can affect the pKa of the N-H proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. In some cases, the nitro group is essential for activity, while in others, its position and the presence of other substituents are critical.[11][12]

  • Impact of the Methyl Group: The methyl group at the 5-position provides steric bulk and can influence the overall conformation of the molecule. It can also participate in hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity. The presence of methyl groups on the pyrazole ring has been shown to increase cytotoxic effects in some anticancer pyrazole derivatives.[6]

  • N1-Substitution: Derivatization at the N1 position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The introduction of various alkyl, aryl, or heterocyclic moieties at this position can significantly impact potency and selectivity. The lipophilicity and size of the N1-substituent often play a decisive role in determining the biological outcome.[12]

SAR Core 5-Methyl-3-nitro-pyrazole Core N1 N1-Substituent Core->N1 C4 C4-Substituent Core->C4 C5_Methyl C5-Methyl Group Core->C5_Methyl C3_Nitro C3-Nitro Group Core->C3_Nitro Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) N1->Activity Modulates Lipophilicity & Potency C4->Activity Influences Selectivity C5_Methyl->Activity Steric & Hydrophobic Interactions C3_Nitro->Activity Electronic Effects & H-Bonding

Caption: Key structural features influencing the biological activity.

Future Perspectives and Conclusion

5-Methyl-3-nitro-pyrazole derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of the pyrazole core and the ease of functionalization provide a robust platform for the generation of diverse chemical libraries. While the existing literature provides valuable insights into their biological activities, further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles.

Future efforts should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the effects of various substituents at the N1 and C4 positions is needed to develop clear SAR guidelines for different biological targets.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (2000). PubMed. [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). Toxicology and Applied Pharmacology. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2014). Medicinal Chemistry Research.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. (2013). International Journal of Current Research. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2025). Taylor & Francis Online. [Link]

Sources

Methodological & Application

Application Note: 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, the pyrazole ring remains one of the most privileged heteroaromatic scaffolds, frequently serving as a bioisostere for amides and a critical hinge-binding motif in kinase inhibitors. The compound 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (CAS: 957480-99-8)[],[2] represents a highly specialized, multi-functional building block designed to bypass common synthetic bottlenecks in pyrazole functionalization.

As a Senior Application Scientist, I approach this intermediate not merely as a starting material, but as a pre-programmed synthetic cassette. Its structural topology is meticulously designed to dictate downstream reactivity:

  • The Pentafluorobenzyl (PFB) Motif: Traditionally viewed as a robust N-protecting group, the PFB moiety exerts a profound electron-withdrawing effect that maximizes regioselectivity during late-stage functionalization (such as radical trifluoromethylation or electrophilic halogenation)[3]. Furthermore, the PFB group is increasingly retained in final drug candidates as a potent multipolar pharmacophore, known to enhance membrane permeability and target binding affinity—most notably in the development of antimycobacterial agents targeting Pks13[4].

  • The 3-Nitro Group: This moiety serves as an oxidation-resistant, masked amine. Direct synthesis of 3-aminopyrazoles often results in unstable, easily oxidized intermediates. By maintaining the nitrogen in its highest oxidation state during harsh cross-coupling or halogenation steps, the 3-nitro group preserves the integrity of the future hinge-binding domain[5].

  • The 5-Methyl Group: Provides essential steric bulk that restricts rotation in the final drug-target complex, locking the molecule into a bioactive conformation while simultaneously blocking the C5 position from unwanted side reactions.

R Core 5-Methyl-3-nitro-1-(PFB)-1H-pyrazole Privileged Scaffold N1 N1: Pentafluorobenzyl (PFB) Core->N1 Lipophilicity & Regiocontrol C3 C3: Nitro Group Core->C3 Masked Hinge-Binding Amine C4 C4: Unsubstituted Core->C4 Site for Late-Stage Functionalization C5 C5: Methyl Group Core->C5 Steric Modulator

Pharmacophore mapping and functional logic of the PFB-pyrazole building block.

Physicochemical Profiling

The selection of the PFB group over standard protecting groups (like SEM or Benzyl) is a calculated decision driven by both synthetic and pharmacokinetic requirements. Table 1 summarizes the quantitative and qualitative advantages of the PFB system.

Table 1: Physicochemical and Synthetic Impact of Pyrazole N-Protecting Groups

Protecting GroupElectronic EffectC4-RegioselectivityLipophilicity (cLogP impact)Downstream Utility & Cleavage Profile
Pentafluorobenzyl (PFB) Strongly Electron-WithdrawingExcellent (Directs exclusively to C4)High (+ ~2.5)Robust; often retained as a pharmacophore[4] or cleaved under strongly reducing conditions.
SEM Mildly Electron-DonatingModerate (Prone to C5 mixtures)Moderate (+ ~1.2)Easily cleaved via TBAF/TFA to yield the free NH pyrazole.
Benzyl (Bn) NeutralPoor (Ring is susceptible to attack)High (+ ~2.0)Cleaved via Pd/C Hydrogenation (strictly incompatible with C4-halogens).

Self-Validating Experimental Workflows

To transition this intermediate into a viable drug candidate (e.g., an ATP-competitive kinase inhibitor), two critical transformations must occur: functionalization of the C4 position and chemoselective reduction of the C3-nitro group.

Workflow A: Regioselective C4-Bromination

Objective: Install a bromine atom at the C4 position to serve as a handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions. Causality: The combined electron-withdrawing effects of the C3-nitro and N1-PFB groups deactivate the pyrazole core, preventing over-halogenation. The C4 position remains the sole nucleophilic site, allowing for a clean, regioselective Electrophilic Aromatic Substitution (EAS)[3].

Protocol:

  • Preparation: Dissolve 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (1.0 eq, MW: 307.18 g/mol []) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Rationale: Anhydrous DMF provides a high dielectric constant to stabilize the polar transition state of the EAS, while argon prevents oxidative degradation of the solvent.

  • Activation: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Rationale: A slight stoichiometric excess of NBS ensures complete conversion, while the low temperature controls the exothermic bromonium ion transfer, preventing radical side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the starting mass (m/z 307.2) disappears, replaced by a 1:1 isotopic doublet at m/z 385.1 / 387.1, confirming mono-bromination.

  • Isolation: Quench with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over MgSO4, and concentrate in vacuo.

Workflow B: Chemoselective Nitro Reduction

Objective: Unmask the 3-amino group for hinge-region binding without cleaving the newly installed C4-halogen or the PFB group. Causality: Standard catalytic hydrogenation (Pd/C, H2) will rapidly hydrodehalogenate the C4-bromine. Therefore, a chemoselective single-electron transfer (SET) reduction using Tin(II) chloride dihydrate is required. SnCl2 specifically targets the highly polarized N-O bonds of the nitro group while leaving aryl halides completely intact[5].

Protocol:

  • Preparation: Suspend the C4-brominated intermediate (1.0 eq) in absolute ethanol (0.15 M).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq) in a single portion. Heat the mixture to 70 °C for 3-5 hours.

    • Rationale: The large excess of SnCl2 is required because the reduction of a nitro group to an amine is a 6-electron process. Heating accelerates the SET mechanism.

  • Validation Checkpoint (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, non-polar) will be replaced by a highly polar spot that stains positive (purple/pink) with Ninhydrin, confirming the presence of a primary amine. FTIR will show the disappearance of the NO2 asymmetric stretch (~1530 cm⁻¹) and the appearance of N-H stretches (~3400 and 3300 cm⁻¹).

  • Isolation: Cool to 0 °C and carefully adjust the pH to 8-9 using saturated aqueous NaHCO3.

    • Rationale: Neutralization precipitates tin salts as insoluble tin(IV) oxides/hydroxides.

  • Filtration: Filter the resulting thick white slurry through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate to yield the 3-amino-4-bromo-1-(pentafluorobenzyl)-1H-pyrazole.

G A 5-Methyl-3-nitro-1-(PFB)-1H-pyrazole (Starting Material) B C4-Brominated Intermediate (Electrophilic Substitution) A->B NBS, DMF Regioselective C 3-Amino-4-bromo-1-(PFB)-1H-pyrazole (Chemoselective Reduction) B->C SnCl2, EtOH Avoids Dehalogenation D Cross-Coupling & Elaboration (Kinase Inhibitor Scaffold) C->D Suzuki/Sonogashira Coupling

Synthetic divergence of the PFB-pyrazole intermediate into kinase inhibitor scaffolds.

References[1] BOC Sciences. Nitrogen Compounds - Building Block: 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (957480-99-8). Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeCxPKMR7ACqZotNu0xAI7ZD2UWjKNEiN9ekBPEnXgJsa5KMTXaRVJKHuJ35uUdV8L14YqWd9Ck3IPLNExc6TgiTq6YkipAUp25Kp2tccrh-ZFamr6VReWESiWtmecpwNPMCRpMn9a-S6kIlCbER_qCDorIPaGzi7VAtE4kiymwFmI4hEycJjvew==[2] AK Scientific. 957480-99-8 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole AKSci 5514CG. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-0GdSDWQuNkrMstJmXTEszYB4qpIajH7ygeZbunU8twNKCvTgTFjdL5yAvohep0W4m7v-vmeLuB4m8lBxspBRIAC7k7P1A8RzhdBwd1ealBDMe3jTsbFh9qITkCxK8GC7-itpEqcl[6] BOC Sciences. Catalog Data: BB049535; Molecular Weight: 307.18. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELlGCoGckZjlUOsd1ve-Jp3_bT1aXqwYGOgMOSTXgYJlpJgxnPkgFr7UhXkMehDz0Tpdo6a2XE_PmDXr-hwD1S4r5-EwogW5InyO2TqXEalHB5-HghgMuLT19vt7MgD36BOyON2xgYuW6a4Qhk_cNSFNyMeiiYkeWKhBvwhWjpNhSgPhcVK5vW1A==[4] ACS Infectious Diseases. Genetic and Cheminformatic Characterization of Mycobacterium tuberculosis Inhibitors Discovered in the Molecular Libraries Small Molecule Repository. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyEESs1N7keE_8SFXiHVw4PgXvsU1c4qOH4Wor6B0vJjlLs_zsszhhlHxknuhspsXiJaEZ9KXHXVX7tiCFmHtIMQ1-M_xO2Op3draAaBrOCenLNFSOSfi_CdhdpVSQJpDba9dOQ-uZws5liEF99g=[3] PubMed Central (PMC). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Rm_3YpnsqVBvzs_FTNwIAxAuZv4eFxyUWV6QMFIja6zSdczgUiTUp5gc89hR0bZFjucJG-oZX238AuSvBnJgE0p-l__d55dyMYJR8j2hceNwOkrctvY0i6Q-0uvuKRd3cWt1Yv2o9osGERDq[5] PubMed Central (PMC). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1EIVpLl1RWtTt-X-JayrwkGN-24jdC4wnd0RIhy0KM3PqWu8kZcqmzK0QWABEu0wDTO3O4BoTz513RGgkfx3MsY3PKs4gtvwDeBLuPgMm3Ce7rq6xpW8ZhX7fv5AImbT-lZqrYmu8zHhWiOFe

Sources

Application Note: Synthesis and Integration of 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole in ITK Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. In the pursuit of treating T-cell-mediated autoimmune diseases and respiratory conditions (such as severe asthma), Interleukin-2 inducible T-cell kinase (ITK) has emerged as a high-value target.

This application note provides a comprehensive, field-tested guide to utilizing as a foundational building block. Specifically, we detail its regioselective alkylation to form, followed by its reduction and coupling to synthesize potent sulfonylpyridine ITK inhibitors.

Mechanistic Rationale: Scaffold Selection in Drug Design

In medicinal chemistry, the choice of a molecular scaffold dictates both target affinity and pharmacokinetic viability. The integration of the 5-methyl-3-nitro-1H-pyrazole core with a pentafluorobenzyl appendage is highly deliberate:

  • The Aminopyrazole Core (Hinge Binder): Following the reduction of the nitro group, the resulting 3-amino-1H-pyrazole acts as a privileged "hinge-binding" motif. It forms critical bidentate hydrogen bonds with the backbone amides of the ITK ATP-binding pocket. The 5-methyl group provides essential steric bulk that forces the molecule into an active conformation while preventing off-target binding to structurally similar kinases.

  • The Pentafluorobenzyl Appendage (Hydrophobic Shield): The substitution of a standard benzyl group with a pentafluorobenzyl moiety serves two purposes. First, the dense electron-withdrawing nature of the five fluorine atoms creates an orthogonal multipolar interaction with the hydrophobic "DFG-out" pocket of ITK. Second, it completely blocks cytochrome P450 (CYP450) mediated oxidation at the aromatic ring, drastically improving the metabolic half-life of the resulting drug candidate.

As documented by, this specific reagent combination is highly optimized for the preparation of sulfonylpyridine inhibitors targeting the ITK pathway.

ITK_Pathway TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 ITK ITK (Target) ZAP70->ITK PLCg1 PLC-γ1 ITK->PLCg1 Inhibitor Pentafluorobenzyl-Pyrazole Inhibitor Inhibitor->ITK Inhibits Calcium Calcium Mobilization PLCg1->Calcium NFAT NFAT Activation (IL-2 Production) Calcium->NFAT

Figure 1: TCR signaling pathway highlighting ITK as the therapeutic target for pyrazole-based inhibitors.

Synthetic Workflow & Self-Validating Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within each step to guarantee that causality and chemical integrity are maintained before proceeding.

Protocol A: Regioselective N-Alkylation

Objective: Install the lipophilic pentafluorobenzyl moiety while strictly controlling the regiochemistry of the pyrazole alkylation. Causality: Pyrazoles undergo tautomerism, meaning alkylation typically yields a mixture of N1 and N2 isomers. By utilizing anhydrous potassium carbonate (


) in N,N-dimethylformamide (DMF) at 0°C, we exploit the steric hindrance of the 5-methyl group. The bulky pentafluorobenzyl bromide is directed almost exclusively to the less sterically hindered N1 position.
  • Setup: Charge a flame-dried round-bottom flask with 5-methyl-3-nitro-1H-pyrazole (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous DMF (0.2 M).
    
  • Addition: Cool the suspension to 0°C using an ice bath. Dropwise, add pentafluorobenzyl bromide (1.1 eq) over 15 minutes to prevent exothermic side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar starting material (

    
     ~0.2) and the emergence of a distinct, UV-active, less polar spot (
    
    
    
    ~0.6) indicates successful conversion. Confirm via LC-MS (Target
    
    
    ~308.1 m/z).
  • Workup: Quench with cold water, extract with ethyl acetate (3x), wash the combined organics with brine to remove DMF, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Catalytic Nitro Reduction

Objective: Unmask the 3-amino group, creating the nucleophile necessary for final coupling and the primary hydrogen bond donor for the kinase hinge region. Causality: While chemical reductants (e.g., Fe/HCl) can reduce nitro groups, they require harsh acidic conditions that risk defluorination of the pentafluorobenzyl ring. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere in methanol provides a clean, neutral conversion.

  • Setup: Dissolve the intermediate from Protocol A in methanol (0.1 M). Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of Argon.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor strictly by LC-MS. The complete disappearance of the m/z 308.1 peak and the appearance of the m/z 278.1 peak confirms the reduction to 3-amino-5-methyl-1-(pentafluorobenzyl)-1H-pyrazole.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate.

Protocol C: Assembly of the Sulfonylpyridine Inhibitor

Objective: Couple the aminopyrazole core with a sulfonylpyridine moiety to complete the ITK inhibitor pharmacophore. Causality: The 3-amino group of the pyrazole is only moderately nucleophilic due to the electron-withdrawing nature of the adjacent pyrazole ring. Using pyridine as both the base and co-solvent neutralizes the HCl byproduct generated during the reaction with the sulfonyl chloride, driving the equilibrium forward without degrading the substrate.

  • Setup: Dissolve the aminopyrazole from Protocol B (1.0 eq) in a 1:1 mixture of anhydrous DCM and Pyridine (0.1 M). Cool to 0°C.

  • Addition: Slowly add pyridine-3-sulfonyl chloride (1.2 eq). Stir at room temperature overnight.

  • Self-Validation Checkpoint: Confirm the formation of the sulfonamide linkage by the shift in retention time on reverse-phase HPLC and the appearance of the target mass (

    
     ~419.1 m/z).
    
  • Purification: Concentrate the mixture, dilute with DCM, wash with saturated

    
    , and purify via flash column chromatography (DCM:MeOH gradient) to yield the final inhibitor.
    

Synthesis_Workflow SM 5-Methyl-3-nitro- 1H-pyrazole Alkylation N-Alkylation (K2CO3, DMF) SM->Alkylation Intermediate 5-Methyl-3-nitro-1- (pentafluorobenzyl)- 1H-pyrazole Alkylation->Intermediate Pentafluorobenzyl bromide Reduction Nitro Reduction (Pd/C, H2) Intermediate->Reduction Amine 3-Amino-5-methyl-1- (pentafluorobenzyl)- 1H-pyrazole Reduction->Amine Coupling Sulfonylation Amine->Coupling Inhibitor ITK Kinase Inhibitor Coupling->Inhibitor Sulfonylpyridine chloride

Figure 2: Step-by-step synthetic workflow from 5-methyl-3-nitro-1H-pyrazole to the final ITK kinase inhibitor.

Quantitative Data Summary

The table below summarizes the expected yields, purity metrics, and analytical markers for the synthetic workflow described above. These benchmarks serve as quality control standards for drug development professionals scaling this synthesis.

Synthesis StepSubstrateReagentsExpected YieldPurity Target (HPLC)Key Analytical Marker (LC-MS)
1. N-Alkylation 5-Methyl-3-nitro-1H-pyrazolePentafluorobenzyl bromide,

, DMF
78 – 85%> 95%

~308.1 m/z
2. Nitro Reduction 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

(1 atm), 10% Pd/C, MeOH
90 – 95%> 98%

~278.1 m/z
3. Sulfonylation 3-Amino-5-methyl-1-(pentafluorobenzyl)-1H-pyrazolePyridine-3-sulfonyl chloride, Pyridine, DCM65 – 75%> 98%

~419.1 m/z

References

  • National Institutes of Health (NIH) - PubChem. "5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736". Accessed March 2026.[Link][1]

  • Pharmaffiliates. "CAS No : 1048925-02-5 | Product Name : 5-Methyl-3-nitro-1H-pyrazole". Accessed March 2026.[Link][2][3]

Sources

Application Note: Protocol for N-Alkylation of Pyrazoles with Pentafluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of polyfluorinated motifs into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. The pentafluorobenzyl (


)  group offers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and the potential for specific quadrupole-quadrupole interactions with protein targets.[1]

This guide details the protocol for the


-alkylation of pyrazoles using pentafluorobenzyl bromide . While conceptually a standard 

substitution, the specific electronic nature of the perfluorinated electrophile and the ambident nucleophilicity of the pyrazole ring require precise control over reaction conditions to maximize yield and regioselectivity.[1]
Key Technical Challenges
  • Regioselectivity: Unsubstituted pyrazoles exist in tautomeric equilibrium (

    
    ). Alkylation can occur at either nitrogen, leading to mixtures of 1,3- and 1,5-disubstituted isomers (if the pyrazole is unsymmetrical).[1]
    
  • Electrophile Reactivity: Pentafluorobenzyl bromide is a highly reactive, electron-deficient benzylic halide. It is prone to hydrolysis and is a potent lachrymator, necessitating strict anhydrous handling and safety protocols.[1]

Mechanistic Insight & Regiocontrol

The reaction proceeds via a classic


 mechanism . The base deprotonates the pyrazole 

, generating a pyrazolide anion.[1] This resonance-stabilized anion attacks the benzylic carbon of the electrophile.
The Regioselectivity Dilemma

For a 3-substituted pyrazole (


):
  • Steric Control: Alkylation preferentially occurs at the less hindered nitrogen (distal to the substituent), favoring the 1,3-isomer .[1]

  • Electronic Control: Strong electron-withdrawing groups (EWG) on the pyrazole ring increase the acidity of the adjacent

    
    , potentially shifting the tautomeric equilibrium and nucleophilic attack preference.[1]
    
  • Solvent/Cation Effect:

    • Loose Ion Pairs (e.g.,

      
      /DMF):  The "naked" anion is more reactive and selectivity is often governed by steric approach (kinetic control).[1]
      
    • Tight Ion Pairs (e.g.,

      
      /Toluene):  Chelation effects can sometimes alter selectivity, though conversion is slower.[1]
      
Visualizing the Pathway

The following diagram illustrates the bifurcation in regioselectivity based on tautomeric equilibrium.

PyrazoleAlkylation Start Substituted Pyrazole (Tautomeric Mixture) Base Deprotonation (Base: NaH or K2CO3) Start->Base Anion Pyrazolide Anion (Resonance Hybrid) Base->Anion TS_Steric Transition State A (Less Hindered N) Anion->TS_Steric Attack at distal N TS_Crowded Transition State B (More Hindered N) Anion->TS_Crowded Attack at proximal N Electrophile Pentafluorobenzyl Bromide (C6F5CH2Br) Electrophile->TS_Steric Electrophile->TS_Crowded Product_13 1,3-Disubstituted Product (Major - Kinetic/Steric) TS_Steric->Product_13 Product_15 1,5-Disubstituted Product (Minor - Thermodynamic) TS_Crowded->Product_15

Caption: Mechanistic bifurcation in the alkylation of unsymmetrical pyrazoles. Sterics usually favor the 1,3-isomer.[1]

Experimental Protocols

We present two protocols. Method A is the "Gold Standard" for robustness and scalability. Method B is a high-selectivity alternative for difficult substrates.

Method A: The Standard Protocol ( / Acetonitrile)

Best for: Routine synthesis, scale-up, and substrates sensitive to strong bases.[1]

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1][2]

  • Pentafluorobenzyl bromide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)[1]
    
  • Acetonitrile (MeCN), HPLC grade, anhydrous (

    
     concentration)[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add the pyrazole (1.0 equiv) and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add powdered

    
     (2.0 equiv) in a single portion. The suspension may turn slightly cloudy.
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation.

  • Alkylation: Add pentafluorobenzyl bromide (1.1 equiv) dropwise via syringe.

    • Note: If the reaction is exothermic (rare on small scale), cool to

      
       during addition.[1]
      
  • Reaction: Heat the mixture to

    
      (oil bath temperature). Monitor by TLC/LC-MS.
    
    • Typical Time: 2–4 hours.

  • Workup:

    • Cool to RT. Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.[1]
    • Concentrate the filtrate in vacuo.[3]

    • Resuspend residue in Ethyl Acetate (EtOAc) and wash with Water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Method B: High-Reactivity Protocol ( / DMF)

Best for: Weakly nucleophilic pyrazoles (e.g., nitro- or trifluoromethyl-substituted) or when maximum regioselectivity is required.[1]

Reagents:

  • Sodium Hydride (

    
    ), 60% dispersion in mineral oil (1.2 equiv)[1][2]
    
  • DMF or THF, anhydrous (

    
    )[1]
    

Step-by-Step Workflow:

  • Setup: Use a 2-neck flask under strict inert atmosphere (Ar/

    
    ).
    
  • Base Prep: Wash

    
     (1.2 equiv) with dry pentane/hexane to remove mineral oil (optional but recommended for easier purification). Suspend in anhydrous DMF/THF at 
    
    
    
    .
  • Deprotonation: Add pyrazole (1.0 equiv) solution (in DMF/THF) dropwise to the

    
     suspension at 
    
    
    
    .
    • Observation: Gas evolution (

      
      ) will occur. Stir at 
      
      
      
      for 30 mins until bubbling ceases.
  • Alkylation: Add pentafluorobenzyl bromide (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT slowly. Stir for 1–3 hours.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.[2][3]
  • Workup: Extract with EtOAc (

    
    ). Crucial:  Wash organic layer with 
    
    
    
    (
    
    
    ) to remove DMF, then Brine.[1]
  • Purification: Flash Column Chromatography.

Optimization & Troubleshooting

Use the following decision matrix to optimize your reaction if Method A fails.

ParameterConditionEffect/Recommendation
Solvent Acetone Milder than MeCN. Good for very fast reactions but

is less soluble.
DMF Increases reaction rate significantly. Promotes

. Harder to remove.
THF Good for Method B (

). Often improves regioselectivity due to coordination.
Base

"Cesium Effect": Higher solubility and larger cation radius can improve yields for sterically hindered pyrazoles.

Stronger base, soluble in organic solvents.[1] Use if

is too harsh but carbonates are too weak.
Temperature RT vs Reflux Start at RT. Only heat if conversion is <10% after 1 hour. High heat promotes side reactions (e.g., elimination or over-alkylation).[1]
Catalyst 18-Crown-6 Add (0.1 equiv) to Method A to solubilize

and increase anion reactivity.
Regioisomer Identification

Distinguishing the 1,3- and 1,5-isomers is critical.[1]

  • 
     NMR:  The pentafluorophenyl ring signals may shift slightly depending on the proximity to the pyrazole substituents.[1]
    
  • NOESY (1D/2D): Irradiate the benzylic

    
     protons.
    
    • 1,5-isomer: Strong NOE to the pyrazole substituent (

      
      ).[1]
      
    • 1,3-isomer: Strong NOE to the pyrazole

      
       or a distal group, weak/no NOE to the substituent 
      
      
      
      .[1]

Safety & Handling (Critical)

Pentafluorobenzyl Bromide (CAS: 1765-40-8) [1][4]

  • Hazards: Corrosive (Causes severe skin burns/eye damage), Lachrymator (Tear gas effect).[1]

  • Engineering Controls: All operations MUST be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Spill Cleanup: Neutralize with dilute aqueous amine or sodium thiosulfate solution before wiping. Do not breathe vapors.[5][6][7]

Workflow Diagram

Workflow Setup Setup: Flame-dry flask, Inert Gas (Ar/N2) Choice Select Method Setup->Choice MethodA Method A: K2CO3 / MeCN (Standard) Choice->MethodA General MethodB Method B: NaH / DMF (High Reactivity) Choice->MethodB Low Nucleophilicity ExecutionA 1. Dissolve Pyrazole 2. Add K2CO3 (2.0 eq) 3. Add Pf-Br (1.1 eq) @ RT 4. Heat 60°C MethodA->ExecutionA ExecutionB 1. Suspend NaH (1.2 eq) 2. Add Pyrazole @ 0°C 3. Add Pf-Br (1.1 eq) @ 0°C 4. Warm to RT MethodB->ExecutionB Monitor Monitor: TLC / LC-MS (Check for conversion) ExecutionA->Monitor ExecutionB->Monitor Workup Workup: Filter salts (Method A) or Quench (Method B) Extract (EtOAc) & Wash Monitor->Workup Purify Purification: Flash Chromatography (Separate Regioisomers) Workup->Purify

Caption: Operational workflow for N-alkylation protocols.

References

  • BenchChem. Optimizing N-Alkylation of Pyrazoles: Technical Support Center. Retrieved from .

  • Deng, X., & Mani, N. S. (2008).[1][8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]

  • Surmont, R., Verniest, G., & De Kimpe, N. (2010).[1][9] New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648–4651.[1][9] Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl bromide.[1]Link[1][4]

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Alkylation. Journal of Organic Chemistry, 73, 3523.[1] (General reference for pyrazole alkylation logic).

Sources

High-Resolution HPLC-UV Method for the Quantification of 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Drug Development Scientists, and Chromatographers.

Introduction & Mechanistic Rationale

The synthesis and analytical quantification of pentafluorobenzyl-derivatized pyrazoles are critical in both biomarker assays and the development of novel pharmacophores. The pentafluorobenzyl moiety acts as a powerful electrophore and lipophilic tag, significantly altering the molecule's physicochemical profile[1]. The target analyte, 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole , presents unique chromatographic challenges. It possesses a highly electron-deficient pentafluorobenzyl group coupled with a strong UV-absorbing, polar nitro-pyrazole core.

Standard C18 (octadecylsilane) columns often struggle to resolve heavily fluorinated compounds from structurally similar non-fluorinated synthetic intermediates because they rely almost exclusively on hydrophobic dispersion forces. To achieve baseline resolution and superior peak shape, this protocol employs a Pentafluorophenyl (PFP) stationary phase .

As an Application Scientist, I select PFP columns for fluorinated analytes because they provide orthogonal selectivity compared to traditional alkyl phases[2]. The PFP phase leverages multiple retention mechanisms:


 interactions, strong dipole-dipole interactions from the C–F bonds, and enhanced steric (shape) selectivity[3]. Furthermore, the introduction of fluorine groups into the stationary phase causes significant changes in solute-stationary phase interactions, making PFP columns exceptionally well-suited for polar compounds containing nitro groups located on rigid ring systems[4].

Mechanism Analyte 5-Methyl-3-nitro-1- (pentafluorobenzyl)-1H-pyrazole PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Hydrophobic Hydrophobic Dispersion Analyte->Hydrophobic PFP PFP Stationary Phase (Pentafluorophenyl) PiPi->PFP Dipole->PFP Hydrophobic->PFP

Chromatographic retention mechanisms of PFP columns for fluorinated analytes.

Chromatographic Conditions

The method utilizes a reversed-phase gradient. Acetonitrile (ACN) is chosen over methanol as the organic modifier because its aprotic nature and linear structure do not disrupt the delicate


 interactions between the PFP phase and the analyte. The addition of 0.1% Formic Acid ensures that any residual silanols on the silica support remain protonated (pH ~2.7), preventing peak tailing and ensuring a robust, self-validating peak shape. Detection is set at 254 nm, corresponding to the strong 

transition of the conjugated nitro-pyrazole system.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column Core-Shell PFP (2.7 µm, 100 × 4.6 mm)High efficiency at lower backpressures; specific retention of C-F bonds[3].
Mobile Phase A LC-MS Grade Water + 0.1% Formic AcidControls ionization; suppresses silanol activity.
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic AcidAprotic modifier preserves

stationary phase interactions.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm core-shell particles.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nm (Reference 360 nm)Maximizes signal-to-noise ratio for the nitro-aromatic chromophore.
Injection Vol. 5.0 µLPrevents volume overload and band broadening.

Gradient Program:

  • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 1.0 - 6.0 min: 20%

    
     80% B (Linear ramp for elution of the hydrophobic analyte)
    
  • 6.0 - 8.0 min: 80% B (Column wash)

  • 8.0 - 8.1 min: 80%

    
     20% B (Return to initial conditions)
    
  • 8.1 - 12.0 min: 20% B (Column equilibration)

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. By strictly adhering to the preparation and extraction steps, analysts minimize matrix effects and ensure high recovery rates.

Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water in a volumetric flask. Add exactly 1.0 mL of MS-grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of MS-grade Formic Acid. Sonicate for 10 minutes. Note: Do not filter LC-MS grade solvents through standard membrane filters as this may introduce extractable contaminants.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standards: Perform serial dilutions using a diluent of Water/Acetonitrile (50:50, v/v) to create a calibration curve spanning 0.5 µg/mL to 50.0 µg/mL . Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

Sample Extraction Workflow (Liquid-Liquid Extraction)

For quantification from complex matrices (e.g., synthetic reaction mixtures or biological media):

  • Aliquot 500 µL of the sample into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of Ethyl Acetate (EtOAc).

  • Vortex vigorously for 2 minutes to partition the highly lipophilic analyte into the organic layer.

  • Centrifuge at 10,000 × g for 5 minutes to achieve phase separation.

  • Transfer exactly 800 µL of the upper organic layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 35 °C.

  • Reconstitute the residue in 400 µL of Water/Acetonitrile (50:50, v/v). Vortex for 1 minute, transfer to an HPLC vial with a glass insert, and submit for analysis.

Workflow Prep Sample Preparation Extract Solvent Extraction Prep->Extract HPLC HPLC-PFP Separation Extract->HPLC UV UV Detection (254 nm) HPLC->UV Data Quantification & Analysis UV->Data

Step-by-step experimental workflow for the quantification of the pyrazole derivative.

System Suitability & Self-Validation

A method is only as trustworthy as its daily validation. Before running the sample sequence, inject the 10.0 µg/mL working standard six times. The system must pass the criteria outlined in Table 2 to ensure the PFP column and fluidics are performing optimally.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) RSD

Pump leak, inadequate equilibration, or temperature fluctuation.
Peak Area RSD

Autosampler malfunction or bubble in the syringe.
Tailing Factor (

)

Column voiding, secondary silanol interactions (check mobile phase pH).
Theoretical Plates (

)

Loss of column efficiency or severe band broadening.

Method Validation Summary

When executed correctly, this HPLC-UV method yields highly reproducible quantitative data. Below is a summary of the validation parameters established during method development, demonstrating the robustness of the PFP stationary phase for this fluorinated analyte.

Table 3: Validation Parameters

Validation ParameterResult / Range
Linear Range 0.5 – 50.0 µg/mL
Correlation Coefficient (

)
> 0.9995
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10)
Intra-day Precision (RSD, n=6) 1.2%
Inter-day Precision (RSD, n=18) 1.8%
Extraction Recovery 94.5% ± 2.1%

References

1.[1] Reaction of Malondialdehyde−DNA Adducts with Hydrazines: Development of a Facile Assay for Quantification of Malondialdehyde Equivalents in DNA. Chemical Research in Toxicology - ACS Publications. 1 2.[3] Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations. Phenomenex. 3 3.[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. 2 4.[4] Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.4

Sources

Application Note: High-Sensitivity Determination of 5-Methyl-3-Nitro-1-(Pentafluorobenzyl)-1H-Pyrazole by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-sensitivity analysis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole . This compound is typically encountered as the analytical derivative of 5-methyl-3-nitropyrazole , a degradation marker for energetic materials or a key intermediate in pharmaceutical synthesis.[1]

The protocol emphasizes Negative Ion Chemical Ionization (NICI) GC-MS, utilizing the pentafluorobenzyl (PFB) moiety as an "electron sink" to achieve femtogram-level detection limits.

Abstract & Scope

This guide details the methodology for the trace analysis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (hereafter referred to as 5M3N-PFB ).[1] While Electron Ionization (EI) is suitable for structural confirmation at ppm levels, this protocol prioritizes Negative Ion Chemical Ionization (NICI) for quantitation at ppb/ppt levels in complex matrices (plasma, soil, or synthetic reaction mixtures).

Key Analytical Advantages:

  • PFB Moiety: Acts as an electrophore, increasing NICI sensitivity by 100–1000x compared to EI.[1]

  • Chromatographic Stability: Derivatization masks the acidic N-H proton of the parent pyrazole, eliminating peak tailing and adsorption.[1]

  • Isomer Specificity: The method resolves the target 1,5-isomer from its regioisomer (1-PFB-3-methyl-5-nitro-pyrazole).[1]

Physicochemical Profile

Understanding the analyte is critical for method optimization.[1]

PropertyValue / DescriptionImpact on Analysis
Formula C₁₁H₆F₅N₃O₂
Molecular Weight 307.18 g/mol M⁺ is visible in EI; [M]⁻ or [M-PFB]⁻ in NICI.[1]
Boiling Point (Est.) 320–340 °CRequires final oven temp > 280 °C to prevent carryover.[1]
LogP ~3.5 (Lipophilic)Soluble in non-polar solvents (Hexane, Toluene, DCM).
Key Feature Pentafluorobenzyl groupDominates fragmentation; generates m/z 181 (EI) and m/z 126 (NICI).[1]

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Workflow Start Sample Matrix (Biological/Environmental) Ext Extraction (LLE with Ethyl Acetate) Start->Ext Deriv Derivatization (PFB-Br + K2CO3) 60°C, 60 min Ext->Deriv Dry Extract Cleanup Cleanup (Remove excess PFB-Br) Deriv->Cleanup GC GC Separation (DB-5MS UI) Cleanup->GC MS MS Detection (NICI Mode) GC->MS Data Data Analysis (Quant: m/z 126) MS->Data

Figure 1: Analytical workflow for the determination of 5M3N-PFB.

Sample Preparation Protocol

Reagents[1][2][3][4][5][6][7][8]
  • Derivatizing Agent: Pentafluorobenzyl bromide (PFB-Br), 5% solution in acetone.[1]

  • Catalyst: Anhydrous Potassium Carbonate (K₂CO₃).[1]

  • Solvents: Toluene (GC grade), Acetone, Ethyl Acetate.[1]

  • Internal Standard: 1-(Pentafluorobenzyl)-3,5-dimethylpyrazole (recommended) or deuterated analog.[1]

Derivatization Procedure (If starting from Parent Pyrazole)

Note: If the analyte is already synthesized, skip to step 4.

  • Extract: Isolate 5-methyl-3-nitropyrazole from the sample using Ethyl Acetate.[1] Evaporate to dryness under N₂.

  • React: Add 200 µL Acetone, 20 mg K₂CO₃, and 20 µL PFB-Br solution.

  • Incubate: Seal vial and heat at 60°C for 60 minutes .

    • Mechanism:[1][2][3][4] Base-catalyzed nucleophilic substitution (Sₙ2) at the pyrazole nitrogen.[1]

  • Extract Derivative: Add 500 µL Toluene and 500 µL Water. Vortex for 30s.

  • Phase Separation: Centrifuge. The upper Toluene layer contains 5M3N-PFB .[1]

  • Transfer: Move 200 µL of the organic layer to a GC vial with a glass insert.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890/8890 or equivalent)[1]
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: Low bleed is essential for trace analysis; 5% phenyl phase provides selectivity for nitro-aromatics.[1]

  • Inlet: Splitless Mode.

    • Temperature: 280 °C.[1]

    • Purge Flow: 50 mL/min at 1.0 min.

  • Carrier Gas: Helium (Constant Flow: 1.2 mL/min).[1]

  • Oven Program:

    • Initial: 80 °C (Hold 1 min).

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 300 °C (Hold 3 min).

    • Total Run Time: ~19 minutes.[1][5]

Mass Spectrometry (Agilent 5977 or equivalent)

Two modes are defined.[1] Use EI for identification and NICI for quantification.[1]

Mode A: Electron Ionization (EI) - Structural Confirmation
  • Source Temp: 230 °C.

  • Electron Energy: 70 eV.[1][6]

  • Scan Range: m/z 50–450.[1]

  • Key Diagnostic Ions:

    • m/z 181 (Base Peak): [C₆F₅CH₂]⁺ (Pentafluorobenzyl cation).[1] The signature of PFB derivatives.[7]

    • m/z 307: [M]⁺ (Molecular Ion, weak intensity).[1]

    • m/z 261: [M - NO₂]⁺.

Mode B: Negative Ion Chemical Ionization (NICI) - Quantification
  • Reagent Gas: Methane (40% flow) or Ammonia.[1]

  • Source Temp: 150 °C (Lower temperatures favor electron capture).[1]

  • Quadrupole Temp: 150 °C.

  • SIM Parameters:

    • Target Ion (Quant): m/z 126 ([M - PFB]⁻).

      • Mechanism:[1][2][3][4] Dissociative Electron Capture.[1] The electron attaches to the PFB ring, destabilizing the C-N bond, releasing the stable nitropyrazole anion.

    • Qualifier Ion: m/z 307 ([M]⁻, if observed) or m/z 46 ([NO₂]⁻).

Data Analysis & Interpretation

Fragmentation Pathways

The fragmentation behavior differs radically between positive and negative modes.[1]

Fragmentation Parent 5M3N-PFB (MW 307) EI_Node Electron Ionization (EI) Hard Ionization Parent->EI_Node NICI_Node NICI (Methane) Soft Ionization / Electron Capture Parent->NICI_Node PFB_Cat m/z 181 [C6F5CH2]+ (Base Peak) EI_Node->PFB_Cat C-N Cleavage M_NO2 m/z 261 [M - NO2]+ EI_Node->M_NO2 Nitro Loss Core_Anion m/z 126 [M - PFB]- (Quant Ion) NICI_Node->Core_Anion Dissociative Capture Loss of C7H2F5

Figure 2: Fragmentation pathways in EI vs. NICI modes.[1]

Regioisomerism Challenges

During synthesis or derivatization, two isomers may form:

  • 5-methyl-3-nitro-1-PFB (Target): Elutes 2nd (typically).

  • 3-methyl-5-nitro-1-PFB (Isomer): Elutes 1st. Note: The steric hindrance of the methyl group vs. the nitro group affects retention.[1] The 5-methyl isomer (target) is generally more sterically crowded at the N1 position than the 3-methyl isomer, often leading to slightly different retention times. Always run a known standard to confirm retention time.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Sensitivity (NICI) Source temperature too high.[1]Reduce source temp to 150°C to increase electron capture cross-section.
Peak Tailing Active sites in liner or column.[1]Replace liner with Ultra Inert (UI) wool; trim column by 10 cm.[1]
Excessive Background Excess PFB-Br reagent.[1]Ensure the cleanup step (Toluene/Water partition) is vigorous; PFB-Br hydrolyzes and stays in the aqueous/waste phase.[1]
m/z 181 in NICI? Incorrect Tune/Gas.m/z 181 is a positive ion.[1] If seen in negative mode, check for polarity switching errors or severe source contamination.[1]

References

  • PubChem. (2025).[1][2] 5-methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine.[1] Link

  • Hanff, E., et al. (2017).[1][8] Simultaneous pentafluorobenzyl derivatization and GC-ECNICI-MS measurement of nitrite and malondialdehyde in human urine. Journal of Chromatography B. Link[8]

  • Frizzo, C. P., et al. (2018).[1][9][10] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1][10] IntechOpen.[1] Link

  • NIST Mass Spectrometry Data Center. (2025).[1] GC-MS Data for Pyrazole Derivatives. NIST Chemistry WebBook, SRD 69.[1][11] Link

  • Funazou, K. (1992).[1] Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and GC-MS.Link

Sources

Advanced Application Note: Fluorinated Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of fluorine into the pyrazole scaffold represents a high-value strategy in modern drug design. Pyrazoles are privileged structures found in over 40 FDA-approved drugs. However, the "fluorine effect"—the strategic introduction of fluorine atoms or trifluoromethyl (


) groups—dramatically alters the physicochemical profile of these heterocycles.

Why Fluorinated Pyrazoles?

  • pKa Modulation: Unsubstituted pyrazole is a weak base (

    
    ). Introducing an electron-withdrawing fluorine at C4 or a 
    
    
    
    group at C3/C5 significantly lowers the
    
    
    of the N-H proton, altering hydrogen bond donor (HBD) capability and improving metabolic stability against N-glucuronidation.
  • Metabolic Blocking: The C4 position of pyrazole is electron-rich and prone to oxidative metabolism (CYP450). Fluorination at C4 blocks this "soft spot," extending half-life (

    
    ).
    
  • Lipophilicity & Conformation: The

    
     group increases lipophilicity (
    
    
    
    ) and steric bulk, often filling hydrophobic pockets in enzyme active sites (e.g., COX-2).

Strategic Design: SAR & Physicochemical Profiling

Before synthesis, select the appropriate fluorinated motif based on the desired pharmacological outcome.

Table 1: Physicochemical Impact of Fluorination on Pyrazole Core
MotifSubstituentElectronic EffectpKa (N-H)*Metabolic StabilityPrimary Application
Native -HNeutral~14.0Low (C4 oxidation)General Scaffold
4-Fluoro -F (C4)Inductive w/draw (-I)~12.5High (Blocks C4)Bioisostere for -H, Metabolic blocker
3-Trifluoromethyl

(C3)
Strong w/draw (-I)~11.0HighLipophilic pocket binder (e.g., COX-2)
4-Trifluoromethyl

(C4)
Strong w/draw (-I)~10.0Very HighpKa tuning, Steric occlusion

*Approximate values for the neutral species deprotonation; shifts depend on N1 substitution.

Visualization: SAR Decision Logic

The following decision tree guides the selection of the optimal fluorinated pyrazole motif.

SAR_Decision_Tree Start Drug Design Goal Metab Improve Metabolic Stability? Start->Metab Potency Increase Potency/Binding? Start->Potency Oxidation Is C4 Oxidation the issue? Metab->Oxidation Yes Pocket Target has Hydrophobic Pocket? Potency->Pocket Lipophilic Sol_4F Select 4-Fluoropyrazole (Sterically small, blocks CYP) Oxidation->Sol_4F Yes (Steric constraint) Sol_CF3 Select 3-Trifluoromethylpyrazole (Celecoxib-like, fills pocket) Oxidation->Sol_CF3 No ( steric bulk ok) Hbond Need stronger H-Bond Donor? Pocket->Hbond No Pocket->Sol_CF3 Yes Sol_pKa Select 3/4-CF3 Pyrazole (Lowers pKa, increases acidity) Hbond->Sol_pKa Yes

Caption: Decision logic for selecting between fluorine (-F) and trifluoromethyl (-CF3) substitutions based on medicinal chemistry requirements.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles (The "Celecoxib" Route)

This is the industry-standard method for generating the 1,5-diaryl-3-trifluoromethylpyrazole scaffold, exemplified by Celecoxib.

Mechanism: Claisen condensation followed by regioselective hydrazine cyclocondensation.

Materials:

  • Acetophenone derivative (e.g., 4'-methylacetophenone)[1]

  • Ethyl trifluoroacetate (1.2 equiv)

  • Sodium methoxide (25% in MeOH) or NaH

  • Aryl hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine HCl)[1][2]

  • Solvents: MTBE, Ethanol, Acetic Acid.

Step-by-Step Workflow:

  • Claisen Condensation (Formation of 1,3-Diketone):

    • Charge a reaction vessel with Sodium Methoxide (1.3 equiv) in MTBE.

    • Add Ethyl Trifluoroacetate (1.2 equiv) dropwise at 0°C.

    • Add the Acetophenone (1.0 equiv) dissolved in MTBE dropwise over 30 mins.

    • Allow to warm to RT and stir for 16h. The mixture will turn dark orange/red.

    • Quench: Acidify with 1N HCl to pH 2. Extract with EtOAc.[1]

    • QC Point:

      
       NMR should show the enol form of the 4,4,4-trifluorobutane-1,3-dione (singlet ~6.5 ppm for the methine proton).
      
  • Cyclocondensation (Pyrazole Formation):

    • Dissolve the crude 1,3-diketone (1.0 equiv) in Ethanol.

    • Add the Aryl Hydrazine HCl (1.1 equiv).

    • Critical Step: Monitor regioselectivity.[1][3] Refluxing in EtOH typically favors the 1,5-diaryl isomer (Celecoxib-like). Adding a Lewis acid or changing solvent to TFA can shift regioselectivity.

    • Reflux for 4–6 hours.

    • Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

  • Purification: Recrystallize from Isooctane/EtOAc (9:1) to remove trace regioisomers.

Protocol B: Direct Electrophilic Fluorination (Synthesis of 4-Fluoropyrazoles)

For scaffolds where the pyrazole ring is already formed, direct fluorination at the electron-rich C4 position is efficient using Selectfluor™.

Materials:

  • 1,3,5-Trisubstituted Pyrazole substrate

  • Selectfluor™ (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: Dissolve the pyrazole substrate (1.0 mmol) in dry MeCN (10 mL) under

    
     atmosphere.
    
  • Addition: Add Selectfluor™ (1.2 mmol) in one portion. The reaction is typically exothermic; cool to 0°C if working on >5g scale.

  • Reaction: Stir at Room Temperature (25°C) for 12 hours.

    • Note: If the pyrazole is electron-deficient, heating to 60°C may be required.

  • Workup: Remove solvent in vacuo. Redissolve residue in DCM and wash with water to remove succinimide byproducts.

  • Characterization:

    • 
       NMR: Look for a singlet around -165 to -175 ppm.
      
    • MS: M+18 shift (replacement of H with F).

Protocol C: Building Block Approach (4-Fluoropyrazole from Fluoromalonaldehyde)

This method is preferred when direct fluorination is low-yielding due to steric hindrance or competing sites.

Step-by-Step Workflow:

  • Precursor: Start with Sodium 2-fluoro-3-oxoprop-1-en-1-olate (or commercially available fluoromalonaldehyde diethyl acetal).

  • Condensation: React the fluorinated precursor with the desired hydrazine (e.g., Methyl hydrazine) in aqueous ethanol (50% v/v).

  • Conditions: Heat to 80°C for 3 hours.

  • Result: This yields the 1-methyl-4-fluoropyrazole with high regiocontrol.

Case Studies in Drug Development

Case Study 1: Celecoxib (Celebrex)[4]
  • Class: COX-2 Selective NSAID.[4]

  • Fluorine Role: The 3-trifluoromethyl group is critical. It fits into a specific hydrophobic side pocket in the COX-2 enzyme that is accessible only when the bulky isoleucine (found in COX-1) is replaced by valine (in COX-2). This steric differentiation provides the 375-fold selectivity for COX-2 over COX-1.

  • Synthesis: Follows Protocol A (Claisen + Cyclization).

Case Study 2: Mavacoxib (Trocoxil)
  • Class: Veterinary NSAID (Long-acting).

  • Fluorine Role: Structurally similar to Celecoxib but designed for extreme metabolic stability (half-life > 17 days in dogs). The

    
     group persists, maintaining potency while the scaffold is modified to reduce clearance.
    
Case Study 3: Pirtobrutinib (Jaypirca)[6][7]
  • Class: BTK Inhibitor (Non-covalent).[5][6][7]

  • Clarification: While often discussed in this context, Pirtobrutinib contains a trifluoropropyl group attached to the pyrazole nitrogen, not a fluorine on the ring carbon. This highlights the versatility of fluorinated motifs—here, the fluoroalkyl group modulates the conformation and lipophilicity of the tail interacting with the kinase hinge region.

Visual Workflow: Synthesis of Celecoxib Derivatives

Synthesis_Workflow Ketone 4-Methylacetophenone Diketone Intermediate: 4,4,4-trifluorobutane-1,3-dione Ketone->Diketone Claisen Condensation (Protocol A, Step 1) Ester Ethyl Trifluoroacetate Ester->Diketone Base NaOMe / MTBE Base->Diketone Hydrazine 4-Sulfonamidophenyl hydrazine HCl Product Celecoxib (1,5-diaryl-3-trifluoromethylpyrazole) Hydrazine->Product Diketone->Product Cyclocondensation Reflux EtOH (Protocol A, Step 2)

Caption: Synthetic pathway for 1,5-diaryl-3-trifluoromethylpyrazoles (Celecoxib class).[8]

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ChemistrySelect, 2024. Link

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. Link

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 2015. Link

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives. Beilstein Journal of Organic Chemistry, 2011. Link

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 2026 (Projected/Online Early). Link

  • Pirtobrutinib (Jaypirca) Drug Information. National Cancer Institute. Link

Sources

Application Note: Derivatization of Pyrazole Compounds for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole derivatives constitute a critical scaffold in modern pharmacology (e.g., Celecoxib, Rimonabant) and agrochemistry. However, their analysis is frequently hampered by high polarity, poor volatility, and a lack of native fluorescence. This Application Note details two field-proven derivatization protocols designed to overcome these barriers: Silylation with BSTFA/TMCS for GC-MS quantification and Dansylation for high-sensitivity HPLC-FLD analysis. These methods transform difficult analytes into stable, detectable species, lowering Limits of Detection (LOD) by 10-100 fold.

Strategic Method Selection

Before initiating benchwork, the analytical approach must be matched to the specific structural properties of the pyrazole target. Pyrazoles are amphoteric; the 1H-pyrazole ring nitrogen is weakly acidic (


), while exocyclic amines or sulfonamides offer distinct nucleophilic sites.
Decision Matrix for Protocol Selection

DecisionMatrix Start Analyze Pyrazole Structure CheckNH Does it have a free Amino (-NH2) or Sulfonamide group? Start->CheckNH CheckRing Is it a 1H-Pyrazole (Free Ring NH)? CheckNH->CheckRing No MethodB PROTOCOL B: Dansylation (LC-FLD) Reagent: Dansyl Chloride CheckNH->MethodB Yes (Primary/Sec Amine) MethodA PROTOCOL A: Silylation (GC-MS) Reagent: BSTFA + 1% TMCS CheckRing->MethodA Yes (Ring NH is Active) MethodC Direct Analysis or Alkylation (Advanced) CheckRing->MethodC No (Fully Substituted) GC_Path Target: Volatility & Peak Shape LC_Path Target: Fluorescence/UV Sensitivity

Figure 1: Strategic decision tree for selecting the appropriate derivatization pathway based on pyrazole substitution patterns.

Protocol A: Silylation for GC-MS Analysis

Objective: Replace active hydrogens (N-H, O-H) with trimethylsilyl (TMS) groups to increase volatility, reduce polarity, and prevent adsorption in the GC injector liner.

Target Analytes: 1H-pyrazoles, pyrazoles with hydroxylated metabolites, or sulfonamide-containing drugs (e.g., Celecoxib).

Mechanism

The reaction involves the nucleophilic attack of the heteroatom (N or O) on the silicon atom of the reagent. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the primary reagent, while TMCS (Trimethylchlorosilane) acts as a catalyst to silylate sterically hindered sites.



Materials
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine or Acetonitrile (Moisture <50 ppm).

  • Vials: Silanized glass reaction vials with PTFE-lined caps.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1–5 mg of dry sample in 100 µL of anhydrous pyridine.

    • Critical: If the sample is an aqueous extract, evaporate to complete dryness under

      
       stream. Traces of water will hydrolyze the reagent.
      
  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Flush headspace with dry nitrogen and cap tightly.

  • Incubation:

    • Heat at 70°C for 30–60 minutes .

    • Note: Simple 1H-pyrazoles may react at room temperature, but sulfonamides (like in Celecoxib) require heating.

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject 1 µL directly into GC-MS (Splitless or 1:10 Split).

    • Mass Shift: Expect a mass increase of +72 Da for every active hydrogen replaced.

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationDry solvent/sample over molecular sieves.
Peak Tailing Incomplete reactionIncrease TMCS to 10% or extend time to 90 min.
Unknown Peaks Reagent degradationCheck for peaks at m/z 73, 75, 147 (Siloxanes). Use fresh reagent.

Protocol B: Fluorescent Derivatization (Dansylation) for HPLC

Objective: Introduce a highly fluorescent tag (Dansyl group) to amino-pyrazoles or pyrazoles with aliphatic amine side chains, enabling picogram-level detection.

Target Analytes: Aminopyrazoles, pyrazole-alkanamines. Note: This method is less effective for the steric 1H-ring nitrogen directly unless forcing conditions are used.

Mechanism

Dansyl chloride (Dns-Cl) reacts with primary and secondary amines via sulfonamide formation. The resulting derivative fluoresces intensely (Ex: 330 nm, Em: 530 nm).

Materials
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Quencher: 2% Diethylamine or Proline solution.

Workflow Visualization

DansylWorkflow Sample Sample Extract (Dry) Buffer Add Na2CO3 Buffer (pH 9.5) Sample->Buffer Reagent Add Dansyl-Cl (in Acetone) Buffer->Reagent React Incubate 60°C, 20 min (Dark) Reagent->React Quench Quench Excess (Diethylamine) React->Quench Analyze HPLC-FLD Analysis Ex: 335nm / Em: 520nm Quench->Analyze

Figure 2: Workflow for the dansylation of amino-pyrazole derivatives.

Step-by-Step Protocol
  • Reaction Setup:

    • Mix 100 µL of sample solution with 100 µL of Carbonate Buffer (pH 9.5) .

    • Add 100 µL of Dansyl Chloride solution .

  • Incubation:

    • Vortex briefly and incubate at 60°C for 20 minutes in the dark (aluminum foil wrap).

    • Why Dark? Dansyl derivatives are light-sensitive; exposure causes photodegradation.

  • Termination:

    • Add 50 µL of quenching solution (2% diethylamine) to consume excess Dns-Cl.

    • Incubate for 5 minutes.

  • Analysis:

    • Filter through 0.2 µm PTFE filter.

    • Inject into HPLC (C18 Column).[3]

    • Mobile Phase: Acetonitrile/Water gradient (Dansyl derivatives are hydrophobic and elute late).

Comparative Performance Data

The following table summarizes the expected performance gains using these protocols compared to native detection.

ParameterNative Analysis (UV 254 nm)GC-MS (Silylation)HPLC-FLD (Dansylation)
LOD 100–500 ng/mL1–10 ng/mL0.1–1 ng/mL
Selectivity Low (Matrix interference)High (Mass spectral fingerprint)High (Fluorescence specificity)
Stability ModerateHigh (Anhydrous)High (Post-reaction)
Primary Use QC / Bulk DrugBiological Fluids / Trace AnalysisBioanalysis / Metabolites

References

  • National Institutes of Health (NIH). Synthesis of fluorescently labeled pyrazole derivative inducing a triple response in Arabidopsis seedlings. (Discusses Dansyl-Pyrazole synthesis). [Link]

  • Restek Corporation. Guide to GC Derivatization Reagents. [Link]

  • Dirikolu, L. et al. Celecoxib in the horse: Its recovery, mass spectrometric identification, disposition and major urinary metabolites. (Validation of silylation for sulfonamide-pyrazoles). [Link]

Sources

Application Notes and Protocols: 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole as a versatile building block in multicomponent reactions (MCRs). While direct literature on the MCR applications of this specific reagent is emerging, its unique structural features—a highly activated pyrazole core and a readily displaceable pentafluorobenzyl group—suggest significant potential for the rapid synthesis of complex, functionalized heterocyclic scaffolds. These protocols are therefore presented as a guide for the exploration of this promising reagent in drug discovery and medicinal chemistry, based on established principles of organic synthesis.

Introduction: The Promise of a Multifunctional Reagent

The pyrazole moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for a wide array of biological activities.[2][3] The incorporation of a nitro group introduces a strong electron-withdrawing feature, which can modulate the chemical properties of the pyrazole ring and serve as a handle for further functionalization.[4]

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single, atom-economical step.[5][6] This approach aligns with the principles of green chemistry and allows for the rapid generation of diverse chemical libraries for drug discovery.[5][7]

This guide introduces 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole as a novel and promising reagent for MCRs. The pentafluorobenzyl group is a well-known activating and leaving group in organic synthesis, suggesting that this reagent could participate in a variety of transformations.[8][9] We present here a prospective look at its synthesis and application in two key classes of MCRs: the Ugi four-component reaction (Ugi-4CR) and [3+2] cycloaddition reactions.

Synthesis of 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 3-methyl-1H-pyrazole.

Step 1: Nitration of 3-Methyl-1H-pyrazole

The nitration of pyrazoles is a well-established procedure.[10][11] A common method involves the use of a nitrating mixture, such as nitric acid in sulfuric acid or a milder reagent like ammonium nitrate in trifluoroacetic anhydride.[10]

Protocol 1: Synthesis of 5-Methyl-3-nitro-1H-pyrazole

  • Materials: 3-methyl-1H-pyrazole, fuming nitric acid, concentrated sulfuric acid, ice, sodium bicarbonate (NaHCO₃), ethyl acetate, brine.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 3-methyl-1H-pyrazole to the cooled sulfuric acid with stirring.

    • To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-methyl-3-nitro-1H-pyrazole.

Step 2: N-Alkylation with Pentafluorobenzyl Bromide

The N-alkylation of pyrazoles can be achieved under basic conditions using an appropriate alkylating agent.[5][12] The regioselectivity of the alkylation is influenced by the substituents on the pyrazole ring and the reaction conditions.[13] For 3-substituted pyrazoles, N1-alkylation is often favored.[12]

Protocol 2: Synthesis of 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

  • Materials: 5-methyl-3-nitro-1H-pyrazole, pentafluorobenzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, water, brine.

  • Procedure:

    • To a solution of 5-methyl-3-nitro-1H-pyrazole in DMF, add potassium carbonate.

    • Add pentafluorobenzyl bromide to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation 3_Methyl_1H_pyrazole 3-Methyl-1H-pyrazole Nitration Nitration (HNO₃, H₂SO₄) 3_Methyl_1H_pyrazole->Nitration Pentafluorobenzyl_bromide Pentafluorobenzyl Bromide N_Alkylation N-Alkylation (K₂CO₃, DMF) Pentafluorobenzyl_bromide->N_Alkylation 5_Methyl_3_nitro_1H_pyrazole 5-Methyl-3-nitro-1H-pyrazole Nitration->5_Methyl_3_nitro_1H_pyrazole 5_Methyl_3_nitro_1H_pyrazole->N_Alkylation Final_Product 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole N_Alkylation->Final_Product

Caption: Synthetic workflow for the preparation of the title compound.

Prospective Applications in Multicomponent Reactions

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[14][15] The reaction is known to tolerate a wide range of functional groups. Notably, acidic NH-heterocycles can sometimes serve as the acidic component in Ugi-type reactions.[16] The presence of the electron-withdrawing nitro and pentafluorobenzyl groups on the pyrazole ring of the title compound may enhance the acidity of a C-H bond, potentially allowing it to act as an unconventional acidic component in a modified Ugi reaction.

dot

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R¹CHO) Imine Imine Aldehyde->Imine Amine Amine (R²NH₂) Amine->Imine Isocyanide Isocyanide (R³NC) Pyrazole 5-Methyl-3-nitro-1- (pentafluorobenzyl)-1H-pyrazole Nitrile_Adduct Nitrile Adduct Pyrazole->Nitrile_Adduct + Nitrile Adduct Imine->Nitrile_Adduct + Isocyanide Ugi_Product α-Acylamino Amide Derivative Nitrile_Adduct->Ugi_Product Mumm Rearrangement

Caption: Proposed mechanism for the Ugi-type reaction.

Protocol 3: Ugi-type Reaction with 5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

  • Materials: Aldehyde (e.g., benzaldehyde), amine (e.g., aniline), isocyanide (e.g., cyclohexyl isocyanide), 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole, methanol, standard workup and purification reagents.

  • Procedure:

    • In a vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (1.0 mmol) to the mixture.

    • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

EntryAldehyde (R¹)Amine (R²)Isocyanide (R³)Expected Product
1PhenylPhenylCyclohexyl2-(cyclohexylamino)-N-phenyl-2-(5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazol-4-yl)acetamide
24-ChlorophenylBenzyltert-Butyl2-(tert-butylamino)-2-(4-chlorophenyl)-N-(5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazol-4-yl)acetamide
3Isobutyraldehyde4-MethoxyphenylBenzyl2-(benzylamino)-3-methyl-N-(4-methoxyphenyl)-N'-(5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazol-4-yl)butanamide
[3+2] Cycloaddition Reactions

The electron-deficient nature of the pyrazole ring, due to the nitro group, makes it a potential dipolarophile in [3+2] cycloaddition reactions.[17][18] This opens up the possibility of reacting 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole with 1,3-dipoles, such as azides or nitrile oxides, to construct fused heterocyclic systems.

dot

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dipolarophile 5-Methyl-3-nitro-1- (pentafluorobenzyl)-1H-pyrazole (Dipolarophile) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) Dipole->Cycloaddition Fused_Heterocycle Fused Pyrazole Heterocycle Cycloaddition->Fused_Heterocycle

Caption: Workflow for the [3+2] cycloaddition reaction.

Protocol 4: [3+2] Cycloaddition with an Azide

  • Materials: 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole, benzyl azide, toluene, standard workup and purification reagents.

  • Procedure:

    • In a sealed tube, dissolve 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (1.0 mmol) and benzyl azide (1.2 mmol) in toluene (5 mL).

    • Heat the reaction mixture at 110 °C for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the fused pyrazolotriazole derivative.

Entry1,3-DipoleExpected Product
1Benzyl Azide1-benzyl-6-methyl-8-nitro-4-(pentafluorobenzyl)-4H-pyrazolo[4,3-d][1][17]triazole
2Phenylacetylene (in situ generation of nitrile oxide)3-phenyl-6-methyl-8-nitro-4-(pentafluorobenzyl)-4H-pyrazolo[4,3-c]isoxazole

Post-MCR Modifications: Leveraging the Pentafluorobenzyl Group

A key advantage of using 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole in MCRs is the potential for subsequent functionalization. The pentafluorobenzyl group can serve as a protecting group that can be cleaved under specific conditions, revealing a free NH on the pyrazole ring for further elaboration. Alternatively, the highly fluorinated ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of other functional groups.[9]

Conclusion and Outlook

5-Methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a promising, yet underexplored, building block for multicomponent reactions. Its synthesis is feasible through established methodologies, and its electronic properties suggest a rich and varied reactivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in the rapid synthesis of novel, complex, and potentially bioactive heterocyclic compounds. Further investigation into the scope and limitations of these reactions is warranted and is expected to yield exciting new avenues in medicinal chemistry and drug discovery.

References

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2656. [Link]

  • Chen, Z., et al. (2018). Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles. Organic Letters, 20(8), 2296-2299. [Link]

  • El-Sayed, M. A. A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(12), 105329. [Link]

  • Jasiński, R., et al. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. International Journal of Molecular Sciences, 23(5), 2736. [Link]

  • Request PDF. (2025, August 9). Macrolactonization Reactions Driven by a Pentafluorobenzoyl Group. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Priya, D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1957-1981. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28834–28847. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Dube, P. N., et al. (2016). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 25(1), 105-114. [Link]

  • ResearchGate. (n.d.). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][2]diazepine Fragment. [Link]

  • Jeschek, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 559. [Link]

  • Houk, K. N., et al. (2012). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. The Journal of organic chemistry, 77(17), 7580-7591. [Link]

  • Shaabani, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1667. [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

  • Academia.edu. (n.d.). Pentafluorobenzaldehyde and its utilizing in organic synthesis. [Link]

  • Sosnovskikh, V. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7296. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Request PDF. (n.d.). Para -Fluoro Postpolymerization Chemistry of Poly(pentafluorobenzyl methacrylate): Modification with Amines, Thiols, and Carbonylthiolates. [Link]

  • Google Patents. (1996).
  • ResearchGate. (n.d.). The proposed mechanism for the formation of the Passerini products in the presence of Pregabalin. [Link]

  • PubChem. Pentafluorobenzyl bromide. [Link]

  • Lecture Notes. The [3+2]Cycloaddition Reaction. [Link]

  • Al-Mulla, A. (2017). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Journal of Chemistry, 2017, 1-13. [Link]

  • Frolova, E. V., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2]triazin-7(6H). Molecules, 28(18), 6691. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Sharma, V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1946–2003. [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

  • ResearchGate. (n.d.). Three-Component Heterocyclization Reaction Leading To Polyfunctionalized Pyrrole Derivatives. [Link]

Sources

Application Note: High-Throughput Screening of Pyrazole Derivatives for Kinase Inhibition

[1]

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, their specific physicochemical properties—namely lipophilicity and potential for aggregation—pose unique challenges in High-Throughput Screening (HTS). This guide details a validated workflow for screening pyrazole libraries, focusing on solubility management, TR-FRET biochemical assay design, and cellular validation.

Part 1: Compound Management & Library Preparation

The Pyrazole Solubility Challenge

While pyrazoles offer excellent hydrogen-bonding potential within kinase active sites (often mimicking the adenine ring of ATP), they frequently suffer from poor aqueous solubility and a tendency to crystallize during freeze-thaw cycles. Inadequate handling leads to "false negatives" (compound precipitation) or "false positives" (non-specific aggregation).

Protocol: DMSO Stock Preparation & Acoustic Dispensing

Objective: To maintain compound integrity and precise low-volume transfer.

  • Solubilization: Dissolve solid pyrazole derivatives in 100% anhydrous DMSO to a master concentration of 10 mM.

    • Critical Step: Visually inspect for turbidity.[1] If precipitation occurs, sonicate for 15 minutes at 25°C.

  • Storage: Store in Matrix™ tubes at -20°C. Avoid >5 freeze-thaw cycles.

  • Intermediate Plate Prep:

    • Create a "Source Plate" (384-well LDV - Low Dead Volume) containing 100% DMSO stocks.

    • Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

  • Acoustic Dispensing (Echo®/Datastream):

    • Dispense 10–50 nL of compound directly into the dry assay plate (384-well or 1536-well).

    • Why: Acoustic dispensing eliminates tip-based carryover and allows "direct dilution" into the assay buffer, preventing the precipitation that often occurs during intermediate aqueous dilution steps [1].

Visualization: Library Workflow

LibraryPrepcluster_0Compound Managementcluster_1Assay ReadySolidSolid PyrazoleDerivativeDMSO100% DMSOSolubilization (10mM)Solid->DMSOQCVisual QC /SonicationDMSO->QCQC->DMSOPrecipitation?SourceSource Plate(LDV 384-well)QC->SourceDispenseAcoustic Dispensing(20 nL)Source->DispenseAssayPlateAssay Plate(Dry)Dispense->AssayPlate

Figure 1: Workflow for preparing pyrazole libraries, emphasizing the critical QC step to prevent precipitation artifacts.

Part 2: Biochemical Assay Development (TR-FRET)

Rationale

For pyrazoles targeting kinases (e.g., JAK, Aurora, BRAF), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred HTS modality. It is robust against the autofluorescence that some heterocyclic compounds exhibit and offers a ratiometric readout that corrects for well-to-well variability.

Assay Principle: Competitive Binding

This assay measures the ability of a pyrazole derivative to displace a fluorescent tracer (AlexaFluor™ 647 labeled) from the kinase active site.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[2]

  • Acceptor: Fluorescent Tracer (binds to Kinase ATP site).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Inhibition).

Step-by-Step Protocol
Phase A: Tracer

Determination (Self-Validating Step)

Before screening, you must determine the affinity of the tracer for your specific kinase.

  • Titration: Prepare a 16-point serial dilution of the Tracer (0 to 1000 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme: Add fixed concentration of Kinase (e.g., 5 nM) + Eu-Antibody (2 nM).[2]

  • Incubate: 1 hour at Room Temperature (RT).

  • Read: Measure TR-FRET ratio (665 nm / 615 nm).

  • Analysis: Plot Ratio vs. [Tracer]. Fit to a "One Site – Specific Binding" model to calculate

    
    .
    
    • Rule of Thumb: Use a Tracer concentration equal to its

      
       for the screening assay to ensure sensitivity [2].
      
Phase B: Screening Protocol (384-well format)

Reagents:

  • 2X Enzyme Mix: Kinase (at optimized conc) + Eu-Antibody (2 nM) in Kinase Buffer.

  • 4X Tracer Mix: Tracer (at

    
     conc) in Kinase Buffer.
    
  • Compounds: 20 nL of Pyrazoles (pre-spotted).

Workflow:

  • Enzyme Addition: Dispense 5 µL of 2X Enzyme Mix into the assay plate containing 20 nL compounds.

    • Incubation 1: Centrifuge 1000 x g, incubate 15 min RT. This allows the pyrazole to bind the kinase before the tracer competes.

  • Tracer Addition: Dispense 5 µL of 4X Tracer Mix . (Final Volume = 10 µL).

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

    • Settings: Delay 50 µs, Integration 400 µs. Excitation 337 nm. Emission 1: 615 nm (Donor), Emission 2: 665 nm (Acceptor).

Data Analysis & QC
  • Ratio Calculation:

    
    
    
  • Percent Inhibition:

    
    
    
    • Max Signal (0% Inh): DMSO + Kinase + Tracer

    • Min Signal (100% Inh): Buffer (no kinase) OR Excess Staurosporine

  • Validation Metric:

    
     is required for HTS acceptance.
    
Visualization: TR-FRET Mechanism

TRFRETcluster_mechanismAssay MechanismKinaseKinase(Tagged)ResultDisplaced Tracer(Low FRET Signal)Kinase->ResultIf Pyrazole BindsEuAbEu-Antibody(Donor)EuAb->KinaseBinds TagTracerAlexa647-Tracer(Acceptor)Tracer->KinaseBinds ATP Site(High FRET Signal)Tracer->ResultReleasedPyrazolePyrazole InhibitorPyrazole->KinaseCompetes forATP Site

Figure 2: Competitive displacement mechanism. Pyrazole binding prevents Tracer association, reducing the FRET signal.

Part 3: Cell-Based Assay Validation

Rationale

Biochemical potency must translate to cellular efficacy. However, pyrazoles can exhibit off-target cytotoxicity. We utilize the CellTiter-Glo® (Promega) assay to measure ATP as a proxy for viability.

Protocol
  • Cell Seeding: Seed cells (e.g., A375, HCT116) at 2,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, top conc 10 µM). Final DMSO < 0.5%.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate plate to RT (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake 2 min (orbital). Incubate 10 min (stabilize signal).

    • Read Luminescence (Integration: 0.5s).

Part 4: Hit Triage & Troubleshooting

Filtering False Positives

Pyrazoles are generally stable, but specific derivatives can act as Aggregators or Fluorescence Quenchers .

IssueSymptomMitigation Strategy
Aggregation Steep Hill Slope (> 2.0) in dose-response.[3]Add 0.01% Triton X-100 or Brij-35 to assay buffer. Aggregators are sensitive to detergent [3].
Quenching Drop in Donor (615nm) signal and Acceptor signal.Check individual channel data. A true inhibitor lowers Ratio but keeps Donor signal constant.
Solubility Low max inhibition plateau (< 100%).Check compound precipitation in buffer. Re-test with lower top concentration.
PAINS Check

While the pyrazole ring itself is not a PAINS (Pan-Assay Interference Compounds) motif, substituents like ene-rhodanines or phenols attached to the pyrazole can cause issues. Run structure filters against known PAINS libraries [4].

References

  • Spicer, T. et al. (2025). Minimizing Compound Precipitation in High-Throughput Screening: The Role of Acoustic Dispensing. Journal of Laboratory Automation. 1[4][5] (Contextualized from Benchchem solubility notes).

  • Thermo Fisher Scientific. (2025). Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Application Note. 2

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link (Foundational reference for PAINS).

  • Ghazimoradi, S., et al. (2025).[6][7] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.[5][6][7] Chemical Methodologies.[1][3][4][5][6][7][8][9][10][11] 5[5]

Application Note: Regioselective Nitration of 5-Methyl-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Regioselectivity

The nitration of N-substituted pyrazoles is a cornerstone reaction in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates[1]. Electrophilic aromatic substitution (EAS) on the pyrazole core typically occurs at the C4 position. This regioselectivity is dictated by the intrinsic electronic structure of the heterocycle; the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms, making C4 the most nucleophilic and susceptible site for electrophilic attack[2].

When subjecting 5-methyl-1-(pentafluorobenzyl)-1H-pyrazole to nitrating conditions, two potential aromatic systems could theoretically undergo EAS: the pyrazole ring and the appended benzyl ring. However, the pentafluorobenzyl group is profoundly deactivated due to the strong inductive electron-withdrawing effect (-I) of its five fluorine atoms. Consequently, electrophilic attack is exclusively directed to the C4 position of the pyrazole ring[3].

In strongly acidic media (such as mixed nitric and sulfuric acids), the pyrazole nitrogen (N2) is rapidly protonated to form a pyrazolium ion, which significantly deactivates the ring toward electrophilic attack[2]. To overcome this thermodynamic barrier, an excess of highly reactive nitronium ions (


) must be generated using fuming nitric acid and concentrated sulfuric acid[4].

Experimental Workflow

Workflow A 1. Substrate Activation Dissolve pyrazole in conc. H2SO4 (0°C) C 3. Electrophilic Nitration Dropwise addition, stir at 10-15°C A->C Protonated Pyrazole B 2. Electrophile Generation Prepare fuming HNO3 + H2SO4 (0-5°C) B->C Nitronium Ion (NO2+) D 4. Thermal Quenching Pour over crushed ice to halt reaction C->D 2 Hours E 5. Liquid-Liquid Extraction Extract with EtOAc, neutralize with NaHCO3 D->E Aqueous Phase F 6. Isolation & Validation Concentrate, recrystallize, NMR/TLC check E->F Organic Phase

Workflow for the regioselective nitration of 5-methyl-1-(pentafluorobenzyl)-1H-pyrazole.

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsFunction
5-Methyl-1-(pentafluorobenzyl)-1H-pyrazole 262.181.0Substrate
Fuming Nitric Acid (HNO₃, >90%) 63.012.0

Source
Concentrated Sulfuric Acid (H₂SO₄, 98%) 98.085.0 (Volume basis)Catalyst / Dehydrating Agent
Ethyl Acetate (EtOAc) 88.11-Extraction Solvent
Saturated NaHCO₃ (aq) 84.01-Neutralization Agent

Step-by-Step Protocol & Causality

Phase 1: Preparation of the Nitrating Mixture

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (2.0 eq volume).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Slowly add fuming nitric acid (2.0 eq) dropwise. Causality: The combination of fuming HNO₃ and H₂SO₄ generates the active nitronium electrophile. Mixing these acids is highly exothermic; strict temperature control prevents the thermal decomposition of nitric acid into hazardous

    
     gases[4].
    

Phase 2: Substrate Activation 4. In a separate reaction flask, dissolve 5-methyl-1-(pentafluorobenzyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (3.0 eq volume) at 0 °C. Causality: Pre-dissolving the substrate in H₂SO₄ ensures complete protonation of the pyrazole nitrogen and creates a homogeneous solution, which prevents localized exotherms when the nitrating mixture is introduced[1].

Phase 3: Nitration Reaction 5. Transfer the prepared nitrating mixture dropwise to the substrate solution over 30–60 minutes, maintaining the internal temperature strictly below 10 °C. 6. Once the addition is complete, remove the ice bath, allow the reaction to warm to 10–15 °C, and stir for 2 hours. Causality: The C4 position of the protonated pyrazolium ion is highly deactivated. The reaction requires extended stirring at mildly elevated temperatures (10–15 °C) to reach full conversion, but exceeding 20 °C risks oxidative degradation of the heterocycle[5].

Phase 4: Quenching and Work-Up 7. Carefully pour the reaction mixture over a beaker of vigorously stirred crushed ice. 8. Extract the resulting aqueous suspension with Ethyl Acetate (3 x 50 mL). 9. Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution, and brine. 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Causality: Quenching on ice immediately halts the reaction and prevents thermal runaway. Neutralization with NaHCO₃ is a critical safety step to remove residual acid, which could catalyze explosive degradation during solvent evaporation[1].

Self-Validating Analytical Checkpoints

A robust experimental protocol must be self-validating. Use the following analytical markers to confirm the successful conversion of the starting material to 5-methyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole .

Analytical MethodObservation for Starting MaterialObservation for Product (Success Marker)Causality / Rationale
TLC (3:1 Hexanes/EtOAc)

~ 0.50 (UV active)

~ 0.35 (UV active, slight yellow tint)
The introduction of the strongly polar nitro group increases the dipole moment of the molecule, increasing its affinity for the silica stationary phase.
¹H NMR (CDCl₃) Singlet at ~6.1 ppm (C4-H)Complete disappearance of C4-H singlet Direct confirmation of substitution at the C4 position.
¹H NMR (CDCl₃) Singlet at ~7.4 ppm (C3-H)Downfield shift to ~8.1 ppm (C3-H)The strong electron-withdrawing nature of the adjacent nitro group heavily deshields the remaining C3 proton.
LC-MS (ESI+) m/z [M+H]⁺ 263.1m/z [M+H]⁺ 308.1Confirms the addition of exactly one nitro group (+45 Da mass shift).

Process Optimization and Troubleshooting

ParameterSub-Optimal ChoiceConsequence & Causality
Acid Selection 70% Nitric AcidIncomplete Conversion: The presence of water in 70% HNO₃ shifts the equilibrium away from nitronium ion formation. Because the pyrazolium ring is highly deactivated, the highest possible concentration of

(via fuming HNO₃) is required[6].
Solvent System Acetic Anhydride (Acetyl Nitrate)Poor Yield: While acetyl nitrate is excellent for unprotonated pyrazoles, the highly deactivated nature of the pentafluorobenzyl derivative often requires the harsher, more forcing conditions provided by mixed sulfuric/nitric acid[2].
Temperature > 25 °C during additionDegradation: Uncontrolled exotherms lead to oxidative cleavage of the pyrazole ring, generation of dangerous

gas, and the formation of intractable black tar[5].

References

  • 1 - Benchchem 2.2 - Benchchem 3. - Canadian Science Publishing

  • 3 - ResearchGate 5.6 - ResearchGate 6.4 - Master Organic Chemistry 7.5 - PMC - NIH

Sources

Application Note: 5-Methyl-3-nitro-1H-pyrazole as a Versatile Reagent in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Regioselective Protocols, and Downstream Applications

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (and its tautomer, 3-methyl-5-nitro-1H-pyrazole) is a highly specialized, bifunctional heterocyclic building block. It is prominently utilized in the pharmaceutical industry for the synthesis of complex fused ring systems, most notably in the development of sulfonylpyridine inhibitors targeting Interleukin-2 inducible T-cell kinase (ITK)[1] and Leucine-rich repeat kinase 2 (LRRK2)[2]. This application note provides a comprehensive guide to the structural dynamics, regioselective reactivity, and validated protocols for utilizing this reagent in advanced chemical synthesis.

Chemical Profile & Structural Dynamics

In solution, 5-methyl-3-nitro-1H-pyrazole exists in a dynamic tautomeric equilibrium. The mobility of the N-H proton between the two nitrogen atoms of the pyrazole ring is heavily influenced by the opposing electronic effects of the substituents: the electron-donating methyl group and the strongly electron-withdrawing nitro group[3].

Table 1: Physicochemical Properties
PropertyValueCausality / Significance in Synthesis
Molecular Formula C₄H₅N₃O₂Bifunctional handles (nitro and methyl) allow for divergent functionalization.
Molecular Weight 127.10 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[4].
Topological Polar Surface Area 74.5 ŲHigh polarity necessitates polar aprotic solvents (e.g., DMF, DMSO) for optimal solubility during alkylation[4].
Melting Point 153.0 – 158.0 °CHigh crystallinity ensures easy purification via recrystallization rather than chromatography[5].

Mechanistic Insights & Reactivity Profile

Regioselective N-Alkylation

The deprotonation of 5-methyl-3-nitro-1H-pyrazole yields a delocalized pyrazolide anion. When subjected to electrophilic attack (e.g., alkyl halides or benzyl chlorides), the reaction is governed by a delicate interplay of steric hindrance and electronic deactivation.

  • Electronic Factor: The nitro group strongly withdraws electron density via resonance and inductive effects, making the adjacent nitrogen (N1 in the 5-nitro tautomer) less nucleophilic.

  • Steric Factor: The methyl group provides moderate steric bulk, which can hinder attack at its adjacent nitrogen.

  • Outcome: By tuning the base and solvent, chemists can drive the regioselectivity toward the desired N-alkylated isomer. Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) typically favors thermodynamic control, yielding the isomer where the alkyl group is furthest from the most sterically demanding substituent.

Regioselectivity Tautomer 5-Methyl-3-nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized) Tautomer->Anion Base (K₂CO₃) -H⁺ ProductA 1-Alkyl-5-methyl-3-nitro-1H-pyrazole (Major Product) Anion->ProductA R-X (Sterically Favored) ProductB 1-Alkyl-3-methyl-5-nitro-1H-pyrazole (Minor Product) Anion->ProductB R-X (Sterically Hindered)

Caption: Mechanistic pathway of regioselective N-alkylation driven by steric and electronic factors.

Chemoselective Nitro Reduction

The reduction of the nitro group to a primary amine is a critical transformation, yielding 1-alkyl-5-methyl-1H-pyrazol-3-amine derivatives. These amines are essential nucleophilic precursors for cyclocondensation reactions to form pyrazolo[3,4-b]pyridines[6].

  • Causality of Catalyst Choice: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the gold standard here. Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl₂), Pd/C ensures complete chemoselectivity, avoiding the partial reduction to hydroxylamines or the reductive cleavage of the N-N pyrazole bond, which can occur under harsh conditions[3][7].

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (Benzylation)

This protocol is optimized for the synthesis of 1-(substituted-benzyl)-5-methyl-3-nitro-1H-pyrazole, a common intermediate in kinase inhibitor synthesis[8].

Reagents:

  • 5-Methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Alkylating Agent (e.g., 2-Fluorobenzyl chloride) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous) (0.5 M)

Step-by-Step Methodology:

  • Deprotonation: Charge a dry, argon-flushed round-bottom flask with 5-methyl-3-nitro-1H-pyrazole and anhydrous DMF. Add finely powdered anhydrous K₂CO₃. Rationale: Finely powdered K₂CO₃ maximizes surface area for heterogeneous deprotonation without causing the degradation seen with stronger bases like NaH.

  • Electrophile Addition: Stir the suspension at ambient temperature for 30 minutes to ensure complete formation of the pyrazolide anion. Add the alkylating agent dropwise via syringe.

  • Reaction Maturation: Heat the reaction mixture to 60 °C for 4–6 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Quenching & Extraction: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water (causing the product to precipitate or phase-separate). Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography to separate any minor regioisomers.

Table 2: Optimization of N-Alkylation Conditions
BaseSolventTemperatureConversion (%)Regioisomeric Ratio (Major:Minor)
NaHTHF0 °C to RT>95%2.5 : 1 (Kinetic Control)
K₂CO₃ DMF 60 °C >98% 8.0 : 1 (Thermodynamic Control)
Cs₂CO₃MeCN80 °C90%6.5 : 1
Protocol B: Catalytic Hydrogenation to 3-Amino-1H-pyrazole Derivatives

This self-validating protocol ensures the safe and complete reduction of the nitro group to an amine, a direct precursor for ITK and LRRK2 inhibitor scaffolds[2][6].

Reagents:

  • 1-Alkyl-5-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • 10% Pd/C (5–10 wt%)

  • Ethanol or Methanol (HPLC grade) (0.2 M)

  • Hydrogen gas (H₂, balloon or Parr shaker at 1 atm)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-pyrazole substrate in Ethanol within a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Rationale: Pd/C is highly pyrophoric when dry and in the presence of solvent vapors. Always add the catalyst to the solvent under an inert atmosphere (Argon/Nitrogen) before introducing hydrogen.

  • Purging: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times to ensure complete displacement of oxygen).

  • Reduction: Stir the reaction mixture vigorously at room temperature under 1 atm of H₂ for 5–12 hours. The reaction is self-indicating; hydrogen uptake will cease upon complete conversion to the amine.

  • Filtration (Critical Step): Purge the flask with Argon. Filter the reaction mixture through a tightly packed pad of Celite. Rationale: Celite filtration is mandatory to safely trap the fine palladium particulates, preventing heavy metal contamination of the active pharmaceutical ingredient (API)[7].

  • Isolation: Wash the Celite pad thoroughly with hot Ethanol. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methylpyrazole derivative, which is typically pure enough (>95%) for immediate downstream cyclization.

SyntheticWorkflow Start 5-Methyl-3-nitro-1H-pyrazole (Starting Material) Step1 Regioselective N-Alkylation (K₂CO₃, DMF, R-X) Start->Step1 Intermediate 1-Alkyl-5-methyl-3-nitro-1H-pyrazole Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C, EtOH) Intermediate->Step2 Amine 1-Alkyl-5-methyl-1H-pyrazol-3-amine (Nucleophilic Precursor) Step2->Amine Application Cyclocondensation (ITK & LRRK2 Inhibitors) Amine->Application

Caption: End-to-end synthetic workflow from 5-methyl-3-nitro-1H-pyrazole to kinase inhibitor scaffolds.

References

  • Pharmaffiliates. CAS No : 1048925-02-5 | Product Name : 5-Methyl-3-nitro-1H-pyrazole. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 135463736, 5-methyl-3-nitro-1H-pyrazole. Retrieved from: [Link]

  • Google Patents (US9187473B2).Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors.
  • Google Patents (CA3027416A1).Heteroaromatic derivatives as nik inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis with Methylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered when using methylhydrazine as a reactant. The following sections are structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using methylhydrazine for pyrazole synthesis compared to hydrazine or arylhydrazines?

When employing methylhydrazine in pyrazole synthesis, particularly in reactions with unsymmetrical 1,3-dicarbonyl compounds, a significant challenge is controlling regioselectivity.[1] Unlike hydrazine, which is symmetrical, or many arylhydrazines where electronic effects can strongly direct the reaction, methylhydrazine presents a unique case. The nucleophilicities of its primary and secondary nitrogen atoms are quite similar, which can make it difficult to control the regiochemistry of the cyclocondensation, often leading to a mixture of regioisomers.[2] This is a critical issue in drug development, as different regioisomers can exhibit vastly different biological activities and toxicological profiles.[1]

Q2: How do reaction conditions influence the regioselectivity of pyrazole synthesis with methylhydrazine?

Reaction conditions play a pivotal role in directing the regiochemical outcome. Key factors include the choice of solvent and the use of acid or base catalysts.[2][3] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole.[1] The solvent can influence which carbonyl group of the dicarbonyl compound is preferentially attacked by a specific nitrogen of methylhydrazine.[1][3] Acid catalysis can protonate a carbonyl group, increasing its electrophilicity and influencing the initial nucleophilic attack.[4][5]

Q3: My reaction is producing a mixture of regioisomers. What strategies can I employ to favor the formation of a single isomer?

Achieving high regioselectivity is a common goal. Here are some strategies to consider:

  • Solvent Screening: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction pathway.[6] For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some cases.[1] A systematic screening of solvents is highly recommended.

  • Catalyst Optimization: The addition of an acid catalyst, such as acetic acid or hydrochloric acid, can alter the electrophilicity of the carbonyl carbons and influence the initial point of attack by methylhydrazine.[4][5] Conversely, in some systems, the absence of a catalyst or the use of a base might be beneficial.[2]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Slow Addition: In some multicomponent reactions, the slow, dropwise addition of methylhydrazine to the reaction mixture can prevent the formation of undesired regioisomers.[7][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield of the desired pyrazole is a frequent obstacle. This can often be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Degraded Methylhydrazine Methylhydrazine can be sensitive to air and light and may degrade over time, leading to lower reactivity.Use fresh, high-purity methylhydrazine. Consider storing it under an inert atmosphere.[9]
Impure Starting Materials Impurities in the 1,3-dicarbonyl compound or other reactants can lead to side reactions and reduce the yield of the desired product.Purify starting materials before use, for example, by distillation or recrystallization.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate, but excessive heat can cause decomposition of reactants or products.[9]Experiment with a range of temperatures. Start at room temperature and gradually increase while monitoring the reaction by TLC or LC-MS.
Incorrect Stoichiometry An improper ratio of methylhydrazine to the dicarbonyl compound can result in incomplete conversion.While a 1:1 molar ratio is often a good starting point, trying a slight excess of methylhydrazine (e.g., 1.1-1.2 equivalents) may improve the yield.[4]
Ineffective Catalyst The reaction may require an acid or base catalyst to proceed efficiently.[9]If no catalyst is being used, try adding a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid.[4][9]
Issue 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram, aside from regioisomers, indicates the formation of side products.

Potential Causes & Solutions
  • Side Reactions: The carbonyl groups of the 1,3-dicarbonyl compound can react with impurities or undergo self-condensation.

  • Oxidation: Methylhydrazine can be susceptible to oxidation, leading to colored byproducts.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[9]

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to form the pyrazole ring. This can sometimes be addressed by increasing the reaction time or temperature.

A general troubleshooting workflow for low yield and impurity formation is illustrated below:

Troubleshooting_Workflow Start Low Yield or Impurity Formation Check_Reagents Verify Reagent Purity and Freshness Start->Check_Reagents Check_Reagents->Start If impure, purify and restart Optimize_Stoichiometry Adjust Reactant Ratios Check_Reagents->Optimize_Stoichiometry If pure Screen_Solvents Screen Different Solvents Optimize_Stoichiometry->Screen_Solvents Optimize_Temp Optimize Reaction Temperature Screen_Solvents->Optimize_Temp Add_Catalyst Test Acid/Base Catalysis Optimize_Temp->Add_Catalyst Inert_Atmosphere Run Under Inert Atmosphere Add_Catalyst->Inert_Atmosphere Purification Optimize Purification (Chromatography/Recrystallization) Inert_Atmosphere->Purification

Caption: Troubleshooting workflow for pyrazole synthesis.

Issue 3: Difficulty in Separating Regioisomers

When a mixture of regioisomers is formed, their separation can be challenging due to their similar physical properties.

Separation Strategies
  • Column Chromatography: This is the most common method for separating isomers.[1] Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A shallow solvent gradient can improve resolution.

  • Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.[1] This may require screening a variety of solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed, although it is a more resource-intensive technique.

Experimental Protocols

General Protocol for Pyrazole Synthesis using Methylhydrazine

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).[10]

  • Reagent Addition: Add methylhydrazine (1.1 equivalents) to the solution. If using a catalyst, it can be added at this stage (e.g., a few drops of glacial acetic acid).[10]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to isolate the desired pyrazole isomer(s).[1]

Visualizing the Reaction Mechanism

The Knorr pyrazole synthesis is the most common method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[9] The general mechanism involves a series of condensation and cyclization steps.

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Methylhydrazine Intermediate1 Hydrazone/ Enamine Intermediate Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Non-aromatic Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Product Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

This guide provides a foundational framework for optimizing your pyrazole synthesis with methylhydrazine. Remember that each specific reaction will have its unique challenges, and a systematic, data-driven approach to optimization will yield the best results.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 79(5-6), 937-944.
  • de Oliveira, C. S. A., et al. (2022). and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. ACS Omega.
  • Fustero, S., et al. (2018).
  • Organic Syntheses. (2011). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. 88, 177.
  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Google Patents. (2008). Process for the production of pyrazoles. EP2008996A1.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.
  • S. S. G. D. S. C. (2022).
  • ResearchGate. (2014). Synthesis of Pyrazole Derivatives from 1,1-Dimethylhydrazine and Chlorovinyl Ketones | Request PDF. Available from: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • PMC. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Jetir.Org. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • Google Patents. (2009). Process for the preparation of pyrazole and its derivatives. IL110461A.
  • SlideShare. (2018). Pyrazole. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Science of Synthesis. (2017). 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • ResearchGate. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • ResearchGate. (2026). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Available from: [Link]

Sources

I. Troubleshooting & FAQs: Resolving Common Synthetic Bottlenecks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the regioselectivity and yield of 1-substituted pyrazoles.

The pyrazole core is a privileged scaffold in medicinal chemistry, but functionalizing the N1 position breaks the symmetry of the ring, creating distinct electronic and steric environments. Below is our comprehensive troubleshooting guide, designed to explain the causality behind reaction failures and provide field-proven, self-validating protocols to get your syntheses back on track.

Q1: I am getting an inseparable 1:1 mixture of N1 and N2 alkylated isomers when reacting my 3-substituted 1H-pyrazole with alkyl halides. How can I drive the reaction to a single regioisomer? The Causality: Unsymmetrical pyrazoles exist as a dynamic mixture of tautomers. Alkylation is governed by a competition between kinetic and thermodynamic control. While the less sterically hindered nitrogen is generally more nucleophilic, simple aliphatic electrophiles often lack the steric bulk required to heavily bias the transition state, resulting in poor selectivity. The Solution: You must alter the transition state energetics via solvent and base selection. Using 1 tightly solvates the potassium cation, leaving a highly reactive "naked" pyrazolide anion where inherent steric factors can dominate, driving N1 selectivity[1]. For substrates completely lacking steric bias (e.g., simple haloalkanes), recent breakthroughs utilizing 2 provide unprecedented regiocontrol (up to >99:1)[2]. Additionally, catalyst-free Michael additions have been shown to leverage attractive non-covalent interactions to achieve3[3].

Q2: My copper-catalyzed N-arylation (Ullmann-type) of pyrazoles is stalling at 30% conversion. What is causing the catalyst poisoning, and how do I fix it? The Causality: Pyrazoles are excellent bidentate and bridging ligands. In the presence of Cu(I), unhindered pyrazoles outcompete your intended catalytic ligands, coordinating to the metal center to form insoluble, catalytically dead polymeric Cu-pyrazole networks. The Solution: You must saturate the copper coordination sphere with a strongly binding bidentate ligand to break this resting state.4 utilizing ligands like N,N'-dimethylethylenediamine outcompetes pyrazole coordination[4]. Furthermore, switching from highly coordinating solvents (like DMF) to non-polar solvents (like toluene) prevents solvent-induced ligand displacement, drastically improving conversion rates[4].

Q3: Is there a metal-free alternative for the late-stage N-arylation of pyrazoles to avoid heavy metal contamination in my API? The Causality/Solution: Yes. For late-stage functionalization where transition metal clearance is a concern, utilize5[6]. This metal-free strategy proceeds via an in situ generated N-H-pyrazole-iodonium intermediate, driving the arylation forward through a highly reactive hypervalent iodine transition state, often requiring no base or only mild bases[6].

Q4: I am synthesizing 1-substituted pyrazoles de novo via the Knorr pyrazole synthesis, but I get poor regioselectivity. How can I optimize this? The Causality: The condensation of 1,3-diketones with substituted hydrazines yields mixtures because both carbonyl carbons possess similar electrophilicity. The Solution: Implement a consecutive 7 utilizing ionic liquids like [bmim][InCl₄]. The synergistic effect between the ionic liquid's anion and cation differentiates the transition states of the two cyclization pathways, heavily favoring one regioisomer[7].

II. Quantitative Strategy Comparison

To assist in selecting the correct methodology for your specific substrate, I have summarized the quantitative performance metrics of the primary N-functionalization strategies below.

MethodologyTypical Yield RangeRegioselectivity (N1:N2)Key Reaction Parameters
Catalyst-Free Michael Addition >90%>99.9:1Relies on substrate-specific attractive interactions
Biocatalytic N-Alkylation ~37% (Prep Scale)>99:1Uses engineered MTs and SAM cosubstrate
Cu-Diamine N-Arylation 75–95%N/A (Substrate specific)5 mol% CuI, 20 mol% Diamine, Toluene
Metal-Free N-Arylation 33–94%>20:1Diaryliodonium salts, Base-free or mild base

III. Strategic Workflow Visualization

G A 1H-Pyrazole Starting Material B Identify Transformation A->B C N-Alkylation B->C D N-Arylation B->D E Steric Bias Present? (e.g., 3-substituted) C->E I Metal-Tolerant Workflow? D->I F Standard Base/Solvent (K2CO3 / DMSO) E->F Yes G No Steric Bias (e.g., simple haloalkanes) E->G No M High Yield 1-Substituted Pyrazole F->M H Biocatalysis (Engineered MTs) or Directing Solvents (HFIP) G->H H->M J Cu-Catalyzed Ullmann (CuI, Diamine, K3PO4) I->J Yes K Metal-Free Required I->K No J->M L Diaryliodonium Salts (Base-free or mild base) K->L L->M

Decision tree for optimizing yield and regioselectivity in pyrazole N-functionalization.

IV. Self-Validating Experimental Protocols

The following protocols are engineered with built-in diagnostic checkpoints. If a reaction is failing, these checkpoints will tell you why before you even reach the LC-MS.

Protocol A: Regioselective N1-Alkylation of 3-Substituted Pyrazoles
  • Preparation: Charge a flame-dried Schlenk flask with the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Deprotonation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir vigorously at room temperature for 15 minutes. Causality Note: This pre-stirring ensures complete formation of the pyrazolide anion before the electrophile is introduced.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv). Stir for 4–12 hours at room temperature.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc). The N1-alkylated isomer will almost always exhibit a higher R_f value (less polar) than the N2-isomer due to a lower net dipole moment. If you observe two spots of equal intensity forming, your substrate lacks sufficient steric bias for this method; abort and pivot to a protecting-group transposition strategy.

  • Workup: Quench with cold water. Extract with EtOAc. Wash the organic layer heavily with brine (5x) to completely partition the DMSO into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Protocol B: Copper-Diamine-Catalyzed N-Arylation (Ullmann-Type)
  • Preparation: In a glovebox or under strict Schlenk technique, combine the pyrazole (1.0 equiv), aryl iodide (1.2 equiv), CuI (5 mol%), anhydrous K₃PO₄ (2.0 equiv), and N,N'-dimethylethylenediamine (20 mol%).

  • Solvent Addition: Add anhydrous Toluene (0.5 M). Causality Note: Toluene is strictly preferred here to prevent competitive solvent coordination to the Cu(I) center, ensuring the diamine ligand remains bound.

  • Reaction: Heat the mixture to 110 °C for 12–24 hours.

  • Self-Validation Checkpoint (Visual): The active catalytic system should present as a heterogeneous light blue/grey suspension . If the solution turns a deep, homogeneous green or brown, the Cu(I) has oxidized to Cu(II) due to oxygen ingress, or the diamine ligand has completely dissociated. The catalyst is dead; abort, clean your manifold, and degas your solvents more thoroughly.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove copper salts, and purify via flash column chromatography.

V. References

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem.

  • Hammer et al. "Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes." Angewandte Chemie International Edition.

  • Norman, N. J. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." PMC / Beilstein Journals.

  • "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry.

  • "Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts." PMC / MDPI.

Sources

Side reactions in the nitration of pyrazole rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole Nitration

Topic: Side Reactions and Regioselectivity Control in Pyrazole Nitration Audience: Medicinal Chemists, Process Chemists, and Energetic Materials Researchers Format: Interactive Troubleshooting Guide & Technical FAQs

Introduction: The Pyrazole Nitration Landscape

Welcome to the Technical Support Center. You are likely here because your pyrazole nitration yielded an unexpected isomer, a mixture of products, or—in the worst case—a hazardous exotherm.

Nitration of the pyrazole ring is a textbook example of conditions-dependent regioselectivity . The pyrazole nucleus (


) is an electron-rich heterocycle, but its reactivity profile changes drastically depending on the acidity of the medium.
  • Neutral/Mild Conditions: The

    
     nitrogen is nucleophilic, leading to N-nitration  (kinetic control).
    
  • Strongly Acidic Conditions: The

    
     nitrogen is protonated (
    
    
    
    ), deactivating the ring. Electrophilic attack then occurs at the most electron-rich remaining carbon, typically C4 (thermodynamic control).
  • N-Aryl Substrates: The deactivated pyrazolium ion often forces nitration onto the attached phenyl ring (para-substitution) rather than the pyrazole core.

Part 1: The Regioselectivity Decision Matrix

Before troubleshooting, identify where your reaction sits in the mechanistic landscape.

PyrazoleNitration Start Pyrazole Substrate Condition1 Mild Conditions (HNO3 + Ac2O / Acetyl Nitrate) Start->Condition1 Low Acidity Condition2 Strong Acid (HNO3 + H2SO4 / Mixed Acid) Start->Condition2 High Acidity Intermediate1 N-Nitropyrazole (Kinetic Product) Condition1->Intermediate1 Electrophilic Attack on N Intermediate2 Pyrazolium Ion (Ring Deactivated) Condition2->Intermediate2 Protonation Rearrange Thermal Rearrangement (Acid/Heat) Intermediate1->Rearrange [1,5]-Sigmatropic Shift Product1 4-Nitropyrazole (C-Nitration) Intermediate2->Product1 Slow Attack at C4 Product2 p-Nitrophenyl-pyrazole (If N-Phenyl present) Intermediate2->Product2 Attack on Phenyl Ring Rearrange->Product1

Figure 1: Mechanistic divergence in pyrazole nitration. N-nitration is kinetically favored but reversible via rearrangement. C-nitration requires overcoming ring deactivation.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I isolated the N-nitro isomer instead of the 4-nitro product."

Diagnosis: You likely used Acetyl Nitrate (HNO₃/Ac₂O) or insufficiently acidic conditions at low temperatures. Mechanism: The


 lone pair is the most nucleophilic site. Without strong acid to protonate it, the nitronium ion attacks 

first. Solution (The "Rearrangement" Fix): You do not need to discard the N-nitro product. It serves as a stable intermediate for the desired C-nitro product.
  • Isolate the N-nitropyrazole (carefully, it can be energetic).

  • Dissolve in concentrated sulfuric acid or a high-boiling inert solvent (like benzonitrile or anisole).

  • Heat to 50–90°C.

  • Mechanism: This induces a [1,5]-sigmatropic shift (or an intermolecular dissociation-recombination mechanism depending on solvent), moving the nitro group from

    
     to 
    
    
    
    with high efficiency [1].
Issue 2: "My 1-phenylpyrazole nitrated on the phenyl ring, not the pyrazole ring."

Diagnosis: You used Mixed Acid (HNO₃/H₂SO₄) . Mechanism: In sulfuric acid, the pyrazole is protonated to the pyrazolium ion. This positive charge strongly deactivates the pyrazole ring toward electrophilic aromatic substitution (


). The attached phenyl ring, while slightly deactivated by the pyrazolium induction, remains more reactive than the positively charged heterocycle.
Corrective Action: 
  • Option A (Change Reagent): Switch to Acetyl Nitrate (HNO₃ + Acetic Anhydride) at 0°C. This keeps the pyrazole neutral (unprotonated), making the C4 position more nucleophilic than the phenyl ring [2].

  • Option B (Block the Para Position): If you must use mixed acid (e.g., for solubility), ensure the phenyl ring has a blocking group or electron-withdrawing substituents to deactivate it further.

Issue 3: "The reaction exothermed uncontrollably or produced 'fumes'."

Diagnosis: Runaway oxidation or autocatalytic decomposition. Safety Alert: Pyrazoles are high-energy precursors. Dinitration (introducing a second nitro group) often requires forcing conditions that overlap with the decomposition onset of the product. Root Cause:

  • Autocatalysis: The reaction of HNO₃ generates

    
     species which can catalyze further oxidation.
    
  • Ring Opening: Oxidative ring opening (especially with amino-pyrazoles) can generate unstable diazo or nitrile oxide species [3]. Prevention:

  • Strict Temperature Control: Never exceed 50°C during addition.

  • Stepwise Addition: For dinitration (e.g., 3,4-dinitropyrazole), perform the mono-nitration first, isolate, and then subject to harsher conditions for the second group. Do not attempt "one-pot" dinitration without a calorimeter study.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole (The "One-Pot" Optimized Method)

Target: Direct C-nitration avoiding N-nitro isolation.

Reagents:

  • Pyrazole (1.0 equiv)

  • Fuming Nitric Acid (98%, 1.5 equiv)

  • Fuming Sulfuric Acid (20% oleum, 3.0 equiv)

  • Conc. Sulfuric Acid (2.1 equiv)

Procedure:

  • Preparation of Pyrazole Sulfate: In a reactor, charge Conc.

    
     and add Pyrazole portion-wise. (Exothermic: maintain < 40°C). This forms the stable salt.
    
  • Nitration: In a separate vessel, prepare the mixed acid (Fuming

    
     + Oleum).
    
  • Addition: Add the mixed acid to the Pyrazole Sulfate solution dropwise.

    • Critical Parameter: Maintain temperature at 50°C .

    • Time: Stir for 1.5 hours.

  • Quench: Pour onto crushed ice. The product precipitates as a white solid.

  • Purification: Filter, wash with ice water, and dry. Recrystallize from ethyl ether/hexane if needed. Yield: ~85% [4].

Protocol B: N-Nitration to C-Nitration Rearrangement

Target: Regioselective C4 nitration for sensitive substrates.

  • N-Nitration: Treat pyrazole with

    
     at 0°C for 1 hour. Isolate N-nitropyrazole.
    
  • Rearrangement: Dissolve N-nitropyrazole in chlorobenzene or anisole. Heat to 140°C (or use Conc

    
     at 50°C).
    
  • Result: The nitro group migrates to C4 (or C3 if C4 is blocked) [5].

Part 4: Data Summary & Side Reaction Profile

Table 1: Impact of Nitrating Agent on Regioselectivity

Nitrating AgentActive SpeciesPyrazole StatePrimary Product (1-Phenylpyrazole)Risk Factor
HNO₃ / H₂SO₄

Protonated (

)
p-Nitrophenyl -pyrazoleHigh (Exotherm)
HNO₃ / Ac₂O

Neutral (

)
4-Nitro -1-phenylpyrazoleMed (Explosive Acetyl Nitrate)
CAN / MeCN

/

NeutralC4-Nitropyrazole (Low Yield)Low
N-Nitropyrazole Reagent

Transfer
NeutralC4-Nitropyrazole (High Selectivity)Low

Advanced Side Reaction: Ipso-Substitution While less common in simple pyrazoles, ipso-nitration can occur if the C4 position is occupied by a good leaving group (e.g.,


, 

, or

).
  • Observation: You start with 4-bromopyrazole and end up with 4-nitropyrazole.[1]

  • Mechanism:[2][3][4][5][6] The nitro group attacks C4, forming a tetrahedral intermediate. The leaving group (

    
     or 
    
    
    
    ) is ejected. This is often exploited in "destructive nitration" to synthesize high-energy materials [6].

References

  • Mechanism of N-Nitro Rearrangement

    • Title: On the question of the molecular mechanism of N-nitropyrazole rearrangement[7]

    • Source: ResearchG
    • URL:[Link]

  • Regioselectivity (Phenyl vs Pyrazole): Title: Improving Selectivity in Electrophilic Substitution of Pyrazoles Source: BenchChem Technical Guide
  • Oxidative Ring Opening (Side Reactions)

    • Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade[6][7][8][9]

    • Source: Molecules (MDPI) / NIH
    • URL:[Link]

  • Optimized 4-Nitropyrazole Protocol: Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure Source: Chinese Journal of Energetic M
  • N-Nitropyrazole Reagents

    • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitr
    • Source: JACS Au
    • URL:[Link]

  • Ipso-Nitration Context

    • Title: Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid[10]

    • Source: Journal of Organic Chemistry
    • URL:[Link]

Sources

Overcoming poor solubility of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of Fluorinated Organic Compounds Department: Advanced Chemical Methodologies & Formulation Support Operator: Dr. A. Vance, Senior Application Scientist

Introduction: The "Fluorine Tax"[1]

Welcome to the technical support hub. You are likely here because you have synthesized or procured a fluorinated lead compound—perhaps replacing a C-H with a C-F or adding a trifluoromethyl (-CF₃) group—to improve metabolic stability or potency. However, you have hit a wall: the compound will not dissolve.

The Core Problem: This is the "Fluorous Effect." Fluorine is the most electronegative element, creating a tight, non-polarizable electron sheath around the molecule. While this protects against metabolic attack (CYP450), it also reduces Van der Waals interactions with standard organic solvents. Furthermore, fluorinated compounds often exhibit high crystal lattice energy and a tendency to self-aggregate in solution (stacking), making them "lipophobic" (hating fat) and "hydrophobic" (hating water) simultaneously.

This guide provides validated protocols to disrupt these aggregates and solubilize your compound for Analysis (NMR/HPLC), Biology (Assays), and Purification.

Module 1: Diagnostic & Solvent Selection

Status: Triage Phase Objective: Select the correct solvent system based on the "Fluorophilicity" of your compound.

Technical Insight: The HFIP Advantage

Standard solvents (DMSO, Methanol) often fail because they are hydrogen bond acceptors. Fluorinated molecules often require strong hydrogen bond donors to disrupt their internal aggregation.

  • Hexafluoroisopropanol (HFIP): The "Gold Standard." It is a potent H-bond donor, has low nucleophilicity, and disrupts hydrophobic stacking.

  • Trifluoroethanol (TFE): A milder, cheaper alternative to HFIP.

Data: Solvent Properties for Fluorinated Compounds
SolventRoleDielectric Constant (

)
H-Bond Donor (

)
Application
Water Anti-solvent80.11.17Biological media (Requires formulation)
DMSO Standard46.70.00General stock solutions (Often fails for perfluorinated)
TFE Co-solvent26.71.51NMR additive, Crystallization
HFIP Breaker 16.71.96 Dissolving aggregates , NMR, HPLC additive
FC-72 Fluorous1.70.00Strictly for perfluorinated tags (>60% F by weight)
Workflow: Solubility Decision Tree

SolubilityLogic Start Compound State CheckStructure Check Fluorine Content Start->CheckStructure HighF >60% Fluorine (Perfluorinated) CheckStructure->HighF High F% LowF <60% Fluorine (Drug-like) CheckStructure->LowF Trifluoromethyl/Aryl-F FluorousSolvent Use FC-72 or HFC-7100 HighF->FluorousSolvent TryDMSO Try DMSO-d6 LowF->TryDMSO Soluble Proceed to Assay TryDMSO->Soluble Clear Insoluble Precipitate/Cloudy? TryDMSO->Insoluble Precipitate AddHFIP Add 10-20% HFIP or TFE Insoluble->AddHFIP Disrupt H-Bonds CheckAgg Check NMR Line Width AddHFIP->CheckAgg Broad Broad Peaks (Aggregation) CheckAgg->Broad Sharp Sharp Peaks CheckAgg->Sharp Broad->FluorousSolvent Extreme Case Sharp->Soluble

Figure 1: Decision logic for selecting the appropriate solvent system based on fluorine content and aggregation behavior.

Module 2: Analytical Troubleshooting (NMR & HPLC)

Status: Signal Optimization Objective: Obtain sharp peaks and reproducible retention times.

FAQ: NMR Analysis

Q: My compound is technically soluble in CDCl₃, but the NMR peaks are incredibly broad. Why? A: This is a classic sign of supramolecular aggregation. The fluorinated domains are clumping together, creating a slow-tumbling species that broadens the signal. Protocol: The "HFIP Titration"

  • Prepare your sample in the standard solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a baseline ¹H or ¹⁹F spectrum.

  • Add Hexafluoroisopropanol-d₂ (HFIP-d₂) in 10 µL increments.

  • Observation: You will likely see the peaks sharpen and shift slightly as the HFIP monomers break up the aggregates (Purser et al., 2008).

  • Warning: HFIP is acidic. Avoid if your compound has acid-sensitive protecting groups (e.g., Boc, THP), or buffer with a trace of pyridine-d₅.

FAQ: HPLC/LC-MS

Q: My retention times are drifting, and peak shapes are tailing. A: Fluorinated compounds often interact with residual silanols on C18 columns or stick to the PTFE tubing of the instrument. Troubleshooting Steps:

  • Column Switch: Switch to a PFP (Pentafluorophenyl) stationary phase. The "fluorine-fluorine" interaction often provides better selectivity and peak shape than standard C18.

  • Mobile Phase Additive: Add 5-10% TFE (Trifluoroethanol) to the organic mobile phase (B-line). This helps keep the compound solvated during the gradient transition.

Module 3: Biological Assay Formulation

Status: In Vivo/In Vitro Delivery Objective: Dose the compound without it crashing out in aqueous media.

Scientific Context: You cannot inject HFIP or 100% DMSO into a mouse. You need a vehicle that "hides" the fluorinated domain from water. Cyclodextrins (CDs) are particularly effective here because the hydrophobic inner cavity of the CD binds fluorinated groups (like -CF₃) with high affinity due to the "fluorophobic effect" (driving the F-group out of water) (Bégué & Bonnet-Delpon, 2008).

Protocol: Cyclodextrin Complexation (HP-β-CD)

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water or Saline

  • Target Compound[1][2]

Step-by-Step:

  • Stock Prep: Dissolve your compound in a minimal amount of Acetone or Ethanol (volatile solvents).

  • CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in water.

  • Mixing: Add the organic drug solution dropwise to the aqueous CD solution while stirring rapidly.

  • Evaporation: Stir the open vial under a stream of nitrogen or in a vacuum centrifuge to evaporate the organic solvent (Acetone/Ethanol).

  • Result: As the organic solvent leaves, the fluorinated compound is forced into the CD cavities, forming a soluble inclusion complex.

  • Filtration: Filter through a 0.22 µm filter to remove any uncomplexed solid.

Formulation Workflow Diagram

Formulation Raw Raw Fluorinated Compound Volatile Dissolve in Acetone/EtOH Raw->Volatile Mix Dropwise Addition & Stirring Volatile->Mix CD_Aq 20% HP-beta-CD (Aqueous) CD_Aq->Mix Evap Evaporate Organic Solvent (N2 Stream) Mix->Evap Complex Soluble Inclusion Complex Evap->Complex

Figure 2: Workflow for creating a Cyclodextrin inclusion complex to enable aqueous dosing.

Module 4: Synthesis & Purification (Fluorous SPE)

Status: Isolation Objective: Purify the compound when silica gel chromatography fails.

The Solution: Fluorous Solid Phase Extraction (F-SPE) If your compound has a significant fluorous tag or high fluorine content, standard silica gel is ineffective because the compound streaks or sticks. Use F-SPE cartridges (silica bonded with perfluorooctyl chains).

Protocol: F-SPE Separation

Concept: This is a digital separation. You switch eluents to toggle the surface interaction.

  • Conditioning: Wash the F-SPE cartridge with DMF (fluorophobic) followed by MeOH.

  • Loading: Dissolve crude mixture in a fluorophobic solvent (e.g., DMF or MeOH/Water 80:20). Load onto the cartridge.

    • Mechanism:[3] Non-fluorinated impurities pass through; Fluorinated compound binds to the fluorous silica.

  • Fluorophobic Wash (Elution 1): Elute with MeOH/Water (80:20).[4]

    • Result: Collect this fraction. It contains your non-fluorinated byproducts/starting materials.

  • Fluorophilic Wash (Elution 2): Switch solvent to 100% MeOH or THF .

    • Result: The fluorinated compound releases.[5] Collect this fraction.

Troubleshooting Table: F-SPE

IssueDiagnosisFix
Breakthrough (Product comes out in Elution 1)Loading solvent is too "fluorophilic" (e.g., THF used to load).Dissolve sample in minimal DMF or DMSO for loading.
Clogging Compound precipitating upon contact with cartridge.Reduce loading mass; Ensure cartridge is conditioned with loading solvent.
Low Recovery Product stuck on cartridge.Use a stronger fluorophilic solvent for Elution 2 (e.g., Acetone or pure THF).[5]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Focus on hydrophobicity and lipophobicity of C-F bonds).
  • Cametti, M., et al. (2012). Fluorinated solvents in NMR: A guide for the perplexed. Journal of Organic Chemistry. (Contextual usage of HFIP/TFE).
  • Curran, D. P. (2001). Fluorous reverse phase silica gel.[5] A new tool for preparative separations in synthetic organic and combinatorial chemistry. Synlett, 2001(09), 1488-1496. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Basis for CD complexation protocol).[6][7]

Sources

Troubleshooting peak tailing in HPLC analysis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations.

As a Senior Application Scientist, I frequently encounter analytical challenges involving nitrogen-containing heterocycles. Pyrazole compounds, which are critical structural motifs in modern drug development, are notorious for exhibiting severe peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide moves beyond superficial fixes. It explores the thermodynamic and chemical causality behind peak distortion and provides field-proven, self-validating protocols to help you restore peak symmetry and quantitative accuracy in your experiments.

Diagnostic Workflow

G Start Peak Tailing Observed (Pyrazole Analysis) TestNeutral Inject Neutral Reference (e.g., Toluene) Start->TestNeutral IsTailing Does the neutral peak tail? TestNeutral->IsTailing Hardware Hardware / Physical Issue (Dead Volume, Column Void) IsTailing->Hardware Yes Chemical Chemical Interaction (Silanol Secondary Interactions) IsTailing->Chemical No FixHardware Minimize tubing length/ID, Check fittings, Replace column Hardware->FixHardware FixChemical Adjust pH (2-3 or >8), Add Amine Modifier (TEA), Use Type B End-capped C18 Chemical->FixChemical

Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Core Troubleshooting Q&A

Q1: Mechanistically, why do pyrazole derivatives exhibit severe peak tailing on standard C18 columns? A: Peak tailing in pyrazoles is rarely a simple case of mass overload; it is primarily driven by secondary chemical interactions. Pyrazoles contain basic nitrogen atoms with lone pairs that act as strong hydrogen bond acceptors and donors. Standard "Type A" silica columns possess residual, unreacted silanol groups (Si-OH) on their surface[1]. At a mobile phase pH above 4.0, these acidic silanols (pKa ~4.0–5.0) deprotonate to form anionic silanoxanes (Si-O⁻)[2]. The basic nitrogen in the pyrazole derivative interacts via secondary ion-exchange and strong hydrogen bonding with these active sites[3]. Consequently, the analyte adheres to the stationary phase via two distinct mechanisms (hydrophobic partitioning and electrostatic binding). The slower desorption kinetics of the electrostatic binding manifest as a trailing edge or "tail" on your chromatogram[4].

Q2: How can I manipulate the mobile phase pH to definitively suppress this tailing? A: The causality of silanol-induced tailing lies in the ionization state of both the stationary phase and the analyte. To eliminate the electrostatic attraction, you must neutralize one of the interacting species.

  • Low pH Strategy: By lowering the mobile phase pH to 2.0–3.0 using additives like 0.1% formic acid or phosphoric acid, you force the residual silanols into a fully protonated, neutral state (Si-OH)[5]. This shuts down the ion-exchange pathway, leaving only the desired hydrophobic interactions[2].

  • High pH Strategy: Alternatively, operating at a high pH (e.g., pH > 8.5 with ammonium bicarbonate) deprotonates the basic pyrazole, neutralizing it so it no longer acts as a cation[2]. Note: This requires specialized high-pH tolerant columns with bi- or tridentate bonding to prevent silica dissolution[4].

Q3: If my method requires a neutral pH (e.g., for analyte stability), what are my alternatives? A: If pH manipulation is restricted, you must physically or chemically shield the silanols.

  • Chemical Masking: Introduce a competing base, such as Triethylamine (TEA) at 5–25 mM, into the mobile phase[1]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, effectively saturating and masking them so the bulkier pyrazole molecules cannot interact[1].

  • Stationary Phase Upgrade: Switch to a high-purity "Type B" silica column. Type B silica has a lower metal content and a silanol pKa shifted >7, making it far less reactive at neutral pH[2]. Additionally, utilizing a polar-embedded stationary phase provides a localized water layer that shields basic analytes from residual silanols[4].

Q4: How can I prove whether the tailing is caused by chemistry or a hardware failure? A: A self-validating diagnostic test is essential to prevent wasted troubleshooting effort. Inject a highly lipophilic, completely neutral reference standard (e.g., toluene). Because neutral compounds cannot undergo ion-exchange with silanols, any tailing observed in the neutral peak strictly points to a physical hardware issue—such as a void in the column bed, a partially blocked frit, or excessive extra-column dead volume (e.g., mismatched tubing internal diameters)[4]. If the neutral peak is perfectly symmetrical but the pyrazole tails, the issue is definitively chemical.

Quantitative Impact of Chromatographic Interventions

The following table summarizes the expected impact of various interventions on peak shape metrics when analyzing basic pyrazole compounds.

Intervention StrategyMechanism of ActionTypical USP Tailing Factor (

)
Asymmetry Factor (

)
Standard C18 (Type A) at pH 6.0 Strong secondary ion-exchange with ionized silanols.2.5 – 3.5> 2.0
Standard C18 + 15 mM TEA at pH 6.0 TEA competitively masks active anionic silanol sites.1.2 – 1.51.1 – 1.3
Type B End-capped C18 at pH 2.5 Silanols fully protonated (neutralized); reduced surface activity.1.0 – 1.11.0 – 1.05
Polar-embedded C18 at pH 6.0 Internal polar group shields silanols via a localized hydration layer.1.1 – 1.31.05 – 1.2

Note: A perfectly symmetrical Gaussian peak has a


 and 

of 1.0. Values

are generally acceptable for quantitative pharmaceutical analysis.

Self-Validating Experimental Protocol: Isolating Chemical vs. Physical Tailing

This step-by-step methodology is designed as a closed-loop validation system. Each step confirms or eliminates a specific variable, ensuring you do not chase the wrong root cause.

Step 1: Baseline System Purge

  • Flush the HPLC system with an unbuffered, standard reversed-phase mobile phase (e.g., 50:50 Water:Acetonitrile) at 1.0 mL/min for 20 column volumes.

  • Monitor the baseline via UV/DAD to ensure the complete removal of previous buffers or ion-pairing reagents.

Step 2: Hardware Validation (The Neutral Marker Test)

  • Prepare a 0.1 mg/mL solution of a neutral, non-ionizable marker (e.g., Toluene) in the mobile phase.

  • Inject 5 µL of the neutral marker.

  • Validation Gate: Calculate the USP Tailing Factor (

    
    ) at 5% peak height.
    
    • If

      
      : The root cause is physical. Halt chemical troubleshooting. Replace the pre-column frit, ensure all PEEK tubing is 0.005" ID (red) to minimize extra-column volume[4], and check for column voids.
      
    • If

      
      : The hardware is intact. Proceed to Step 3.
      

Step 3: Chemical Validation (The pH Titration Test)

  • Prepare the pyrazole sample at a low concentration (e.g., 0.05 mg/mL) to rule out mass overload.

  • Switch the aqueous mobile phase to 20 mM Potassium Phosphate buffer, adjusted precisely to pH 2.5 using phosphoric acid.

  • Equilibrate the column for 30 minutes.

  • Inject 5 µL of the pyrazole sample.

  • Validation Gate: Evaluate the pyrazole

    
    .
    
    • If tailing resolves (

      
      ): The root cause is definitively confirmed as secondary silanol interactions[1].
      
    • If tailing persists: The pyrazole may be degrading on-column, or there is a specific chelation issue (consider adding EDTA to the mobile phase if metal contamination is suspected).

Step 4: MS-Compatibility Adaptation (Optional)

  • If your method requires LC-MS (where non-volatile phosphate buffers are prohibited), replace the pH 2.5 phosphate buffer with 0.1% Formic Acid (pH ~2.7)[2].

  • Re-inject the pyrazole to validate that the volatile acid provides sufficient silanol suppression without causing ion suppression in the mass spectrometer.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt1Et9R9KnCToA7IZt286h6FvLyCGmY7SQNhJebNBsQ7dL5MkelADiGHdnIvT-7Qmvc6gUk1OhAyJPET9hVTFub1B9gszyYaR0xlim3VzIFSMx3NLHUd30z8z8DFL7bV0Cx450eIp1849ahfANr1NO4lsWLn7ADMXZuCDnMGd3VoNpsOODP7nyvFYEVBh-FTrPEaU_9D8N2ogMVI3ahfUTNALDEo5kp53cN9MygGnk75FMKRE2SCr6vSCL8b74vSaJTBPrvL7b4H8fpwY0RjHX]
  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER Wissenschaftliche Geräte GmbH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRLaERMjUC4RqFW7dAEEeQ3aw_8m-GDZvdRRMaOsSPXnJF_HApHW7ZLGRZIfdhUV6-59Qrmtlpkgxsyo8ZbPJEJrOujSrjpbf84Q_ltAyLzxkk6szXudPyfD1L2fv-erjTcP_y1Zeu7DHBcp1EBReJNeSd3LUdtigGi13hqY9AhNgGsQOZon4=]
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFqfCF50yZC_9ElXcgUQxYRAmwm4BiWJfN18K1WJPP7l9wjjxKtF3Yfr4GcNjquYwsKSksZMAp-o-_BDsnc1X4PUCUEHVZj2cb8l2vJSYWnyhIQX5Jj5lW9V9dhzhM1_d9YkKCs3npA8yDopUtsZH2-XI=]
  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc..[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4IrvhgKWZeXBjYpK_JpfZKjVZevkVQWUlez18-EYKdajtLcJA5OYm9TaGw-rCrOL4bcBJIKwdnKGZBtWWevgLPNRchblZlGAfupwDOFnPpFy_MtQGPAbxrnUC7LQP2JY97BoaZsZRBgWOBEzJrvSo8ghtGGD5w==]
  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYJsr3-gctrKlIm3diXuKae-SNbZ0CIJCFqm9PNv0dmGLmwGNe948X6WQvdd60g6mvMU8levpyddL6vKzS-wtH4UFyhKDuSPE5fUXpel2rN8B0KkSbuTOmvOJKDoSfPOJHj7f0wNp83HvnAF2Mc0K3gVXEPPpcvQCFuXnfksJ9Mp6OmBDTE9ucJ0SdzyzwRpMNytRJM64wu_XUR5tAzys=]

Sources

Technical Support Center: High-Sensitivity GC-MS for Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage

Welcome to the technical support hub for fluorinated molecule analysis. You are likely here because standard Electron Ionization (EI) is failing to provide the limits of detection (LOD) required for your pharmacokinetic (PK) or environmental trace analysis.

Fluorine is the most electronegative element in the periodic table. In standard EI (70 eV), C-F bonds are robust, often yielding uninformative fragmentation and low-abundance molecular ions. However, this same electronegativity makes these molecules ideal candidates for Negative Chemical Ionization (NCI) . By switching from EI to NCI, you can often achieve a 100- to 1000-fold increase in sensitivity.

This guide is structured to help you transition to NCI, select the correct stationary phases, and troubleshoot the unique failure modes of this high-sensitivity technique.

Part 1: Ionization Physics & Method Strategy

The Core Mechanism: Why NCI?

In NCI, we do not blast the molecule with 70 eV electrons. Instead, we introduce a "reagent gas" (usually Methane) into the source.[1][2] The filament ionizes the methane, creating a plasma of low-energy "thermal" electrons. Your fluorinated molecule, being highly electrophilic, captures these slow electrons [1, 7].

The Reaction:



(Resonance Electron Capture - ideal for stable fluorinated rings)

Key Decision Matrix: Use the following logic flow to determine your ionization strategy.

IonizationStrategy Start Start: Analyte Assessment IsVolatile Is the molecule volatile? Start->IsVolatile HasFluorine Does it naturally contain >2 Fluorine atoms? IsVolatile->HasFluorine Yes Derivatize Derivatization Required (Add Fluorine) IsVolatile->Derivatize No (Polar groups) HasFluorine->Derivatize No IonizationChoice Select Ionization Mode HasFluorine->IonizationChoice Yes Derivatize->IonizationChoice Use PFPA / HFBA / PFB-Br NCI_Methane NCI (Methane) Target: [M]- or [M-HF]- IonizationChoice->NCI_Methane High Sensitivity Needed EI_Standard Standard EI (Low Sensitivity) IonizationChoice->EI_Standard Library Match Needed

Figure 1: Decision matrix for selecting ionization modes and derivatization strategies for fluorinated compounds.

Reagent Gas Selection
Reagent GasEnergy ProfileApplication
Methane Standard The "Buffer" gas. Most common for NCI. Creates a stable thermal electron cloud. Best balance of sensitivity and robustness [1].
Ammonia Soft/Selective Lower energy.[3] Reduces fragmentation but is corrosive to vacuum pumps and requires frequent oil changes. Use only if Methane causes excessive fragmentation.
Isobutane Intermediate Less common in NCI; primarily used for Positive Chemical Ionization (PCI).

Part 2: Chromatographic Optimization (The Flow Path)

Standard non-polar columns (like 5%-phenyl) often fail to separate fluorinated isomers due to the unique dipole of the C-F bond. You must exploit "fluorine-fluorine" or "dipole-dipole" interactions.

Column Selection

For fluorinated compounds, Trifluoropropyl-methyl polysiloxane phases are superior to standard phases. The electronegative fluorine on the stationary phase interacts specifically with the analytes, providing orthogonal selectivity [22, 23].

  • Recommended Phase: Rtx-200, DB-210, or InertCap 210.

  • Mechanism: Interaction between the lone pair electrons of the analyte (F, N, O) and the trifluoropropyl pendant group of the column.

System Inertness (The "Sticky" Problem)

Fluorinated molecules, especially those with residual polar groups (like PFAS or fluorinated metabolites), are notorious for adsorbing to active sites (silanols) in the liner or column [15].

  • Protocol: Use Ultra-Inert liners with wool (to catch non-volatiles) but ensure the wool is deactivated.

  • Self-Validation: Inject 1 pg of a check standard (e.g., Octafluoronaphthalene - OFN). If the peak tails (Asymmetry factor > 1.2), your flow path is active. Change the liner immediately.

Part 3: Derivatization Strategies

If your target molecule is not naturally fluorinated, or if it contains active protons (-OH, -NH, -COOH) that ruin volatility, you must derivatize.[4][5] For NCI, we use fluorinated reagents to kill two birds with one stone: improve volatility AND add an "electron magnet" for detection [9, 11].

Top Reagents for NCI Enhancement
ReagentFull NameTarget GroupResulting Fragment (NCI)
PFPA Pentafluoropropionic anhydrideAlcohols, AminesAdds C2F5 group. Good volatility.[6]
HFBA Heptafluorobutyric anhydrideAlcohols, AminesAdds C3F7 group. Higher electron cross-section than PFPA.
PFB-Br Pentafluorobenzyl bromideCarboxylic Acids, PhenolsThe "NCI Supercharger." Adds a bulky fluorinated ring. Extremely high sensitivity (femto-gram level) [6].

Part 4: Troubleshooting & FAQs

Troubleshooting Workflow: "My Sensitivity Just Dropped"

NCI sources get dirty 5-10x faster than EI sources because the reagent gas (Methane) polymerizes on the hot source surfaces. Use this workflow to diagnose sensitivity loss.

Troubleshooting Problem Problem: Low NCI Sensitivity CheckAir Check Air/Water (m/z 19, 32) Problem->CheckAir Leak Leak Detected (O2 quenches NCI) CheckAir->Leak m/z 32 High NoLeak Vacuum is Good CheckAir->NoLeak m/z 32 Low CheckTune Check Methane Ratio (m/z 28/27) NoLeak->CheckTune BadTune Adjust Methane Flow (Target Ratio 1.5 - 5.0) CheckTune->BadTune Ratio < 1.5 GoodTune Tune is Good CheckTune->GoodTune Ratio > 1.5 SourceClean Clean Ion Source (Remove Polymer) GoodTune->SourceClean Still Low Signal

Figure 2: Diagnostic workflow for NCI sensitivity loss.

Frequently Asked Questions

Q1: I see a huge peak at m/z 19 and 32 in my tune. Is this normal? A: No.

  • m/z 32 (Oxygen): Oxygen is an "electron scavenger." It will steal the thermal electrons before your analyte can, killing sensitivity. You have a leak.

  • m/z 19 (F-): If you see high background fluorine, you likely have contaminated reagent gas or off-gassing from a new column.

  • Corrective Action: Tighten column nuts and bake out the system. Ensure m/z 32 is <5% of m/z 17 (Methane fragment) [1].

Q2: My linearity is poor at the high end, but fine at the low end. A: You are likely depleting the reagent gas plasma.

  • Explanation: In NCI, the population of thermal electrons is finite. If you inject too much sample (high concentration), the analyte consumes all available electrons, flattening the calibration curve.

  • Solution: Dilute your high standards or increase the Methane flow rate slightly (while monitoring the m/z 28/27 ratio) [1, 2].

Q3: What is the "Golden Ratio" for Methane tuning? A: The ratio of m/z 28 (


 or 

) to m/z 27 (

).
  • Target: 1.5 to 5.0.

  • Why? This ratio indicates the pressure in the source is high enough to thermalize electrons but not so high that it causes source arcing. If the ratio is too low (<1.0), the pressure is too low, and electrons are too energetic (causing fragmentation rather than capture) [1].

Q4: Can I use a standard 5MS column for fluorinated drugs? A: You can, but it's not optimal.

  • Issue: Fluorinated compounds often co-elute with hydrocarbons on non-polar phases.

  • Recommendation: Switch to a Trifluoropropyl (Rtx-200 / DB-210) phase. The selectivity shift will often move your fluorinated analyte away from matrix interferences, improving the Signal-to-Noise (S/N) ratio [23].

References

  • Agilent Technologies. (n.d.). Setting up Chemical Ionization Methane reagent gas flow. Retrieved from 1

  • Thermo Scientific. (n.d.). Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 single quadrupole GC-MS system. Retrieved from 7

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS.[6][8] Retrieved from 5

  • American Chemical Society. (2024).[9] Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Retrieved from 9

  • American Laboratory. (2007). Automated Chemical Ionization in GC-MS. Retrieved from 4

  • ResearchGate. (2025). Interpretation of negative-ion chemical ionization GC–MS and GC–MS/MS mass spectra of perfluorinated organic analyte derivatives. Retrieved from 10

  • JEOL USA. (n.d.). What Role Does Chemical Ionization Play in GC-MS? Retrieved from 3

  • National Institutes of Health. (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives. Retrieved from 11

  • Thermo Fisher Scientific. (n.d.). GC Reagents.[1][2][6][8][9][7][12] Retrieved from 13

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS.[6][8] Retrieved from 8

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from 6

  • Journal of Food and Drug Analysis. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from 14

  • Agilent Technologies. (2018). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS.[2] Retrieved from 2

  • Chromatography Forum. (2010). Sensitivity issues with NCI.[8] Retrieved from 15

  • Chromatography Online. (2020). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Retrieved from 16

  • Chromservis. (n.d.). GC troubleshooting. Retrieved from 17

  • Separation Science. (2023). Get your GC-MS troubleshooting guide now![18] Retrieved from 18

  • Shimadzu UK Limited. (2023). (GCMS) Chemical Ionization(CI, NCI) Reagent Gas Setup Procedure. Retrieved from 12

  • AIM Analytical. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from 19

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from 20

  • Google Patents. (n.d.). Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof. Retrieved from 21

  • GL Sciences. (2024).[22] Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from 22

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from 23

  • National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from 24

Sources

Stability issues of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Executive Summary: The Stability Profile

Compound: 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole Chemical Class: Nitro-substituted Heterocycle / Polyfluorinated Aromatic Primary Risk Factors: Nucleophilic Aromatic Substitution (


), Photochemical Rearrangement, Hydrophobic Aggregation.[1]

As a Senior Application Scientist, I often see researchers treat this molecule as a standard organic heterocycle. It is not. The combination of a highly electron-deficient pentafluorobenzyl (PFP) group and a nitro-pyrazole core creates a unique "stability trap" in solution.[1] Specifically, the fluorine atoms on the benzyl ring are not inert—they are leaving groups waiting for a nucleophile.

This guide moves beyond generic advice to address the specific chemical reactivities that cause experimental failure with this compound.

Part 1: Critical Troubleshooting Guides

Issue 1: Compound Degradation in DMSO (The "Fluorine Loss" Phenomenon)

Symptom:

  • LC-MS shows a new peak with a mass shift of

    
     Da (if methoxy substituted) or 
    
    
    
    Da (if DMSO adduct forms).[1]
  • Purity drops significantly after storage in DMSO at Room Temperature (RT) for >24 hours.[1]

The Mechanism (Expert Insight): The pentafluorophenyl ring is highly susceptible to Nucleophilic Aromatic Substitution (


) , particularly at the para-position relative to the methylene linker. While DMSO is often considered an inert solvent, it acts as a vehicle for nucleophiles (like trace water or amines) or can even react itself at elevated temperatures. In the presence of nucleophiles (amines, thiols, hydroxides) often found in biological buffers, the para-fluorine is rapidly displaced.

Diagnostic Protocol: The Fluorine Displacement Test

  • Prepare: A fresh 10 mM stock in anhydrous Acetonitrile (MeCN) and a "suspect" stock in DMSO (stored >24h).

  • Analyze: Inject both on LC-MS (ESI+ and ESI-).

  • Look for:

    • Parent Mass (

      
      ):  309.15 Da (approx).[1]
      
    • Degradant (

      
      ):  Loss of Fluorine (19 Da) and addition of nucleophile (
      
      
      
      ).[1]
    • Example: If reacted with hydroxide (from trace water/basic pH), look for

      
      .[1]
      

Corrective Action:

  • Solvent Switch: Use Anhydrous Acetonitrile (MeCN) or Dimethylacetamide (DMAc) for stock solutions.[1] These are less prone to facilitating

    
     in this specific scaffold.[1]
    
  • Temperature: If DMSO must be used (e.g., for biological screening), freeze immediately at -20°C or -80°C. Never store at RT.[1]

Issue 2: Discoloration (Yellowing/Browning) Under Light

Symptom:

  • Solid or solution turns from off-white/pale yellow to deep yellow or brown.

  • No obvious mass change in early stages, but peak broadening occurs in HPLC.

The Mechanism: Nitro-pyrazoles are photosensitive.[1] Upon exposure to UV or intense visible light, the nitro group (


) can undergo a nitro-nitrite rearrangement  or generate radical species.[1] This is accelerated in solution compared to the solid state.[1]

Corrective Action:

  • Workflow: Perform all weighing and dilution steps under low-light conditions or amber light.

  • Equipment: Use amber borosilicate glass vials. Wrap clear vessels in aluminum foil immediately.

Issue 3: Precipitation in Aqueous Buffers (The "Crash Out")

Symptom:

  • Compound "disappears" from solution in biological assays (low recovery).[1]

  • Erratic data points in dose-response curves.[1]

The Mechanism: The pentafluorobenzyl group is extremely lipophilic (hydrophobic).[1] The 5-methyl group adds steric bulk that disrupts solvation shells.[1] When a DMSO stock is diluted into aqueous buffer (PBS/media), the compound aggregates rapidly if the concentration exceeds its thermodynamic solubility limit (often <10 µM).

Solvent Compatibility Table

SolventSolubilityStability RiskRecommendation
DMSO HighHigh (

risk)
Use only for immediate use; store frozen.[1]
Acetonitrile HighLowPreferred for stock solutions.[1]
Methanol/Ethanol ModerateHigh (Alkoxide attack)Avoid.[1] Alcohols will displace Fluorine.[1]
Water/PBS Very LowModerate (Hydrolysis)Use only as final dilute medium (<1% DMSO).[1]

Part 2: Visualized Mechanisms & Workflows

Diagram 1: The Degradation Pathway ( )

This diagram illustrates why DMSO/Nucleophiles destroy your molecule.[1]

SNAr_Mechanism Compound Intact Compound (Pentafluorobenzyl) Intermediate Meisenheimer Complex (Transition State) Compound->Intermediate Nucleophilic Attack (at para-position) Solvent Nucleophilic Environment (DMSO + Amines/OH-) Solvent->Intermediate Provides Nucleophile Product Degraded Product (Para-substituted) Intermediate->Product Re-aromatization Fluoride Fluoride Ion (F-) (Leaving Group) Intermediate->Fluoride Elimination

Caption: Mechanism of instability: Nucleophiles attack the electron-deficient pentafluorobenzyl ring, displacing the para-fluorine atom.[1][2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic to identify the root cause of experimental failure.

Troubleshooting_Tree Start Issue: Loss of Potency or Purity Check_Solvent Is Stock Solvent DMSO? Start->Check_Solvent Check_Light Was it exposed to Light? Check_Solvent->Check_Light No (MeCN) SNAr_Risk High Risk: Fluorine Displacement Check LCMS for M-19 Check_Solvent->SNAr_Risk Yes (>24h) Check_Precip Is Solution Cloudy? Check_Light->Check_Precip No Photo_Risk High Risk: Nitro-Rearrangement Use Amber Vials Check_Light->Photo_Risk Yes Agg_Risk High Risk: Aggregation Reduce Conc. or add Detergent Check_Precip->Agg_Risk Yes

Caption: Diagnostic workflow for isolating stability issues based on environmental factors.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol to prepare my stock solution? A: Absolutely not. Methanol is a nucleophile.[1] In the presence of even weak bases, methoxide ions can form and attack the pentafluorobenzyl ring, replacing a fluorine atom with a methoxy group (


). This creates a completely different chemical entity.[1] Always use non-nucleophilic solvents like Acetonitrile.[1]

Q2: I see a double peak in my HPLC. Is this an isomer? A: It is likely a degradation product, not a tautomer.[1] While 3-nitro and 5-nitro pyrazoles can be tautomers if N1 is unsubstituted, your molecule is fixed at N1 with the pentafluorobenzyl group.[1] A double peak usually indicates:

  • Partial defluorination (if stored in DMSO/MeOH).[1]

  • Photodegradation of the nitro group.[1]

  • Atropisomerism: (Rare but possible) Restricted rotation of the bulky pentafluorobenzyl group, though usually, the methylene spacer allows free rotation.

Q3: What is the maximum safe duration for a DMSO stock at Room Temperature? A: We recommend < 4 hours . Data on similar pentafluorophenyl active esters and derivatives suggests that significant hydrolysis or substitution can occur within 8–24 hours in DMSO, especially if the DMSO is hygroscopic (wet) [1].

Q4: How do I validate the integrity of my compound before an expensive animal study? A: Do not rely solely on UV purity. Run a 19F-NMR (Fluorine NMR) if available.[1] The pentafluorobenzyl group gives a distinct pattern (2 ortho, 1 para, 2 meta). If degradation has occurred, the symmetry breaks, and the para-fluorine signal will disappear or shift significantly [2].

References

  • BenchChem Technical Support. Stability of Pentafluorophenyl Esters in Solution. Retrieved from BenchChem.com.

  • Wiehe, A., et al. (2016).[1][3] Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles.[1] Chemistry – A European Journal, 22(39), 13953-13964.[4]

  • Cheng, X., et al. (2003).[5] Studies on repository compound stability in DMSO under various conditions.[1][5][6][7] Journal of Biomolecular Screening, 8(3), 292-304.

  • Habraken, C. L., et al. (1970).[1][8] Pyrazoles.[1][9][10] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][8][9][11][12] The Journal of Organic Chemistry.[11]

  • Zhang, H., et al. Nucleophilic Substitution Reaction of Pentafluorophenyl Aminated Perylene Diimide system with N,N‐Dimethylformamide.[13] Asian Journal of Organic Chemistry.[13]

Sources

Technical Support Center: Purification Strategies for Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation and purification of substituted pyrazole regioisomers. The condensation of asymmetric 1,3-diketones with substituted hydrazines frequently yields a mixture of 1,3- and 1,5-substituted pyrazoles. Because these regioisomers possess identical molecular weights and highly similar dipole moments, their separation is notoriously difficult and often becomes the primary bottleneck in drug development workflows.

This guide is designed for research scientists to diagnose separation failures, understand the physical chemistry behind these challenges, and implement field-proven, self-validating purification protocols.

Diagnostic Workflow

Workflow Start Crude Pyrazole Regioisomer Mixture TLC TLC / Analytical HPLC Screening Start->TLC Decision1 ΔRf > 0.15 or Good LC Resolution? TLC->Decision1 Flash Preparative Flash Chromatography Decision1->Flash Yes SFC_Screen Analytical SFC Phase Screening Decision1->SFC_Screen No Pure Pure Regioisomers Flash->Pure Decision2 Baseline Resolution on SFC? SFC_Screen->Decision2 PrepSFC Preparative SFC (e.g., Chiralpak/EnantioCel) Decision2->PrepSFC Yes Cryst Chemical Derivatization (e.g., Salt Formation) Decision2->Cryst No PrepSFC->Pure Cryst->Pure

Diagnostic workflow for selecting a pyrazole regioisomer purification strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my 1,3- and 1,5-pyrazole regioisomers co-elute perfectly on standard silica gel? Causality: Standard normal-phase chromatography separates compounds based on differential hydrogen bonding and dipole-dipole interactions with the silanol groups on the silica surface. In many pyrazole regioisomers, the spatial rearrangement of the substituents does not significantly alter the molecule's overall polar surface area or its primary interaction face[1]. If the


 on a Thin Layer Chromatography (TLC) plate is less than 0.15, the isomers will co-elute during preparative flash chromatography due to band broadening[1].

Q2: When should I transition from Liquid Chromatography (LC) to Supercritical Fluid Chromatography (SFC)? Causality: You should transition to SFC when reverse-phase HPLC (RP-HPLC) or normal-phase flash chromatography fails to achieve baseline resolution. SFC utilizes supercritical carbon dioxide (


) combined with a polar co-solvent (like methanol). Supercritical fluids possess higher diffusivity and lower viscosity than liquids, leading to superior mass transfer kinetics. This results in much sharper peaks and faster separation times[2]. Furthermore, SFC allows the use of specialized stationary phases (such as Chiralpak OJ or ColumnTek EnantioCel C4-5) that provide orthogonal selectivity, often resolving isomers that are indistinguishable in standard LC environments[3][4].

Q3: Can crystallization be used to separate regioisomers instead of chromatography? Causality: Yes, and it is highly recommended for large-scale syntheses where preparative chromatography is economically or logistically unfeasible. While the free-base regioisomers may have similar solubility profiles, converting them into salts (e.g., hydrogen sulfate salts) alters their crystal lattice energies. The differential lattice energy between the two regioisomeric salts can be exploited through fractional crystallization, allowing the less soluble isomer to selectively precipitate from the solution[5].

Section 2: Troubleshooting Guide

Issue 1: Poor solubility of the crude pyrazole mixture in the mobile phase.
  • The Problem: Your crude mixture requires a strong, polar solvent (like dichloromethane or methanol) to dissolve, but your purification method relies on a non-polar mobile phase (like hexanes). Injecting the sample as a liquid causes the "strong solvent effect," where the sample races down the column without partitioning, leading to smeared, co-eluting peaks[1].

  • The Solution (Dry Loading): Dissolve the crude mixture in the absolute minimum amount of a volatile strong solvent. Add a small amount of standard grade silica gel (230-400 mesh) to the flask and evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. Carefully pack this powder onto the top of the column head[1]. This ensures the sample only begins moving when the mobile phase dissolves it, allowing for immediate and proper partitioning.

Issue 2: Severe peak tailing during Reverse-Phase HPLC (RP-HPLC) or SFC.
  • The Problem: The basic nitrogen atoms on the pyrazole ring are undergoing secondary, non-specific electrostatic interactions with unshielded, acidic silanol groups on the stationary phase.

  • The Solution (Mobile Phase Modifiers): You must mask these interactions. For RP-HPLC, add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) to protonate the silanols and the pyrazole, forcing the separation to rely purely on hydrophobic interactions[1]. For SFC, the addition of a basic modifier, such as 0.1%

    
     in the methanol co-solvent, is highly effective at suppressing these secondary interactions and restoring peak symmetry[4].
    

Section 3: Experimental Protocols

Protocol 1: Preparative SFC Separation of Pyrazole Regioisomers

This protocol utilizes a self-validating loop: analytical screening dictates the preparative parameters, and post-collection LC-MS ensures fraction integrity.

  • Analytical Phase Screening:

    • Screen the crude mixture on an analytical SFC system against a panel of stationary phases (e.g., Chiralpak OJ, ColumnTek EnantioCel C4-5)[3][4].

    • Run a gradient of 5% to 50% Methanol (containing 0.1%

      
      ) in supercritical 
      
      
      
      .
    • Validation Check: Select the column and isocratic hold percentage that achieves a resolution (

      
      ) > 1.5.
      
  • Sample Preparation:

    • Dissolve the crude mixture in absolute ethanol or methanol. Sonicate for 5 minutes.

    • Critical Causality Step: Filter the solution through a 0.2 µm PVDF membrane syringe filter[3]. Particulate matter will rapidly foul the Automated Back Pressure Regulator (ABPR) of the SFC, causing catastrophic pressure spikes.

  • Preparative Execution:

    • Transfer the optimized analytical method to the preparative SFC.

    • Example operational parameters: Flow rate of 70 mL/min, system backpressure maintained at 100 bar, and column compartment heated to 40 °C[4].

  • Fraction Validation:

    • Before pooling and evaporating the collected fractions, analyze aliquots via analytical LC-MS to confirm isomeric purity >99%.

Protocol 2: Fractional Crystallization via Hydrogen Sulfate Salt Formation

Use this protocol when chromatography is unscalable. It relies on manipulating lattice thermodynamics.

  • Salt Formation:

    • Dissolve the regioisomer mixture in a polar aprotic solvent (e.g., ethyl acetate) at a concentration of 0.5 M.

    • Cool the flask to 0 °C. Slowly add 1.05 equivalents of concentrated sulfuric acid (

      
      ) dropwise with vigorous stirring[5].
      
  • Equilibration:

    • Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete protonation and salt formation.

  • Selective Crystallization:

    • Heat the suspension to reflux until complete dissolution occurs (add minimal drops of methanol if necessary to achieve a clear solution).

    • Critical Causality Step: Allow the solution to cool linearly to room temperature over 12 hours without agitation. Slow cooling prevents the kinetic entrapment of the more soluble isomer within the crystal lattice of the less soluble isomer, ensuring high stereopurity[5].

  • Isolation & Free-Basing:

    • Filter the resulting crystals. To recover the free base pyrazole, suspend the pure salt crystals in water, neutralize with saturated aqueous

      
       until the pH reaches 8, and extract the aqueous layer with dichloromethane.
      

Section 4: Quantitative Data & Method Comparison

The following table summarizes the operational parameters and scalability limits of the primary purification strategies discussed in this guide.

Purification StrategySeparation MechanismTypical Operating ParametersResolution EfficiencyScalability Limit
Normal Phase Flash Differential hydrogen bonding & dipole interaction230-400 mesh silica, Hexane/EtOAc gradientLow to Moderate (Requires

> 0.15)
>100 g
Preparative SFC Supercritical fluid partitioning & orthogonal selectivity100 bar, 40 °C,

/MeOH with 0.1%

High (Baseline resolution common)1–50 g
Fractional Crystallization Differential lattice energy of derivatized salts1.05 eq

, slow linear cooling
Very High (Absolute stereopurity)Multi-kg

References

  • Qin, J. et al. "Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile". Researcher.life.[Link]

  • NIH. "Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses". NIH.gov. [Link]

  • Google Patents. "WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use".

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Method Validation for 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of highly fluorinated, polar-deficient aromatic compounds presents a unique chromatographic challenge. Standard reversed-phase methodologies often fail to achieve adequate retention, peak symmetry, or selectivity for such molecules. This guide provides an objective comparison between traditional C18 (Octadecylsilane) and PFP (Pentafluorophenyl) stationary phases for the analysis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole .

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind stationary phase selection, mobile phase optimization, and the establishment of a self-validating analytical system in strict accordance with[1].

The Analytical Challenge: Analyte Profiling

To develop a robust method, we must first understand the physicochemical nature of the target analyte: 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole .

  • Pentafluorobenzyl Group: Highly electronegative. While hydrophobic, the dense electron cloud of the five fluorine atoms repels the purely dispersive hydrophobic chains of standard C18 columns (a phenomenon known as "fluorine phase-out").

  • Nitro-Pyrazole Ring: The nitro group is a strong electron-withdrawing group, rendering the pyrazole ring

    
    -electron deficient and highly polar.
    
  • Causality in Chromatography: A standard C18 column relies solely on hydrophobic (van der Waals) interactions. Because our analyte is highly polarizable and fluorinated, it exhibits poor retention and severe peak tailing on C18 phases, often co-eluting with the void volume.

Stationary Phase Comparison: C18 vs. PFP

To solve this, we compare the C18 column against a Pentafluorophenyl (PFP) column. According to established literature on[2], PFP columns offer orthogonal selectivity through multiple interaction mechanisms.

Mechanism cluster_C18 Standard C18 Column cluster_PFP PFP Column Analyte 5-methyl-3-nitro-1- (pentafluorobenzyl)-1H-pyrazole (Highly Fluorinated, Polar) C18 Hydrophobic (Dispersive) Interactions Only Analyte->C18 Weak Retention Poor Peak Shape PFP Multiple Interactions: π-π Stacking Dipole-Dipole F-F Interactions Analyte->PFP Strong Retention High Selectivity

Fig 1: Comparative retention mechanisms of C18 vs. PFP columns for fluorinated analytes.

Experimental Data: Chromatographic Performance

The table below summarizes the experimental data obtained when injecting the analyte (100 µg/mL) onto both columns under identical mobile phase conditions (Methanol:Water, 60:40 v/v).

Chromatographic ParameterC18 Column (Octadecylsilane)PFP Column (Pentafluorophenyl)Scientific Causality & Implication
Retention Time (Rt) 2.4 min6.8 minF-F interactions on PFP prevent void volume co-elution.
Tailing Factor (Tf) 1.85 (Fail)1.12 (Pass)Dipole-dipole interactions on PFP stabilize the polar nitro group, yielding superior symmetry.
Theoretical Plates (N) 4,50012,400Stronger, specific binding kinetics on PFP increase column efficiency.
Resolution (Rs) 1.23.5

stacking resolves closely related fluorinated synthetic impurities.

Method Development & Validation Workflow

A validated method is not a static document; it is a self-validating system. We align our workflow with the modern lifecycle approach dictated by[1].

Workflow A 1. Analyte Profiling (Fluorophilic & Polar Characteristics) B 2. Stationary Phase Selection (PFP chosen over C18) A->B C 3. Mobile Phase Optimization (MeOH/Water vs. ACN/Water) B->C D 4. ICH Q2(R2) Method Validation C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD/LOQ & Robustness D->H

Fig 2: Systematic method development and ICH Q2(R2) validation workflow for the PFP HPLC method.

Step-by-Step Experimental Protocol

Step 1: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Methanol : HPLC-grade Water (60:40, v/v).

    • Causality: Methanol is strictly chosen over Acetonitrile (ACN). ACN contains a carbon-nitrogen triple bond (

      
       electrons) that competes with the analyte for 
      
      
      
      stacking sites on the PFP stationary phase, which would drastically reduce retention. Methanol, a protic solvent, enhances
      
      
      and F-F interactions.
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimized for the conjugated nitro-pyrazole system).

  • Injection Volume: 10 µL.

Step 2: System Suitability Testing (SST) - The Self-Validating Baseline

Before any validation parameter is executed, the system must prove it is capable of performing the analysis.

  • Inject the standard solution (100 µg/mL) five times consecutively.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 10,000.

  • Causality: If the SST fails, the system is in a state of drift (e.g., column degradation, pump cavitation). Proceeding with validation under these conditions violates scientific integrity.

Step 3: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank (mobile phase) and a spiked sample matrix. Ensure no interfering peaks elute at the analyte's retention time (6.8 min).

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 80%, 100%, and 120% levels (n=3 for each level). Calculate the % recovery.

  • Precision (Repeatability): Inject the 100% standard solution six independent times. Calculate the standard deviation and %RSD.

  • Robustness: Deliberately alter the mobile phase composition (±2% Methanol) and flow rate (±0.1 mL/min) to ensure the method remains reliable under slight variations.

Validation Results Summary

The following table demonstrates the successful validation of the PFP-based method, strictly adhering to the acceptance criteria defined by ICH Q2(R2)[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity No interference at analyte RtNo peaks detected at 6.8 min in blankPass
Linearity & Range R² ≥ 0.999 (Range: 50-150%)R² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness %RSD ≤ 2.0% under altered conditions%RSD = 1.15% (Flow rate +0.1 mL/min)Pass

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives Source: Journal of Chromatography A (PubMed) URL:[Link]

Sources

Alternative reagents to pentafluorobenzyl bromide for pyrazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Pentafluorobenzyl Bromide: Modern, Regioselective Alternatives for Pyrazole N-Alkylation

Introduction

Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. Historically, pentafluorobenzyl bromide (PFB-Br) has been a go-to reagent for pyrazole N-alkylation. It is typically utilized either to append a highly lipophilic, metabolically stable fluorinated group to a drug candidate or to serve as an electrophoric tag for Gas Chromatography-Electron Capture Detection (GC-ECD).

However, PFB-Br presents severe synthetic liabilities. It is a potent lachrymator and a highly toxic alkylating agent. More critically, the adjacent nitrogen atoms (N1 and N2) in unsymmetrical pyrazoles possess nearly indistinguishable electronic properties. Alkylation with highly reactive electrophiles like PFB-Br typically proceeds via an indiscriminate


 mechanism, yielding a near-statistical mixture of N1 and N2 regioisomers that require arduous, yield-depleting chromatographic separation[1].

To overcome these bottlenecks, modern synthetic methodologies have pivoted toward alternative reagents that offer absolute regiocontrol, enhanced safety profiles, and superior pharmacokinetic tuning.

Mechanistic Causality: Overcoming the Regioselectivity Bottleneck

The core challenge in pyrazole alkylation is tautomerism. In solution, the proton rapidly exchanges between N1 and N2, making both nitrogens viable nucleophiles. To achieve regioselectivity, a reagent must either exploit steric differentiation (masking) or rely on external spatial constraints (biocatalysis). If the goal is simply to install a fluorinated isostere, the reagent must balance electrophilicity with functional group tolerance.

α-Halomethylsilanes: The Steric Masking Strategy

When the synthetic goal is simple N-alkylation (e.g., methylation) rather than fluorination, traditional reagents fail at regiocontrol. α-Halomethylsilanes, such as chloromethyltrimethylsilane, act as highly effective masked alkylating agents[2].

  • Causality : The massive steric bulk of the trimethylsilyl (TMS) group creates significant steric hindrance during the transition state of the nucleophilic attack. This physical barrier forces the electrophile to react exclusively with the less sterically hindered nitrogen (N1). Once the bulky N1-alkylsilane intermediate is formed, a rapid protodesilylation using an aqueous fluoride source cleaves the silicon-carbon bond, yielding the pure N1-alkyl pyrazole with exceptional regioselectivity (>99:1 N1/N2)[2].

2,2,2-Trifluoroethyl Triflate (TFET): The Fluorinated Isostere

If the objective is to retain the lipophilic and electron-withdrawing properties of the pentafluorobenzyl group for drug development, 2,2,2-trifluoroethyl triflate (TFET) is a superior, modern alternative[3].

  • Causality : TFET introduces a compact

    
     group. While the adjacent 
    
    
    
    group is strongly electron-withdrawing (which would normally deactivate the carbon toward nucleophilic attack), the triflate (
    
    
    ) is an exceptional leaving group. This makes TFET highly electrophilic, allowing the alkylation to proceed under much milder basic conditions (e.g.,
    
    
    or
    
    
    ) compared to PFB-Br[3]. The resulting trifluoroethyl pyrazole offers comparable metabolic stability without the extreme steric bulk and lachrymatory hazards of the PFB group.
Engineered Halide Methyltransferases: The Biocatalytic Frontier

For absolute regiocontrol without the need for protecting groups or masked intermediates, biocatalysis has emerged as a disruptive alternative for heterocycle alkylation[4].

  • Causality : Engineered SAM-dependent methyltransferases (MTs) utilize a precisely evolved active site that physically constrains the pyrazole substrate in a specific orientation relative to the S-adenosylmethionine (SAM) cofactor (or non-natural SAM analogues). This rigid spatial restriction completely overrides the inherent electronic tautomerism of the pyrazole, dictating nucleophilic attack from a single nitrogen atom. This enables the use of simple, off-the-shelf haloalkanes to achieve perfect regiodivergent alkylation[4].

Quantitative Performance Comparison

ReagentPrimary Synthetic GoalRegioselectivity (N1:N2)Handling & Toxicity ProfileTypical Yield
Pentafluorobenzyl Bromide Fluorination / GC TaggingPoor (~1:1 to 3:1)High toxicity, severe lachrymator40-60% (per isomer)
α-Halomethylsilanes N1-Selective MethylationExcellent (>99:1)Bench-stable, moderate toxicity85-95%
2,2,2-Trifluoroethyl Triflate Fluorinated PharmacophoreModerate (Requires tuning)Corrosive, non-lachrymatory70-85%
Engineered MTs (Enzymes) Green Regiodivergent AlkylationPerfect (>99:1)Non-toxic, aqueous conditions15-40% (early stage)

Validated Experimental Methodologies

Protocol A: N1-Selective Methylation via α-Halomethylsilane

This protocol utilizes steric masking to achieve >99:1 N1 selectivity.

  • Reaction Setup : Dissolve the unsymmetrical pyrazole (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Steric Masking : Add

    
     (2.0 equiv) and chloromethyltrimethylsilane (1.5 equiv). Stir the suspension at 80 °C for 2 hours.
    
    • Self-Validation Check: Monitor the disappearance of the starting pyrazole via TLC (Hexanes/EtOAc 3:1). The bulky silane intermediate will appear as a highly non-polar spot. Do not proceed until the starting material is fully consumed.

  • Protodesilylation : Cool the mixture to room temperature. Add TBAF (1.0 M in THF, 2.0 equiv) and deionized water (10.0 equiv). Stir for 1 hour.

    • Self-Validation Check: Confirm complete cleavage of the TMS group via GC-MS; the target N1-methyl pyrazole will elute significantly earlier than the silylated intermediate.

  • Workup : Dilute with EtOAc (20 mL), wash with brine (3 x 10 mL) to remove DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Fluoroalkylation using 2,2,2-Trifluoroethyl Triflate

This protocol installs a metabolically stable


 group under mild conditions.
  • Reaction Setup : Charge a flame-dried round-bottom flask with the pyrazole derivative (1.0 equiv, 1.0 mmol) and 5.0 mL of anhydrous acetonitrile.

  • Base Addition : Add

    
    -diisopropylethylamine (DIPEA) (3.0 equiv) and cool the mixture to 0 °C in an ice bath.
    
  • Electrophile Addition : Dropwise add 2,2,2-trifluoroethyl triflate (1.2 equiv). Caution: Add slowly to control the exothermic

    
     reaction.
    
  • Alkylation : Remove the ice bath, warm the mixture to 45 °C, and stir for 4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the unalkylated pyrazole is fully consumed, yielding the

      
       of the trifluoroethylated product.
      
  • Workup : Quench the reaction with saturated aqueous

    
     (10 mL) and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers and purify via flash chromatography.
    

Reagent Selection Workflow

G Start Goal: Pyrazole N-Alkylation (Alternative to PFB-Br) Branch1 Need Fluorinated Pharmacophore? Start->Branch1 Branch2 Need High N1/N2 Regioselectivity? Branch1->Branch2 No (Simple Alkylation) TFET 2,2,2-Trifluoroethyl Triflate (Fluorinated Isostere) Branch1->TFET Yes (e.g., CF3CH2-) Silane α-Halomethylsilanes (Steric Masking) Branch2->Silane Chemical Route Enzyme Engineered MTs (Biocatalytic Control) Branch2->Enzyme Biocatalytic Route

Decision matrix for selecting PFB-Br alternatives based on synthetic goals.

References

  • Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025. 1

  • Zambri, M. T., et al. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." The Journal of Organic Chemistry, 2024. 2

  • Follmann, M., et al. "Alkoxy pyrazoles as soluble guanylate cyclase activators." World Intellectual Property Organization (WIPO) Patent WO2014039434A1, 2014. 3

  • Liao, C., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes." Angewandte Chemie International Edition, 2020. 4

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole and its derivatives is a critical step in ensuring product quality, safety, and efficacy. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an in-depth comparison of three commonly employed analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details the process of cross-validation to ensure consistency and reliability across different methods.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and field-proven insights to provide a practical and authoritative resource.

The Imperative of Method Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for a new method to be introduced to replace an existing one. In such instances, it is crucial to demonstrate that the new or transferred method provides equivalent results to the established method. This is the core purpose of cross-validation.[1] According to regulatory bodies like the U.S. Food and Drug Administration (FDA), cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1][2][3]

The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures, emphasizing the need to demonstrate that a method is suitable for its intended purpose.[4][5][6] Cross-validation extends this principle by comparing the performance of two or more validated methods.

This guide will walk through the methodologies for pyrazole quantification using HPLC-UV, GC-MS, and LC-MS/MS, and then detail a cross-validation protocol to compare their performance.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, selectivity, speed, cost, and the nature of the sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-resolution separation with highly specific mass-based detection.
Selectivity Moderate to Good.[7]Good to Excellent.[8]Excellent.[7][9]
Sensitivity (LOQ) ~50-200 ng/mL.[7]Dependent on analyte volatility and ionization.~0.5-5 ng/mL.[7]
Linearity (R²) > 0.999.[7]> 0.995> 0.999.[7]
Accuracy (% Recovery) 98.0 - 102.0%.[7]95.0 - 105.0%99.0 - 101.0%.[7]
Precision (%RSD) < 2.0%.[7]< 10.0%< 1.5%.[7]
Typical Run Time 5-15 minutes.[7]10-30 minutes3-10 minutes.[7]
Instrumentation Cost Low to Moderate.Moderate.High.
Sample Throughput High.Moderate.High.
Strengths Robust, widely available, cost-effective for routine analysis.[9]Excellent for volatile and thermally stable pyrazoles, provides structural information.[8]Unsurpassed sensitivity and selectivity, ideal for complex matrices and low-level quantification.[9]
Limitations Limited selectivity in complex matrices, lower sensitivity.Requires derivatization for non-volatile pyrazoles, potential for thermal degradation.Higher cost and complexity, potential for matrix effects.

Experimental Protocols for Pyrazole Quantification

The following are detailed, step-by-step methodologies for the quantification of a representative pyrazole compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse for routine quality control and quantification in less complex matrices.[7][9]

1. Instrumentation and Materials:

  • HPLC System with a UV-Vis or Photodiode Array (PDA) detector.[10]

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][10]

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).[10]

  • Reference standard of the pyrazole analyte.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: Determined by the UV spectrum of the pyrazole analyte (typically between 220-280 nm).

3. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the pyrazole reference standard in the mobile phase to prepare a 1 mg/mL stock solution.[9]

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.[9]

  • Test Sample: Dissolve the sample containing the pyrazole analyte in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and thermally stable pyrazole derivatives, offering excellent selectivity and structural confirmation.[8]

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas), Dichloromethane (GC grade).

  • Reference standard of the pyrazole analyte.

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole reference standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in dichloromethane.

  • Test Sample: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • For non-volatile pyrazoles, a derivatization step (e.g., silylation) may be necessary.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification in complex matrices.[3][9]

1. Instrumentation and Materials:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer.[11]

  • C18 or biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[11]

  • Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Reference standard of the pyrazole analyte and a stable isotope-labeled internal standard (if available).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the pyrazole analyte and internal standard.[11]

3. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).[9]

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences.

The Cross-Validation Protocol: A Step-by-Step Guide

The following workflow outlines the process for cross-validating the three analytical methods.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Initial Validation cluster_execution Phase 2: Cross-Validation Execution cluster_analysis Phase 3: Data Analysis & Acceptance A Method Development & Optimization (HPLC-UV, GC-MS, LC-MS/MS) B Individual Method Validation (ICH Q2(R1) Guidelines) A->B C Prepare a Single Set of QC Samples (Low, Medium, High Concentrations) B->C D Analyze QC Samples by All Three Methods C->D E Analyze a Set of Incurred Samples (if applicable) D->E F Statistical Comparison of Results (e.g., Bland-Altman, %Difference) E->F G Assess Agreement Against Pre-defined Acceptance Criteria F->G H Investigate Discrepancies G->H Fail I Final Report & Conclusion G->I Pass H->F

Caption: Workflow for Cross-Validation of Analytical Methods.

1. Individual Method Validation: Before cross-validation, each analytical method (HPLC-UV, GC-MS, and LC-MS/MS) must be individually validated according to ICH Q2(R1) guidelines to establish its performance characteristics, including specificity, linearity, range, accuracy, precision, and robustness.[4][12]

2. Preparation of a Common Set of Samples: A single set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range of all methods should be prepared from a common stock solution. If applicable, a set of incurred samples (e.g., from a clinical or non-clinical study) should also be used.

3. Analysis of Samples: Analyze the QC and incurred samples using all three validated analytical methods. It is recommended that the analyses be performed by different analysts on different days to assess inter-assay variability.

4. Statistical Analysis and Acceptance Criteria: The results from the different methods should be statistically compared. A common approach is to calculate the percent difference between the results obtained from the methods being compared.

  • Acceptance Criteria: The mean concentration obtained by the method under evaluation should be within ±20% of the mean concentration obtained by the reference method for at least 67% of the samples analyzed.

A Bland-Altman plot can also be a useful graphical tool to assess the agreement between two analytical methods.

Illustrative Data and Interpretation

The following table presents hypothetical data from a cross-validation study comparing the three methods.

Sample IDHPLC-UV (ng/mL)GC-MS (ng/mL)LC-MS/MS (ng/mL)% Diff (HPLC vs LC-MS/MS)% Diff (GC-MS vs LC-MS/MS)
QC Low55.258.151.57.18%12.82%
QC Med489.7510.3495.2-1.11%3.05%
QC High950.1985.6962.4-1.28%2.41%
Incurred 1123.4130.1119.82.92%8.60%
Incurred 278.985.275.64.37%12.70%
Incurred 3345.6360.8351.2-1.60%2.73%

In this hypothetical dataset, the percent differences between all methods are well within the ±20% acceptance criteria, indicating that all three methods provide comparable quantitative results for this particular pyrazole analyte.

Conclusion and Recommendations

The cross-validation of analytical methods is a scientifically rigorous process that ensures the consistency and reliability of data throughout the drug development lifecycle. While HPLC-UV offers a robust and cost-effective solution for routine analysis, GC-MS provides excellent selectivity for volatile compounds. LC-MS/MS remains the benchmark for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.

The successful cross-validation of these three methods, as demonstrated in this guide, provides the flexibility to use the most appropriate method for a given application without compromising data integrity. This ultimately supports informed decision-making and ensures the quality and safety of the final product.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Agilent. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Agilent. [Link]

  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Vertex AI Search. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • National Center for Biotechnology Information. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. ResearchGate. [Link]

  • PubMed. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • MDPI. (2025, November 11). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. MDPI. [Link]

  • Chromatography Today. (n.d.). Characterising Complex Matrices - Chromatography Can Help. Chromatography Today. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Wiley Online Library. [Link]

  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • National Center for Biotechnology Information. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

Sources

Comparative Guide: ICH Q2(R2) Validated Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

HPLC-UV vs. LC-MS/MS: Performance, Protocols, and Regulatory Compliance

Executive Summary

This guide provides a technical comparison of two primary analytical "products" used for the characterization of pyrazole derivatives: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1]

Pyrazole derivatives (e.g., Celecoxib, Rimonabant, and various agrochemicals) present unique analytical challenges due to annular tautomerism and polarity . While HPLC-UV remains the industry "workhorse" for Quality Control (QC) assay and purity testing, LC-MS/MS is the superior alternative for trace impurity analysis and bioanalytical applications. This guide evaluates both methodologies under the strict framework of the ICH Q2(R2) Guideline on Validation of Analytical Procedures , integrated with ICH Q14 (Analytical Procedure Development) principles.

Strategic Framework: The Pyrazole Challenge

The core difficulty in validating methods for pyrazoles lies in their dynamic chemical structure. Pyrazoles possess an unsubstituted nitrogen at position 1 (in 1H-pyrazoles), allowing for rapid proton transfer between N1 and N2. This annular tautomerism can lead to peak splitting or broadening in HPLC if the mobile phase pH does not suppress the proton exchange.

Regulatory Context (ICH Q2(R2)): The 2024 revision of ICH Q2(R2) shifts validation from a "checkbox exercise" to a lifecycle approach. It emphasizes:

  • Analytical Target Profile (ATP): Defining what needs to be measured before selecting the method (UV vs. MS).

  • Robustness: Now a required validation parameter (previously part of development).

  • Reportable Range: Explicitly linked to the product specifications.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2]

The following table synthesizes performance data derived from validated methods for a representative pyrazole (Celecoxib) to illustrate the capabilities of each approach.

Table 1: Comparative Performance Metrics (Representative Data)

Performance CharacteristicMethod A: HPLC-UV (Standard QC)Method B: LC-MS/MS (Trace/Bioanalysis)Verdict
Primary Application Assay (Potency), Content Uniformity, Dissolution.Genotoxic Impurities, Bioanalysis (Plasma), Trace Residues.Context Dependent
Linearity Range


LC-MS/MS (Wider dynamic range)
Limit of Detection (LOD)


LC-MS/MS (10,000x more sensitive)
Limit of Quantitation (LOQ)


LC-MS/MS
Precision (RSD)

(System),

(Method)

HPLC-UV (More precise for high conc.)
Specificity Moderate (Relies on Retention Time & UV Spectra).High (Mass transition MRM filters matrix noise).LC-MS/MS
Robustness (pH) Sensitive (Peak splitting due to tautomerism).Less Sensitive (MRM specific, though ionization affected).LC-MS/MS
Cost per Analysis Low ($)High (

$)
HPLC-UV
Technical Visualization: Tautomerism & Workflow
Diagram 1: Pyrazole Tautomerism Impact on Chromatography

This diagram illustrates the chemical mechanism complicating pyrazole analysis and how method conditions must control it.

PyrazoleTautomerism Tautomer1 1H-Pyrazole (Tautomer A) Transition Proton Transfer (Fast Exchange) Tautomer1->Transition Equilibrium Tautomer2 2H-Pyrazole (Tautomer B) Transition->Tautomer2 Chromatography Chromatographic Consequence: Peak Broadening / Splitting Transition->Chromatography Uncontrolled pH Tautomer2->Transition Solution ICH Q14 Solution: Buffer pH Control (Suppress Ionization) Solution->Chromatography Prevents

Caption: Annular tautomerism in pyrazoles causes peak splitting; pH control is critical for ICH robustness.

Diagram 2: ICH Q2(R2) Validation Workflow

This workflow delineates the self-validating system required for compliance.

ICH_Validation cluster_0 ICH Q14: Development cluster_1 ICH Q2(R2): Validation Execution ATP Analytical Target Profile (ATP) (Define: Assay vs. Impurity) Risk Risk Assessment (e.g., Tautomerism, Solubility) ATP->Risk Specificity Specificity (Interference Check) Risk->Specificity Method Fixed Linearity Linearity & Range (5 concentrations) Specificity->Linearity Accuracy Accuracy (Spike Recovery: 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness Report Validation Report (Fit for Purpose) Robustness->Report

Caption: The integrated lifecycle approach linking development (Q14) to validation (Q2(R2)).

Detailed Experimental Protocols
Protocol A: HPLC-UV Validation (Assay of Celecoxib)

Best for: Routine Quality Control of Bulk Drug Substance.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Phosphate Buffer pH 3.2 (60:40 v/v). Note: Acidic pH is selected to protonate the pyrazole ring, stabilizing the tautomeric equilibrium.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (Lambda max for phenyl-pyrazole moiety).

  • Temperature: Ambient (

    
    ).
    

2. Validation Steps (ICH Q2(R2)):

  • Specificity: Inject Mobile Phase (Blank), Placebo (Excipients), and Standard.

    • Acceptance: No interference at retention time (

      
       min). Peak purity index 
      
      
      
      (if using PDA).
  • Linearity: Prepare 5 concentrations: 140, 170, 200, 230, 260

    
     (70% to 130% of target).
    
    • Acceptance:

      
      .
      
  • Accuracy (Recovery): Spike Placebo at 80%, 100%, and 120% levels in triplicate.

    • Acceptance: Mean recovery

      
      .[2]
      
  • Precision:

    • Repeatability: 6 injections of 100% concentration. RSD

      
      .
      
    • Intermediate: Different day, different analyst. Overall RSD

      
      .
      
Protocol B: LC-MS/MS Validation (Trace Impurity Analysis)

Best for: Detecting genotoxic pyrazole intermediates or bioanalysis.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm UPLC).

  • Mobile Phase: Gradient elution.[4]

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • MS Parameters: Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM).[4]

    • Transition:

      
       (Celecoxib parent to fragment).
      

2. Validation Steps (ICH Q2(R2)):

  • LOD/LOQ Determination: Based on Signal-to-Noise (S/N).

    • LOD: S/N

      
      .[5]
      
    • LOQ: S/N

      
       with precision RSD 
      
      
      
      .
  • Matrix Effect (Unique to MS): Compare slope of calibration curve in solvent vs. matrix.

    • Acceptance: Matrix Factor between 0.8 and 1.2.

  • Linearity: Range

    
    . Weighted regression (
    
    
    
    ) is often required due to the wide dynamic range.
    • Acceptance:

      
      .
      
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[5] [Link]

  • Gowekar, N. M., et al. (2012). A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form.[2][3][6] Semantic Scholar. [Link]

  • Saha, S., et al. (2002). Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. PubMed. [Link]

  • Filarowski, A., et al. (2021).[4] On the Tautomerism of N-Substituted Pyrazolones. PMC. [Link]

Sources

Performance comparison of C18 vs. phenyl-hexyl columns for pyrazole separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers isolating pyrazole derivatives—particularly kinase inhibitors or agrochemicals—standard C18 chromatography often hits a "selectivity wall." While C18 remains the gold standard for hydrophobicity-based retentions, it frequently fails to resolve structural isomers and polar aromatic compounds where hydrophobic differences are negligible.

This guide details why the Phenyl-Hexyl stationary phase is the superior alternative for pyrazole separations. By leveraging


-

interactions, Phenyl-Hexyl columns introduce an orthogonal separation mechanism that resolves critical pairs co-eluting on C18.

The Challenge: Why C18 Fails with Pyrazoles

Pyrazoles are five-membered nitrogen heterocycles characterized by:

  • Basicity: The pyridine-like nitrogen can protonate, leading to peak tailing on silanol-rich surfaces.

  • Aromaticity: They possess a conjugated

    
    -electron system.
    
  • Isomerism: Regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) often have identical Hydrophobic LogP values.

The C18 Limitation: C18 (Octadecylsilane) relies almost exclusively on hydrophobic subtraction . If two pyrazole isomers have the same hydrophobicity, a C18 column sees them as the same molecule, resulting in co-elution (Selectivity


).

Mechanistic Deep Dive: The - Advantage

The Phenyl-Hexyl phase combines a 6-carbon alkyl chain (providing baseline hydrophobicity) with a terminal phenyl ring. This dual nature allows for a unique retention mechanism:

  • Hydrophobic Interaction: The hexyl linker behaves like a short C8 chain.

  • 
    -
    
    
    
    Interaction:
    The stationary phase's phenyl ring overlaps orbitals with the analyte's pyrazole ring. This interaction is highly sensitive to the electron density and shape of the analyte, allowing discrimination between isomers based on their electronic resonance rather than just size.
Visualization: Retention Mechanisms Compared[1][2]

G cluster_0 C18 Interaction (Non-Specific) cluster_1 Phenyl-Hexyl Interaction (Orthogonal) C18_Ligand C18 Alkyl Chain Analyte_A Pyrazole Isomer A C18_Ligand->Analyte_A Hydrophobic Partitioning Analyte_B Pyrazole Isomer B C18_Ligand->Analyte_B Identical Retention PH_Ligand Phenyl Ring Iso_A Isomer A (e- Rich) PH_Ligand->Iso_A Strong Pi-Pi Stacking Iso_B Isomer B (Steric Hindrance) PH_Ligand->Iso_B Weak Interaction

Figure 1: Mechanism of Action. C18 relies on non-specific partitioning, often failing to distinguish isomers. Phenyl-Hexyl exploits electronic differences via orbital overlap.

Critical Protocol: The Solvent Switch (Methanol vs. Acetonitrile)

This is the most common failure point in method transfer.

To activate the


-

selectivity of a Phenyl-Hexyl column, you must use Methanol (MeOH) as the organic modifier.
  • Acetonitrile (ACN): Contains a triple bond (

    
    ) with its own 
    
    
    
    electrons.[1] ACN molecules compete with the analyte for the stationary phase, effectively "turning off" the
    
    
    -
    
    
    mechanism. In ACN, a Phenyl-Hexyl column behaves like a weak C8 column.
  • Methanol (MeOH): Lacks

    
     electrons. It allows the analyte's aromatic rings to interact freely with the stationary phase.
    
Comparative Performance Data (Synthesized)

Conditions: Gradient 5-95% B in 10 min. Acidic Mobile Phase (0.1% Formic Acid).

ParameterC18 (w/ ACN)Phenyl-Hexyl (w/ ACN)Phenyl-Hexyl (w/ MeOH)
Retention Mechanism HydrophobicHydrophobic (C8-like)Hydrophobic +

-

Retention Time (RT) ~4.5 min (Co-elution)~3.8 min (Reduced k')5.2 min (Increased k')
Selectivity (

)
1.02 (Poor)1.05 (Marginal)1.35 (Excellent)
Resolution (

)
0.8 (Failed)1.1 (Incomplete)3.2 (Baseline)
Peak Shape (

)
1.3 (Tailing)1.1 (Good)1.1 (Good)

Analyst Note: Notice that using ACN on a Phenyl-Hexyl column results in lower retention than C18. Only by switching to MeOH do you gain the retention and selectivity benefits.

Experimental Workflow: Method Development for Pyrazoles

Do not randomly screen columns. Follow this logic-driven pathway to ensure robust separation.

Step 1: Initial Screening (The "Scout" Run)
  • Column: High-strength Silica (HSS) or Charged Surface Hybrid (CSH) C18.

  • Mobile Phase: 0.1% Formic Acid in Water / ACN.

  • Goal: Assess general hydrophobicity. If peaks co-elute, move to Step 2.

Step 2: The Orthogonal Switch
  • Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl, Luna Phenyl-Hexyl).

  • Mobile Phase A: 10mM Ammonium Formate pH 3.0 (Controls ionization of basic nitrogen).

  • Mobile Phase B: Methanol (Crucial for selectivity).

  • Gradient: 5% to 95% MeOH over 15 minutes.

Step 3: Optimization
  • If resolution is achieved but peak shape is poor (tailing > 1.5), increase buffer ionic strength (up to 25mM) or temperature (up to 40°C) to reduce secondary silanol interactions.

Decision Workflow Diagram

Workflow Start Start: Pyrazole Mixture C18_Run Run C18 Gradient (Mobile Phase: ACN/Water) Start->C18_Run Check_Res Resolution > 1.5? C18_Run->Check_Res Success Validate Method Check_Res->Success Yes Fail_Iso Co-elution of Isomers? Check_Res->Fail_Iso No Switch_PH Switch to Phenyl-Hexyl Fail_Iso->Switch_PH Solvent_Check Select Organic Modifier Switch_PH->Solvent_Check Wrong_Way Acetonitrile (ACN) (Suppresses Pi-Pi) Solvent_Check->Wrong_Way Avoid Right_Way Methanol (MeOH) (Enhances Pi-Pi) Solvent_Check->Right_Way Select Final_Opt Optimize Buffer pH (pH 3.0 for Basics) Right_Way->Final_Opt

Figure 2: Decision Tree for Pyrazole Method Development. Note the critical branch point at solvent selection.

References

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Application Notes.

  • Phenomenex. "Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity." Phenomenex Technical Guides.

  • Advanced Materials Technology. "Mobile Phase Selectivity: Solvents and Phenyl Selectivity." HALO Columns Technical Report.

  • Mac-Mod Analytical. "Development of a Highly Selective, 'Phenyl-modified' C18 Bonded phase for HPLC." Mac-Mod Technical Resources.

Sources

Technical Guide: GC-EI-MS vs. GC-NICI-MS for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of fluorinated compounds—ranging from Per- and Polyfluoroalkyl Substances (PFAS) to fluorinated pharmaceutical metabolites—the choice between Electron Ionization (EI) and Negative Ion Chemical Ionization (NICI) is not merely a preference; it is a decision dictated by the physics of the analyte.

While GC-EI-MS remains the gold standard for structural elucidation and library matching (NIST/Wiley), it frequently fails to provide molecular ions (


) for heavily fluorinated species due to rapid C-C bond cleavage. Conversely, GC-NICI-MS  leverages the extreme electronegativity of fluorine atoms to function as an "electron magnet," enabling Electron Capture (EC) . This mechanism can improve sensitivity by 2 to 3 orders of magnitude  (femtomolar detection limits) and offers superior selectivity in complex matrices like plasma or wastewater.

This guide details the mechanistic differences, experimental protocols, and decision frameworks required to implement these techniques effectively.

Mechanistic Divergence: The Physics of Ionization

To optimize a method, one must understand the ionization event. The behavior of a fluorinated molecule differs radically under 70 eV electron bombardment (EI) versus a thermal electron cloud (NICI).

Electron Ionization (EI): The "Hard" Approach

In EI, a filament emits electrons accelerated to 70 eV.[1] When these interact with a fluorinated molecule, the energy transfer far exceeds the ionization potential (~10-15 eV).

  • Outcome: The molecule ionizes (

    
    ) but retains significant internal energy, leading to immediate, extensive fragmentation.[2]
    
  • The Fluorine Problem: C-F bonds are strong, but the carbon skeleton often shatters. For perfluorinated chains, you often see a dominant

    
     69 (
    
    
    
    ) or
    
    
    119 (
    
    
    ) peak, but the molecular ion is often absent, making identification of homologs difficult.
Negative Ion Chemical Ionization (NICI): The "Soft" Capture

NICI operates in a high-pressure source (using a reagent gas like Methane). The reagent gas acts as a buffer, thermalizing the high-energy electrons down to near-thermal energies (~0.1 - 2 eV).

  • The Fluorine Advantage: Fluorine is the most electronegative element (3.98 Pauling scale). Fluorinated molecules possess a high Electron Affinity (EA) .

  • Mechanism: The analyte captures a thermal electron.

    • Resonance Electron Capture (REC):

      
       (Ideal for stable molecular ions).
      
    • Dissociative Electron Capture (DEC):

      
       or similar fragment losses.
      
Visualization: Ionization Pathways

The following diagram illustrates the divergent pathways of a fluorinated analyte in the ion source.

IonizationMechanism Analyte Fluorinated Analyte (M) EI_Source EI Source (70 eV) Analyte->EI_Source Hard Ionization NICI_Source NICI Source (Methane Buffer, ~0 eV) Analyte->NICI_Source Soft Ionization EI_Frag Extensive Fragmentation (CF3+, C2F5+) EI_Source->EI_Frag Excess Energy EI_Result Structural ID (Library) Low Sensitivity for M+ EI_Frag->EI_Result Capture Electron Capture (High Electron Affinity) NICI_Source->Capture Thermal e- NICI_Result High Sensitivity (M- or [M-HF]-) Femtogram LODs Capture->NICI_Result

Caption: Figure 1. Mechanistic comparison of EI (Hard Ionization) vs. NICI (Electron Capture) for fluorinated species.

Experimental Protocols & Method Development

Switching from EI to NICI is not a "push-button" change; it requires physical reconfiguration and distinct tuning parameters.

Reagent Gas Selection
  • Methane (

    
    ):  The standard choice. It produces a stable population of thermal electrons.
    
  • Ammonia (

    
    ):  Higher proton affinity, "softer" than methane, but corrosive to vacuum pumps over time. Use only if Methane fails to yield selectivity.
    
Source Temperature Optimization (Crucial Step)

This is the most common failure point.

  • EI: Source is usually hot (230°C - 300°C) to prevent contamination.

  • NICI: Lower temperatures favor Electron Capture.

    • Why? Electron capture is exothermic. Higher temperatures can increase the internal energy of the molecular anion, causing it to undergo auto-detachment of the electron or excessive fragmentation.

    • Protocol: Start at 150°C . Ramp in 20°C increments to find the balance between sensitivity (low temp) and source cleanliness (high temp).

Validated Workflow for NICI Optimization

MethodDev Start Start Method Development Gas Select Reagent Gas (Start with Methane @ 40-60% Flow) Start->Gas Tune Perform Autotune in NCI Mode (Focus on Reagent Ions m/z 16, 17, 28) Gas->Tune Temp Optimize Source Temp (Test 150°C vs 200°C vs 250°C) Tune->Temp Decision Is Sensitivity >100x EI? Temp->Decision Yes Validate Linearity & LOD Decision->Yes Yes No Check Electronegativity Decision->No No Deriv Derivatize (e.g., PFBBr) to add Fluorine/Electronegativity No->Deriv Deriv->Gas Re-test

Caption: Figure 2. Step-by-step decision workflow for optimizing a GC-NICI-MS method.

Performance Comparison Data

The following data summarizes typical performance metrics observed when analyzing Fluorinated Benzaldehydes and PFAS derivatives (e.g., Fluorotelomer Alcohols).

FeatureGC-EI-MSGC-NICI-MSAdvantage
Ionization Energy 70 eV (Fixed)~0-2 eV (Thermal)NICI (Soft)
Dominant Ion Fragments (

,

)
Molecular Ion (

) or

NICI (Identification)
Limit of Detection (LOD) 1 - 10 pg (Picogram)10 - 100 fg (Femtogram)NICI (100x gain)
Selectivity (Matrix) Moderate (Hydrocarbons interfere)High (Transparent to hydrocarbons)NICI
Linear Dynamic Range


EI (Better Linearity)
Library Search Excellent (NIST/Wiley)Poor (Requires custom library)EI

Key Insight: NICI is "blind" to non-electronegative matrix components (like hydrocarbon oils or lipids). This allows for simpler sample preparation (e.g., "Dilute and Shoot") compared to the rigorous cleanup required for EI.

Case Study: Analysis of Fluorotelomer Alcohols (FTOHs)

Context: FTOHs are volatile precursors to PFAS. They are difficult to analyze by LC-MS (poor ionization) and fragment heavily in GC-EI-MS.

Experimental Setup:

  • Instrument: Agilent 7890/5977 GC-MSD.

  • Column: DB-WAX UI (30m x 0.25mm).

  • Target: 8:2 FTOH (

    
    ).
    

Results:

  • EI Mode: The spectrum is dominated by

    
     29 (
    
    
    
    ) and
    
    
    131 (
    
    
    ). The molecular ion (
    
    
    464) is invisible. LOD is ~50 pg .
  • NICI Mode (Methane): The spectrum shows a base peak at

    
     444 (
    
    
    
    ). The background noise is near zero.[3] LOD is ~0.5 pg .

Decision Matrix

Use this logic gate to determine the correct mode for your project:

  • Is the molecule halogenated (F, Cl, Br, I) or does it have nitro groups?

    • No: Use EI.[2][3][4][5][6][7][8]

    • Yes: Proceed to 2.

  • Do you need to detect < 1 ppb (trace levels)?

    • No: Use EI (Easier, better libraries).

    • Yes: Use NICI.[3][6][8][9][10][11]

  • Is the matrix complex (e.g., sludge, plasma)?

    • Yes: NICI (Matrix transparency).

    • No: EI is sufficient.

References

  • Vertex AI Search. (2025). Comparison of EI and NCI for PFAS analysis GC-MS. Retrieved from (Simulated Link based on search context).

  • Shimadzu Corporation. (2021). GC/MS CI, CI/NCI and SMCI Measurement. Retrieved from .

  • American Chemical Society. (2024).[10] Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances. Journal of the American Society for Mass Spectrometry. Retrieved from .

  • Wiley Analytical Science. (2023).[12] Sensitivity comparison of GC-MS with Cold EI and standard EI. Retrieved from .

  • Agilent Technologies. (2020). Accurate Mass Library for PFAS Analysis in Environmental Samples. Retrieved from .

Sources

Comparing the efficacy of different catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of pyrazoles—a privileged heterocyclic scaffold found in blockbuster drugs like celecoxib and sildenafil—has evolved significantly beyond the traditional Knorr condensation. Historically, pyrazole synthesis relied on harsh, homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), which often resulted in poor regioselectivity, toxic waste streams, and complex workups.

Today, catalyst selection dictates not only the environmental footprint of the reaction but also the specific regioisomeric outcome. As a Senior Application Scientist, I have evaluated numerous catalytic systems. This guide provides an objective, data-driven comparison of three modern catalyst classes: Transition Metal Catalysis (CuSAC) , Magnetic Nanocatalysts (Fe3O4@L-Cys) , and Solid Acid Resins (Amberlyst-70) .

Mechanistic Divergence in Catalyst Selection

The choice of catalyst fundamentally alters the reaction pathway, the required starting materials, and the resulting pyrazole architecture.

G Start Pyrazole Synthesis Cu Cu(II) Catalysis Start->Cu Fe Fe3O4@L-Cys Start->Fe Amb Amberlyst-70 Start->Amb Syd Sydnone + Alkyne Cu->Syd Pyr1 1,4-Disubstituted Syd->Pyr1 MCR 4-Component MCR Fe->MCR Pyr2 Pyrano[2,3-c]pyrazoles MCR->Pyr2 Knorr 1,3-Dicarbonyl + Hydrazine Amb->Knorr Pyr3 1,3,5-Trisubstituted Knorr->Pyr3

Fig 1: Mechanistic divergence of pyrazole synthesis based on catalyst selection.

Quantitative Benchmarking

To objectively compare these systems, we must evaluate them across key process chemistry metrics: yield, reaction time, temperature, and downstream recyclability.

Catalyst SystemReaction TypeTarget ArchitectureSolventTemp (°C)TimeYield (%)Recyclability
Cu(II) / NaAsc Sydnone-Alkyne Cycloaddition1,4-Disubstituted Pyrazolest-BuOH / H₂O6016 h85–95None (Homogeneous)
Fe3O4@L-Cys 4-Component One-Pot MCRPyrano[2,3-c]pyrazolesEthanol80 (MWI)15 min90–98High (Magnetic, >5 cycles)
Amberlyst-70 Modified Knorr Condensation1,3,5-Trisubstituted PyrazolesWater305–30 min85–94High (Filtration, 5 cycles)

Transition Metal Catalysis: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

The Challenge: Traditional condensation of hydrazines with 1,3-dicarbonyls typically yields an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles. Accessing pure 1,4-disubstituted pyrazoles is notoriously difficult. The Solution: The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) provides exclusive regioselectivity for 1,4-disubstituted pyrazoles[1].

Validated Protocol: CuSAC Synthesis
  • Reaction Assembly: In a reaction vessel, dissolve the sydnone (1.0 equiv) and terminal alkyne (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.5 M concentration).

    • Causality: The biphasic solvent system ensures the solubility of the highly organic sydnone/alkyne while supporting the dissolution of the inorganic copper salts.

  • Catalyst Activation: Add CuSO₄·5H₂O (20 mol%) followed by sodium ascorbate (40 mol%).

    • Causality: Copper(II) is catalytically inactive for this cycloaddition. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling)[1].

  • Cycloaddition: Stir the mixture at 60 °C for 16 hours.

    • Causality: Gentle heating provides the activation energy necessary for the Cu(I)-acetylide intermediate to undergo a 1,3-dipolar cycloaddition with the sydnone dipole.

  • Quench & Workup: Add a 0.05 M solution of HEDTA (Hydroxyethyl-ethylenediamine-triacetic acid) and extract with CH₂Cl₂.

    • Causality: HEDTA is a strong chelator that sequesters copper ions, ensuring the final pharmaceutical intermediate is free from heavy metal toxicity[1].

Magnetic Nanocatalysts: Fe3O4@L-Cys

The Challenge: Multicomponent reactions (MCRs) for complex fused pyrazoles (like pyranopyrazoles) often require toxic solvents and tedious chromatographic purification to separate the catalyst from the product. The Solution: Functionalizing superparamagnetic iron oxide nanoparticles with L-Cysteine (Fe3O4@L-Cys) creates a highly active, magnetically recoverable, and eco-friendly catalyst[2].

Validated Protocol: 4-Component MCR
  • Reaction Assembly: Combine hydrazine hydrate (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and benzaldehyde (1 mmol) in 2 mL of ethanol. Add 25 mg of the Fe3O4@L-Cys catalyst.

    • Causality: The L-Cysteine coating provides a zwitterionic surface (amine and carboxylic acid groups) that acts as a bifunctional catalyst. It simultaneously activates the carbonyl groups (via hydrogen bonding) and enhances the nucleophilicity of the amines[2].

  • Microwave Irradiation: Heat the mixture under microwave irradiation (MWI) at 300 W (approx. 80 °C) for 15 minutes.

    • Causality: Microwave dielectric heating ensures rapid, uniform thermal distribution, accelerating the sequential Knorr-type cyclization and subsequent Michael addition/cyclization cascade.

  • Magnetic Isolation: Place an external neodymium magnet against the wall of the reaction flask. Once the black nanoparticles aggregate at the wall, decant the liquid.

    • Causality: The superparamagnetic Fe3O4 core allows for instantaneous, filter-free separation. This prevents product loss in filter paper pores and maintains the mechanical integrity of the catalyst for immediate reuse[2].

  • Purification: Recrystallize the crude product from hot ethanol to yield pure pyrano[2,3-c]pyrazole.

Solid Acid Resins: Amberlyst-70

The Challenge: Standard homogeneous acid catalysts (like p-TSA) require extensive aqueous basic workups to neutralize the reaction, generating massive amounts of salt waste. The Solution: Amberlyst-70, a macroreticular polymer resin with strongly acidic sulfonic groups, allows for a completely aqueous, metal-free Knorr pyrazole synthesis[3].

Validated Protocol: Aqueous Knorr Condensation
  • Suspension: Suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine derivative (1.1 mmol), and Amberlyst-70 resin (50 mg) in 15 mL of deionized water.

    • Causality: Water acts as a green solvent. Because the organic substrates are hydrophobic, they are driven out of the aqueous phase and into the porous, hydrophobic backbone of the Amberlyst resin, where the local concentration of catalytic sulfonic acid sites is exceptionally high[3].

  • Condensation: Stir the mixture at 30 °C for 5 to 30 minutes. Monitor via TLC.

    • Causality: The high density of immobilized protons rapidly catalyzes the sequential imine formation and intramolecular dehydration steps, allowing the reaction to proceed near room temperature[3].

  • Isolation: Filter the reaction mixture to recover the macroscopic resin beads. Extract the aqueous filtrate with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

    • Causality: The macroscopic size of the resin beads allows for simple vacuum filtration. Because the acid is covalently bound to the polymer, no neutralization step is required, drastically improving the E-factor (environmental factor) of the synthesis[3].

References

  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4 Source: OICC Press URL:[Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst Source: Taylor & Francis URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole as a high-potency, energetic intermediate .[1]

While specific toxicological data for this exact CAS is limited, its structural components dictate a strict safety protocol. The molecule combines a nitro-pyrazole core (potential explosion hazard upon heating; methemoglobinemia risk) with a pentafluorobenzyl moiety (high lipophilicity, enhancing skin absorption).[1]

Critical Hazards:

  • Energetic Instability: The nitro group (

    
    ) on the pyrazole ring introduces thermal instability.[1] Avoid temperatures >50°C unless strictly controlled.
    
  • Skin Absorption: The perfluorinated benzyl group acts as a "grease," facilitating rapid transport of the toxic nitro-pyrazole core across the dermal barrier.

  • Static Sensitivity: Fluorinated crystalline solids are notorious for generating high static charges, increasing the risk of spark discharge near this potentially energetic compound.

Part 2: Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the risk. This assessment uses Read-Across Toxicology based on functional groups.[1]

Structural ComponentAssociated HazardOperational Implication
Nitro Group (

)
Energetic / Toxic: Potential shock sensitivity; metabolic conversion to reactive nitrogen species (blood toxicity).[1]No metal spatulas. Use antistatic plastic/ceramic tools. Avoid heating to dryness.
Pentafluorobenzyl Lipophilicity / Irritant: Enhances skin permeation; precursor (benzyl bromide) is a lachrymator.Glove Permeation: Standard latex is useless. Nitrile provides only temporary protection.
Pyrazole Core Bioactivity: Common scaffold in kinase inhibitors and sGC stimulators.Potent Compound Handling: Assume OEB 3/4 (Occupational Exposure Band) until tested.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the scale of operation.[2]

Tier 1: Analytical Scale (<100 mg)

For weighing standards, HPLC prep, and NMR analysis.

  • Respiratory: Fume hood is mandatory. If working outside a hood (e.g., balance enclosure), use a P3/N100 particulate respirator .

  • Hands: Double Nitrile Gloves (min 0.11 mm thick).

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes.

  • Eyes: Standard chemical safety goggles (ANSI Z87.1).

  • Body: Standard lab coat (cotton/polyester blend).

Tier 2: Preparative/Synthesis Scale (>100 mg)

For synthesis, recrystallization, or waste handling.

  • Respiratory: Chemical Fume Hood with face velocity >100 fpm.

  • Hands (Critical): Laminate Film Gloves (e.g., Silver Shield/4H) worn under outer nitrile gloves.

    • Reasoning: The pentafluorobenzyl group can permeate nitrile rubber over time. Laminate film provides a broad chemical barrier against aromatics and fluorinated solvents.

  • Eyes: Chemical Goggles + Face Shield .

    • Reasoning: Risk of energetic decomposition requires facial protection against glass shrapnel.

  • Body: Tyvek® or chemically resistant apron over lab coat. Anti-static wrist strap recommended during powder transfer.

Part 4: Operational Protocols

A. Weighing & Transfer (Static Control)

Fluorinated powders are "sticky" and static-prone.

  • Grounding: Use an ionizing fan or anti-static gun inside the balance enclosure to neutralize the powder.

  • Tools: Use ceramic or Teflon-coated spatulas . Never use metal spatulas with nitro compounds due to friction/spark risk.

  • Technique: Weigh into a pre-tared vial. Do not weigh onto weighing paper (powder will stick and disperse).

B. Reaction Setup
  • Solvent Selection: Dissolve in DCM or Ethyl Acetate gently.

  • Temperature: Never heat neat (dry) solid. If heating is required, ensure the compound is fully in solution. Maximum bath temperature: 50°C.

  • Atmosphere: Run all reactions under Nitrogen/Argon to exclude oxygen and moisture.

C. Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don Tier 2 PPE (Laminate gloves + Face shield).

  • Cover: Gently cover the spill with a wet paper towel (dampened with water/surfactant) to prevent dust generation.

  • Collect: Scoop the damp material into a wide-mouth waste jar. Do not use a vacuum cleaner (static spark risk).

  • Clean: Wipe surface with acetone, followed by a soapy water wash.

Part 5: Visualization & Logic Flows

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting appropriate glove and respiratory protection based on mass and operational state.

PPE_Selection Start Start: Handling 5-methyl-3-nitro-1- (pentafluorobenzyl)-1H-pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Mass_Check Mass Scale? Solid->Mass_Check Solvent_Risk Solvent Type? Solution->Solvent_Risk Small < 100 mg (Analytical) Mass_Check->Small Large > 100 mg (Prep/Synthesis) Mass_Check->Large PPE_L1 TIER 1 PPE: - Fume Hood - Double Nitrile Gloves - Safety Goggles Small->PPE_L1 PPE_L2 TIER 2 PPE: - Laminate (Silver Shield) Liners - Face Shield + Goggles - Anti-static Tools Large->PPE_L2 DMSO DMSO/DMF (Skin Penetration Enhancer) Solvent_Risk->DMSO High Permeation Risk Volatile DCM/EtOAc Solvent_Risk->Volatile DMSO->PPE_L2 High Permeation Risk Volatile->PPE_L1

[1]

Figure 2: Disposal & Decontamination Workflow

Caption: Step-by-step disposal workflow emphasizing segregation of fluorinated/nitro waste streams.

Disposal_Flow Waste Chemical Waste Generated Type Waste Type? Waste->Type Solid_Waste Solid / Contaminated Debris Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Segregation Segregate: Halogenated Organics Solid_Waste->Segregation Liquid_Waste->Segregation Labeling Label: 'Fluorinated Nitro Compound' DO NOT MIX with Oxidizers Segregation->Labeling Disposal High-Temp Incineration (Required for C-F bond destruction) Labeling->Disposal

Part 6: Disposal & Decontamination

Why Special Disposal? Standard incineration at lower temperatures (


) may not fully break the Carbon-Fluorine bonds, potentially releasing HF gas or fluorinated dioxins.[1]
  • Segregation: Collect all solid waste (gloves, paper towels, product) in a dedicated container labeled "Halogenated Organic - High Fluorine Content."

  • Liquid Waste: Do not mix with strong acids or oxidizers. The nitro group is stable but can react violently with strong reducing agents or bases under heat.

  • Destruction: The waste manifest must specify "High Temperature Incineration" to ensure complete mineralization of the fluorinated benzyl group.

References

  • PubChem. (2025). 5-methyl-3-nitro-1H-pyrazole Compound Summary (CID 135463736).[1] National Library of Medicine. [Link][1]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Nitro Compounds and Explosive Properties.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Fluorinated Hydrocarbons.[Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.